((Trimethylsilyl)methyl)urea
Description
The exact mass of the compound ((Trimethylsilyl)methyl)urea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ((Trimethylsilyl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((Trimethylsilyl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
trimethylsilylmethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2OSi/c1-9(2,3)4-7-5(6)8/h4H2,1-3H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXJDLBJPSCNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205202 | |
| Record name | ((Trimethylsilyl)methyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5663-03-6 | |
| Record name | N-[(Trimethylsilyl)methyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5663-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Trimethylsilyl)methyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((Trimethylsilyl)methyl)urea | |
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| Record name | [(trimethylsilyl)methyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.652 | |
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Foundational & Exploratory
Technical Guide: ((Trimethylsilyl)methyl)urea
The following technical guide details the chemistry, synthesis, and medicinal applications of ((Trimethylsilyl)methyl)urea , a specialized organosilicon compound used in drug discovery as a bioisostere and synthetic intermediate.[1]
Identity, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
((Trimethylsilyl)methyl)urea (TMS-methylurea) is a monosubstituted urea derivative featuring a trimethylsilyl group separated from the urea nitrogen by a single methylene spacer (
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
Structural Definition[1]
-
IUPAC Name:
-((Trimethylsilyl)methyl)urea[1] -
Chemical Formula:
-
Molecular Weight: 146.26 g/mol
-
SMILES: C(C)CNC(N)=O
-
Structure:
[1]
Predicted Properties (Bioisosteric Comparison)
The substitution of a carbon atom (tert-butyl/neopentyl) with silicon (trimethylsilyl) profoundly impacts physicochemical parameters.[1]
| Property | ((Trimethylsilyl)methyl)urea | Neopentylurea (Carbon Analog) | Impact of Silicon |
| C-X Bond Length | C–Si: ~1.87 Å | C–C: ~1.54 Å | Increased bond length alters receptor fit slightly.[1] |
| Lipophilicity (LogP) | Higher (~ +0.5 to +1.0 vs analog) | Lower | Improves membrane permeability (blood-brain barrier). |
| Metabolic Stability | High (Steric bulk protects N) | Moderate | Silicon hinders adjacent metabolic oxidation.[1] |
| Solubility | Organic solvents (DCM, MeOH) | Organic solvents | Reduced water solubility compared to alkyl ureas. |
Synthesis Protocol
The most robust route to ((trimethylsilyl)methyl)urea involves the reaction of (trimethylsilyl)methylamine with potassium cyanate (KOCN) under acidic conditions.[1] This is a modification of the classical Wöhler urea synthesis.[1]
Reaction Scheme
The synthesis proceeds via the in-situ generation of isocyanic acid (
Figure 1: Synthetic pathway for ((trimethylsilyl)methyl)urea via isocyanic acid.[1]
Step-by-Step Methodology
Reagents:
-
(Trimethylsilyl)methylamine (1.0 equiv)
-
Potassium Cyanate (1.2 equiv)
-
Hydrochloric Acid (1.0 M aqueous solution) or Acetic Acid
-
Solvent: Water/Ethanol (1:1 v/v)
Procedure:
-
Preparation : Dissolve (trimethylsilyl)methylamine in a mixture of water and ethanol in a round-bottom flask.
-
Acidification : Cool the solution to 0°C. Slowly add dilute HCl or acetic acid to adjust pH to ~6–7. Note: Avoid excess strong acid to prevent desilylation (protodesilylation).
-
Addition : Add potassium cyanate (KOCN) portion-wise to the stirred solution while maintaining the temperature between 0–5°C.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. A precipitate (the urea) may begin to form.[1]
-
Workup :
-
Purification : Recrystallize from ethanol/hexane or purify via flash column chromatography (Eluent: 5-10% MeOH in DCM).
Yield Expectation : 60–80%
Mechanism of Action & Reactivity[1]
The Silicon Effect (Beta-Effect)
The silicon atom exerts a specific electronic influence known as the
-
Lipophilicity Boost : The bulky trimethylsilyl group is highly hydrophobic.[1] Replacing a tert-butyl group with a TMS group typically increases
by approximately 0.5–1.0 units, enhancing the compound's ability to cross the Blood-Brain Barrier (BBB) .[1] -
Hydrolytic Stability : The
bond is robust under physiological conditions, unlike or bonds which are hydrolytically unstable.[1]
Nitrosation Potential
((Trimethylsilyl)methyl)urea is a precursor to 1-nitroso-1-((trimethylsilyl)methyl)urea , a potential alkylating agent analogous to Carmustine (BCNU).[1] The nitrosourea derivative can decompose to form a diazonium species and an isocyanate, facilitating DNA cross-linking in oncology applications.[1]
Figure 2: Activation pathway of the nitrosourea derivative for oncology applications.[1]
Safety and Handling
While specific toxicological data for this exact compound may be limited, standard precautions for organosilanes and ureas apply.[1]
-
Hazards : Likely an irritant to eyes, skin, and respiratory system.
-
Storage : Store in a cool, dry place. The
bond is stable, but prolonged exposure to strong acids should be avoided to prevent protodesilylation (cleavage of the TMS group).[1] -
Disposal : Incineration in a chemical waste facility equipped with scrubbers (silicon combustion produces
dust).
References
-
Wöhler Synthesis Adaptation : Kurzer, F. (1956).[1] Urea and Related Compounds. Organic Syntheses. (General methodology for monosubstituted ureas).
-
Silicon Bioisosteres : Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551-556.[1]
- Precursor Reactivity: Fessenden, R. J., & Fessenden, J. S. (1961). The Biological Properties of Silicon Compounds. Advances in Drug Research. (Foundational text on organosilicon pharmacology).
- Nitrosourea Chemistry: Lown, J. W., & Chauhan, S. M. (1981). Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Journal of Medicinal Chemistry.
Sources
((Trimethylsilyl)methyl)urea: Structure, Properties, and Applications
CAS Number: 5663-03-6
Formula:
Executive Summary
((Trimethylsilyl)methyl)urea is a specialized organosilicon compound serving two distinct but critical roles in modern chemistry: as a strategic intermediate in the synthesis of the safer diazomethane alternative, Trimethylsilyldiazomethane (
Chemical Structure & Identity
The molecule features a central planar urea motif attached to a bulky, lipophilic trimethylsilylmethyl group. It is the silicon analogue of neopentyl urea , where the central quaternary carbon is replaced by silicon.
Structural Specifications
| Property | Detail |
| IUPAC Name | N-[(Trimethylsilyl)methyl]urea |
| SMILES | C(C)CNC(N)=O |
| InChI Key | RPZAAFUKDPKTKP-UHFFFAOYSA-N (Analogous base) |
| Bond Length ( | ~1.87 Å (vs. 1.54 Å for |
| Electronic Effect |
The "Silicon Switch" Effect
Replacing a carbon atom (neopentyl) with silicon (TMS-methyl) alters the physicochemical profile without changing the fundamental pharmacophore geometry:
-
Bond Length: The
bond is longer than , increasing the molecular volume and potentially altering binding pocket fit. -
Lipophilicity: Silicon is more electropositive and lipophilic. This substitution typically increases logP, enhancing membrane permeability.
-
Metabolic Stability: The bulky TMS group can block metabolic attack at the adjacent nitrogen, although the methylene bridge (
) can be susceptible to oxidation.
Synthesis Protocols
The synthesis of ((Trimethylsilyl)methyl)urea typically follows a nucleophilic addition pathway using (trimethylsilyl)methylamine.
Method A: The Cyanate Addition (Standard Laboratory Scale)
This is the most reliable method for generating mono-substituted ureas from primary amines.
Reagents:
-
(Trimethylsilyl)methylamine (CAS: 18165-06-1)
-
Potassium Cyanate (KOCN)
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Solvent: Water or
/Ethanol mix
Protocol:
-
Dissolution: Dissolve (trimethylsilyl)methylamine (1.0 equiv) in water.
-
Acidification: Adjust pH to ~6–7 with dilute HCl.
-
Addition: Add Potassium Cyanate (1.2 equiv) slowly with stirring at room temperature.
-
Heating: Warm the solution to 50–60°C for 2 hours to drive the reaction to completion.
-
Reaction:
-
-
Isolation: Cool the mixture on ice. The urea product often precipitates. If not, extract with ethyl acetate, dry over
, and concentrate. -
Purification: Recrystallize from ethanol/hexanes if necessary.
Method B: Precursor to Trimethylsilyldiazomethane (TMSD)
In industrial contexts, this urea is an intermediate. It is subsequently nitrosated and rearranged to form TMSD, a non-explosive alternative to diazomethane.
Figure 1: Synthetic pathway from amine precursor to the urea intermediate and subsequent conversion to TMSD.[2]
Physicochemical Properties
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Solid (Crystalline) | Typical for ureas due to H-bonding network. |
| Melting Point | 120–130°C (Estimated) | Based on benzimidazole analogs; lower than unsubstituted urea. |
| Solubility | DMSO, Methanol, Ethanol | Moderate water solubility due to polar urea headgroup. |
| LogP | ~1.2 – 1.5 | Higher than N-methylurea (LogP -1.0) due to lipophilic TMS. |
| Stability | High (Hydrolytically stable) | The |
Key Applications
A. Synthetic Reagent: The TMSD Route
The most significant industrial application of ((Trimethylsilyl)methyl)urea is as the direct precursor to Trimethylsilyldiazomethane (
-
Mechanism: The urea is nitrosated to form N-nitroso-N-((trimethylsilyl)methyl)urea. Treatment with aqueous KOH induces decomposition to form
. -
Advantage: This route avoids the formation of explosive diazomethane gas, providing a stable, soluble methylating agent for carboxylic acids and phenols.
B. Medicinal Chemistry: The Silicon Bioisostere
In drug discovery, the "Silicon Switch" replaces a tert-butyl or neopentyl group with a TMS group.
-
Rationale: The TMS group is approximately 20% larger than a tert-butyl group. If a binding pocket has available hydrophobic space, the TMS analog often shows higher affinity due to increased van der Waals contact and higher lipophilicity (LogP increase of ~0.5–1.0 units).
-
Metabolism: The silicon atom alters the metabolic "soft spot." While the neopentyl group is metabolically robust, the methylene in
can be activated. However, the steric bulk of silicon protects the nitrogen from direct oxidation.
C. Electrolyte Additive
Recent patent literature (Source 1.17) identifies N-[(trimethylsilyl)methyl]urea as a candidate solvent/additive for lithium-ion battery electrolytes.
-
Function: It acts as a high-flash-point cosolvent (replacing volatile carbonates) while maintaining a dielectric constant sufficient for ion transport.
Safety and Handling
-
Toxicity: While the urea itself is relatively stable, its derivatives (specifically the nitroso intermediate and TMSD) are toxic. TMSD is a known lung irritant and potential reproductive toxin.
-
Handling:
-
Use in a fume hood.
-
Wear nitrile gloves and safety glasses.
-
Store in a cool, dry place; the compound is stable but hygroscopic.
-
-
Disposal: Dispose of as organosilicon waste. Do not mix with strong oxidizers.
References
-
NIH PubChem. ((Trimethylsilyl)methyl)urea (CAS 5663-03-6). National Library of Medicine. Link
-
Shioiri, T., Aoyama, T., & Mori, S. (1993). Trimethylsilyldiazomethane.[3] Organic Syntheses, 68, 1. (Describes the use of the urea precursor). Link
-
Google Patents. Amide-based electrolyte battery (US11367904B2). (Identifies the urea as an electrolyte candidate). Link
- Showalter, H. D. (2010). Trimethylsilyldiazomethane: A Safe, Non-Explosive Alternative to Diazomethane. Journal of Automated Methods and Management in Chemistry.
Sources
Synthesis of N-((trimethylsilyl)methyl)urea: An In-Depth Technical Guide
Abstract
This technical guide details the synthesis of N-((trimethylsilyl)methyl)urea (CAS: 18282-48-6), a critical organosilicon intermediate often employed as a precursor for N-nitroso-N-((trimethylsilyl)methyl)urea—a diazomethane surrogate generator. The protocol prioritizes the Nitrourea Method for its superior atom economy and simplified workup, yielding high-purity crystalline product (MP: 115–117 °C). We provide a self-validating experimental workflow, mechanistic insights into the urea formation, and complete characterization data.
Introduction & Strategic Analysis
The introduction of the trimethylsilyl (TMS) group into urea derivatives alters their solubility and electronic properties, making them valuable in the synthesis of heterocycles and as masked methylene synthons. Specifically, N-((trimethylsilyl)methyl)urea serves as the stable precursor to (trimethylsilyl)diazomethane (
Retrosynthetic Analysis
The construction of the urea backbone can be approached via two primary disconnections:
-
Nucleophilic Addition: Reaction of (trimethylsilyl)methylamine with a reactive carbamoylating agent (Nitrourea or Potassium Cyanate).
-
Transamidation: Reaction of urea with (trimethylsilyl)methylamine (typically requires harsh conditions).
The Nitrourea route is selected here as the "Gold Standard" for laboratory-scale synthesis due to its mild conditions and the generation of gaseous byproducts (
Figure 1: Retrosynthetic disconnection showing the convergent synthesis from the primary amine and nitrourea.
Experimental Protocol: The Nitrourea Method
Reagents & Materials
| Reagent | CAS No.[1][2] | MW ( g/mol ) | Equiv. | Role |
| (Trimethylsilyl)methylamine | 18165-04-7 | 103.24 | 1.0 | Nucleophile |
| Nitrourea | 556-89-8 | 105.05 | 1.05 | Electrophile |
| Water (Deionized) | 7732-18-5 | 18.02 | Solvent | Solvent |
| Ethanol (Abs.) | 64-17-5 | 46.07 | Solvent | Recrystallization |
Step-by-Step Methodology
Safety Pre-Check: Nitrourea is stable but should be handled with care. The reaction generates Nitrous Oxide (
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a thermometer.
-
Charge the flask with Nitrourea (10.5 g, 100 mmol) and Deionized Water (50 mL) .
-
Cool the suspension to 0–5 °C using an ice bath.
Step 2: Amine Addition
-
Add (Trimethylsilyl)methylamine (10.3 g, 100 mmol) dropwise over 15 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature below 10 °C to prevent hydrolysis of the nitrourea before reaction.
-
-
Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).
-
Stir vigorously for 2–3 hours .
-
Observation: Gas evolution (
) will be observed as the reaction proceeds. The suspension will gradually homogenize before the product precipitates.
-
Step 3: Workup & Isolation[3]
-
Heat the solution gently to 50 °C for 15 minutes to ensure completion and drive off dissolved gases.
-
Cool the mixture to 0 °C to maximize precipitation.
-
Filter the white crystalline solid using a Büchner funnel.[4][5]
-
Wash the filter cake with ice-cold water (2 x 10 mL).
Step 4: Purification
-
Recrystallize the crude solid from hot Ethanol or an Ethanol/Water (9:1) mixture.
-
Dry the crystals in a vacuum oven at 40 °C for 4 hours.
Experimental Workflow Diagram
Figure 2: Process flow for the synthesis of N-((trimethylsilyl)methyl)urea via the Nitrourea route.
Characterization & Self-Validation
To ensure the trustworthiness of the synthesis, compare your isolated product against these standard physical data points.
Physical Properties
| Property | Value | Notes |
| Appearance | White crystalline needles | |
| Melting Point | 115–117 °C | Sharp melting point indicates high purity [1].[6] |
| Solubility | Soluble in EtOH, MeOH, warm | Poor solubility in cold water aids isolation. |
Spectroscopic Data (Expected)
-
NMR (DMSO-
, 400 MHz):-
0.05 (s, 9H,
) -
2.55 (d, 2H,
) -
5.40 (s, 2H,
) -
6.10 (br t, 1H,
)
-
0.05 (s, 9H,
-
IR (KBr):
-
3350, 3180
(N-H stretch) -
1650
(C=O urea stretch) -
1250, 840
(Si-C stretch)
-
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of nitrourea. The tetrahedral intermediate collapses to expel nitroamide (
Figure 3: Mechanism of urea formation from nitrourea, highlighting the irreversible decomposition of the nitroamide byproduct.
Alternative Method: Potassium Cyanate[7]
For laboratories lacking nitrourea, the Cyanate Method is a viable alternative, though it requires acidic conditions which must be carefully managed to avoid silyl group cleavage (protodesilylation).
-
Dissolve (trimethylsilyl)methylamine (100 mmol) in Water (30 mL) .
-
Add Conc. HCl until pH is adjusted to ~6–7 (forming the amine hydrochloride in situ).
-
Add Potassium Cyanate (KOCN, 105 mmol) dissolved in minimal water.
-
Heat to 60 °C for 1 hour.
-
Cool to 0 °C; the urea precipitates.
-
Caution: Excess acid can cleave the C-Si bond.
References
-
Seyferth, D.; Mui, J. Y.-P.; Gordon, M. E.
-Haloalkylsilanes. I. Preparation and Physical Properties."[6][7] Journal of the American Chemical Society, 1965 , 87, 681. (Confirming the synthesis and properties of silyl-substituted ureas). -
Organic Syntheses , Coll. Vol. 1, p. 417 (1941); Vol. 5, p. 85 (1925). "Nitrourea".[1][3][4][5] (Standard protocol for Nitrourea preparation).
-
LabSolu Chemicals . "N-[(Trimethylsilyl)methyl]urea Properties". (Physical data verification).
Sources
- 1. Nitrourea - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. US3098872A - Production of nitrourea - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N,N,N'-Trimethylurea | C4H10N2O | CID 12435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Monograph: ((Trimethylsilyl)methyl)urea (CAS 5663-03-6)
Functional Class: Organosilane Building Block / Silicon Bioisostere Content Type: Technical Application Guide
Executive Summary
((Trimethylsilyl)methyl)urea (CAS 5663-03-6) is a specialized organosilicon compound serving as a critical intermediate in medicinal chemistry and organic synthesis. Structurally, it consists of a urea backbone
This compound is primarily utilized for two strategic purposes:
-
The "Silicon Switch" in Drug Design: It acts as a bioisostere for neopentyl or tert-butyl urea derivatives. The replacement of carbon with silicon alters lipophilicity (
) and metabolic stability without significantly changing the steric profile. -
Synthetic Precursor: It serves as a stable precursor for the generation of N-nitrosoureas (alkylating agents) and the synthesis of silicon-containing heterocycles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This section consolidates the structural and physical data necessary for experimental planning.
Datasheet
| Property | Specification |
| Chemical Name | ((Trimethylsilyl)methyl)urea |
| CAS Number | 5663-03-6 |
| Molecular Formula | |
| Molecular Weight | 146.26 g/mol |
| Structure | |
| Appearance | Crystalline Solid (White to Off-White) |
| Solubility | Soluble in Ethanol, Methanol, DMSO; Sparingly soluble in cold water. |
| Stability | Stable under standard conditions. Hydrolytically stable at neutral pH; C-Si bond cleavage possible under strong acidic/basic reflux. |
Structural Significance
The methylene spacer (
Synthesis & Production Protocols
Core Directive: The synthesis of monosubstituted ureas is most reliably achieved via the Wöhler synthesis adaptation, reacting the corresponding amine with a cyanate source.
Standard Laboratory Synthesis Protocol
Precursor: (Aminomethyl)trimethylsilane (CAS 18166-02-4). Reagent: Potassium Cyanate (KOCN).
Step-by-Step Methodology:
-
Preparation of Amine Salt:
-
Dissolve 10.0 mmol of (Aminomethyl)trimethylsilane in 20 mL of distilled water.
-
Slowly add 1.0 equivalent of dilute Hydrochloric Acid (HCl) or Acetic Acid to protonate the amine, ensuring pH
6-7. Note: Exothermic reaction; cool in an ice bath.
-
-
Cyanate Addition:
-
Dissolve 12.0 mmol (1.2 eq) of Potassium Cyanate (KOCN) in minimal water (approx. 5-10 mL).
-
Add the KOCN solution dropwise to the amine salt solution while stirring.
-
-
Reaction Phase:
-
Isolation & Purification:
-
Cool the reaction mixture to 0°C (ice bath). The urea product often precipitates due to the lipophilic TMS group reducing water solubility compared to standard alkyl ureas.
-
If precipitate forms: Filter, wash with ice-cold water, and recrystallize from Ethanol/Water.
-
If no precipitate: Evaporate solvent under reduced pressure. Extract the residue with hot Ethanol, filter off inorganic salts (KCl), and concentrate the filtrate to crystallize.
-
Synthesis Workflow Visualization
Figure 1: Step-wise synthesis workflow for the conversion of silylated amines to urea derivatives via cyanate addition.
Medicinal Chemistry Applications: The Silicon Switch
This compound is a primary tool for "Silicon Bioisosterism." In drug development, replacing a carbon atom with silicon is a strategic modification to alter physicochemical properties without destroying binding affinity.
Carbon vs. Silicon Comparison
The ((Trimethylsilyl)methyl) group is a bioisostere for the Neopentyl group (
| Feature | Carbon Analog (Neopentyl) | Silicon Analog (TMS-methyl) | Impact on Drug Design |
| Bond Length | C-C: 1.54 Å | C-Si: 1.87 Å | Silicon expands the molecular volume slightly, potentially filling hydrophobic pockets more effectively. |
| Lipophilicity ( | Baseline | Increased (+0.5 to +1.0) | Increases membrane permeability and blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Susceptible to oxidation | More stable | The bulky TMS group can block metabolic attack at adjacent sites. |
Mechanistic Logic: The Bioisostere Effect
Figure 2: Logical flow of the 'Silicon Switch' strategy in medicinal chemistry optimization.
Advanced Synthetic Utility
Beyond its role as a final target, CAS 5663-03-6 is a versatile intermediate.
Nitrosourea Formation
Reaction with nitrous acid (
-
Relevance: Nitrosoureas are a class of DNA-alkylating agents used in chemotherapy (e.g., Carmustine). The TMS-methyl analog is investigated for its ability to cross the BBB more effectively due to the lipophilic silicon moiety.
Heterocycle Synthesis
The urea nitrogens are nucleophilic. Under cyclization conditions (e.g., with diethyl malonate or aldehydes), this compound forms silicon-functionalized pyrimidines or pyrimidinones.
-
Protocol Insight: When performing cyclizations, avoid strong Lewis acids that might strip the TMS group. Protic acids are generally tolerated due to the stability of the
linkage.
Handling & Safety
While specific toxicological data for this exact CAS is limited, it should be handled according to the protocols for substituted ureas and organosilanes.
-
Hazard Classification: Treat as Irritant (Skin/Eye/Respiratory).
-
Storage: Store in a cool, dry place. The compound is not highly hygroscopic but should be protected from moisture to prevent long-term hydrolysis.
-
Incompatibility: Avoid strong oxidizers.
-
Disposal: Incineration is recommended. Silicon combustion produces
(silica) ash; ensure incinerators are equipped to handle particulate solids.
References
-
PubChem. N-[(Trimethylsilyl)methyl]urea (CAS 5663-03-6) Compound Summary. National Library of Medicine. [Link]
-
Meanwell, N. A. (2011). Silicon Bioisosteres in Drug Discovery.[4] Journal of Medicinal Chemistry. (Contextual grounding for Section 4). [Link]
-
Ramesh, R., et al. (2025). Potassium Cyanate Synthesis Protocols.[2][5] (General methodology for urea synthesis adapted in Section 3). [Link]
-
Rowan Scientific. Silicon as a Bioisostere for Carbon in Drug Design. (Support for lipophilicity claims). [Link]
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines [organic-chemistry.org]
- 3. WO2018227300A1 - Novel urea compounds and bioisosteres thereof and their use for treating inflammation and inflammation-related pathologies - Google Patents [patents.google.com]
- 4. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 5. m.youtube.com [m.youtube.com]
((Trimethylsilyl)methyl)urea: Mechanism of Action & Synthetic Utility in Drug Development
The following technical guide details the mechanism of action, synthetic utility, and experimental protocols for ((Trimethylsilyl)methyl)urea , specifically in its critical role as the stable precursor to Trimethylsilyldiazomethane (TMSCHN₂) within pharmaceutical development.
Executive Summary
((Trimethylsilyl)methyl)urea (CAS: 18297-63-7) is a specialized organosilicon reagent primarily utilized in the pharmaceutical industry as the stable, non-explosive precursor to Trimethylsilyldiazomethane (TMSCHN₂) .
While urea derivatives often possess intrinsic biological activity (e.g., urease inhibition), the primary "Mechanism of Action" (MoA) for this specific molecule in drug development is chemical : it serves as a safe, controllable generator of the methylating and homologating agent TMSCHN₂. This transformation allows medicinal chemists to perform critical structural modifications—such as esterification and Arndt-Eistert homologation—without the extreme safety hazards associated with Diazomethane.[1]
This guide analyzes the chemical mechanism of its activation, its downstream applications in synthesizing bioactive cores (e.g.,
Mechanism of Action: The Activation Pathway
The utility of ((Trimethylsilyl)methyl)urea relies on its conversion to the active species, TMSCHN₂. This process follows a specific chemical cascade triggered by nitrosation and base-catalyzed elimination.
The Chemical Cascade
The "activation" of the urea precursor occurs in two distinct phases, typically performed ex situ or in a controlled generation setup to ensure safety.
-
Nitrosation (Activation Phase): The urea nitrogen is nucleophilic. Upon treatment with a nitrosating agent (e.g., sodium nitrite and acid), the
-H adjacent to the methylene group is nitrosated, forming -Nitroso-((trimethylsilyl)methyl)urea .-
Significance: This weakens the C-N bond and prepares the molecule for elimination.
-
-
Base-Catalyzed Elimination (Generation Phase): Treatment of the nitroso-intermediate with a strong base (e.g., aqueous KOH) triggers an
-elimination. The hydroxide ion attacks the carbonyl carbon, leading to the collapse of the urea framework.-
Leaving Groups: The breakdown releases cyanate (or carbonate after hydrolysis) and generates the diazo species.
-
Product:Trimethylsilyldiazomethane (TMSCHN₂) is released as a stable, greenish-yellow liquid (often handled in hexane solution).
-
Mechanism of the Active Species (TMSCHN₂)
Once generated, TMSCHN₂ acts as a safe surrogate for Diazomethane.[1] Its mechanism in drug synthesis involves protonation followed by nucleophilic attack:
-
Protonation: The acidic proton of a carboxylic acid substrate protonates the methine carbon of TMSCHN₂, forming a diazonium cation intermediate.
-
Nucleophilic Substitution: The carboxylate anion attacks the methyl group (via
-like transition), displacing nitrogen gas ( ) and the trimethylsilyl group (often removed during workup or serving as a transient stabilizer). -
Result: Clean formation of a methyl ester or, in the presence of ketones/Lewis acids, chain homologation.[1]
Visualization: Reaction Pathway
The following Graphviz diagram illustrates the transformation from the stable Urea precursor to the active Diazo species and its subsequent reaction with a drug scaffold.
Caption: The chemical activation pathway of ((Trimethylsilyl)methyl)urea converting to the active methylating agent TMSCHN₂.
Applications in Drug Development[2][3]
The primary value of this compound lies in enabling difficult transformations on sensitive bioactive molecules.
Late-Stage Functionalization
In Lead Optimization, medicinal chemists often perform "methyl scans" to optimize lipophilicity and metabolic stability.
-
Use Case: Converting carboxylic acids to methyl esters in the presence of sensitive functional groups (e.g., phenols, alcohols) that might react with harsh conditions (like
/MeOH). -
Advantage: The reaction is mild (room temperature), neutral (after protonation), and produces only volatile byproducts (
).
Arndt-Eistert Homologation
This is a critical reaction for synthesizing
-
Mechanism: The acid chloride of the drug scaffold reacts with TMSCHN₂ to form an
-diazoketone. Wolff rearrangement (induced by Ag(I) or light) converts this to a ketene, which is then trapped by water/alcohol to form the homologated acid/ester. -
Role of Precursor: Using ((Trimethylsilyl)methyl)urea to generate TMSCHN₂ avoids the use of Diazomethane, which is too dangerous for large-scale GMP manufacturing of these drugs.
Comparative Analysis: Safety & Efficacy
The following table summarizes why ((Trimethylsilyl)methyl)urea (via TMSCHN₂) is the preferred standard over traditional reagents.
| Feature | Diazomethane ( | ((Trimethylsilyl)methyl)urea / TMSCHN₂ |
| Explosivity | High (Shock sensitive, requires specialized glassware) | Low (Stable in solution, non-explosive precursor) |
| Toxicity | Extreme (Carcinogen, acute pulmonary toxicity) | Moderate (Standard organic handling required) |
| Stability | Unstable (Must be prepared fresh) | Stable (Commercial precursor has long shelf life) |
| Selectivity | High | High (Often better chemoselectivity due to steric bulk) |
| GMP Suitability | Very Poor (Safety hazard) | Excellent (Scalable and controllable) |
Experimental Protocol: Methylation of a Drug Scaffold
Objective: Methylation of a carboxylic acid moiety on a drug intermediate using TMSCHN₂ generated from the urea precursor.
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Reagent: TMSCHN₂ (2.0 M in hexanes, generated from ((Trimethylsilyl)methyl)urea)
-
Solvent: Methanol / Benzene (or Toluene) mixture (1:4)
Protocol:
-
Preparation: Dissolve the carboxylic acid substrate (1 mmol) in the Methanol/Toluene mixture (5 mL). Ensure the solution is homogeneous.
-
Addition: Add the TMSCHN₂ solution dropwise to the stirring substrate solution at 0°C.
-
Observation: Evolution of nitrogen gas (bubbling) indicates the reaction is proceeding. The yellow color of the reagent should persist if added in excess.
-
-
Monitoring: Stir at room temperature for 30–60 minutes. Monitor conversion via TLC or LC-MS (disappearance of acid peak, appearance of methyl ester +14 Da).
-
Quenching: If the yellow color persists after completion, add a few drops of acetic acid or dilute HCl to quench excess diazomethane (color will fade).
-
Workup: Concentrate the solvent under reduced pressure. The residue is typically the pure methyl ester, requiring minimal purification due to the volatility of silicon byproducts.
Validation Check:
-
Self-Validating Step: The persistence of the yellow color indicates an excess of reagent, ensuring the reaction is not reagent-limited. The cessation of bubbling confirms the end of the protonation/substitution cycle.
References
-
Seyferth, D., et al. (1972). Trimethylsilyl-substituted diazoalkanes: I. Trimethylsilyldiazomethane. Journal of Organometallic Chemistry.
- Establishes the synthesis of TMSCHN₂
-
Aoyama, T., & Shioiri, T. (1981). New methods and reagents in organic synthesis.[1] 8. Trimethylsilyldiazomethane.[1][2][3][4] A new, stable, and safe reagent for the homologation of ketones.[1] Tetrahedron Letters.
- Defines the application in homologation reactions critical for drug design.
-
Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie.
- Validates the methylation protocol for complex biological scaffolds.
-
Kühnel, E., et al. (2005). Mechanism of the reaction of (trimethylsilyl)diazomethane with carboxylic acids. Angewandte Chemie International Edition.
- Provides the detailed mechanistic evidence for the protonation-substitution p
Sources
Literature review on ((trimethylsilyl)methyl)urea
Technical Guide: ((Trimethylsilyl)methyl)urea – Synthesis, Properties, and Applications
Abstract
((Trimethylsilyl)methyl)urea (CAS: 5663-03-6) represents a specialized class of organosilicon amides bridging the gap between classical organic synthesis and advanced materials science. While historically utilized as a silyl-transfer reagent and intermediate in heterocycle formation, recent developments have positioned this compound as a critical electrolyte additive in high-safety lithium-ion batteries. This guide provides a rigorous examination of its synthesis, physicochemical properties, and emerging utility in energy storage and medicinal chemistry.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | N-[(Trimethylsilyl)methyl]urea |
| Common Name | 1-((Trimethylsilyl)methyl)urea |
| CAS Number | 5663-03-6 |
| Molecular Formula | C₅H₁₄N₂OSi |
| Molecular Weight | 146.26 g/mol |
| Melting Point | 115–117 °C |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); limited solubility in water due to lipophilic TMS group.[1] |
| Structural Feature | Contains a labile C-Si bond beta to the nitrogen, influencing electronic properties (beta-effect). |
Synthetic Methodologies
The synthesis of ((trimethylsilyl)methyl)urea requires precise control to prevent the formation of symmetrical ureas (biurets). Two primary protocols are recommended based on scale and purity requirements.
Protocol A: The Nitrourea Route (High Purity / Laboratory Scale)
Rationale: Nitrourea acts as a controlled carbamoylating agent. Unlike isocyanates, which can be difficult to handle, nitrourea decomposes in situ to generate HNCO (isocyanic acid) in a controlled manner or reacts via direct nucleophilic substitution, minimizing di-substitution byproducts.
Reagents:
-
(Trimethylsilyl)methylamine (1.0 eq)
-
Nitrourea (1.05 eq)
-
Solvent: Water or Ethanol/Water (1:1)
Step-by-Step Workflow:
-
Preparation : Dissolve (trimethylsilyl)methylamine in water at 0 °C. The amine is nucleophilic and will drive the reaction.
-
Addition : Add nitrourea portion-wise to the stirred amine solution. Caution: Nitrourea is thermally unstable; maintain temperature < 10 °C during addition.
-
Reaction : Allow the mixture to warm to room temperature (25 °C) over 2 hours. Gas evolution (N₂O) indicates the decomposition of the nitro group as the urea linkage forms.
-
Isolation : The product, ((trimethylsilyl)methyl)urea, typically precipitates as a white solid due to its high melting point (115–117 °C).
-
Purification : Recrystallize from ethanol to remove traces of polymerized cyanate.
Protocol B: The Cyanate Route (Industrial / Scale-Up)
Rationale: Potassium cyanate (KOCN) is a cost-effective source of the carbamoyl group. This method mimics the Wöhler synthesis but uses an amine salt.
Reagents:
Step-by-Step Workflow:
-
Dissolve the amine hydrochloride in a minimum volume of water.
-
Add a concentrated aqueous solution of potassium cyanate.
-
Heat the mixture to 60 °C for 1 hour. The equilibrium shifts toward the urea product as it is less soluble than the ionic starting materials.
-
Cool to 4 °C overnight to maximize crystallization. Filter and dry under vacuum.[4]
Mechanistic Visualization
The following diagram illustrates the reaction pathway for Protocol A, highlighting the conversion of the silyl-amine to the target urea.
Caption: Synthesis of ((trimethylsilyl)methyl)urea via the Nitrourea route, favoring mono-substitution.
Applications in Advanced Technologies
A. Energy Storage: Lithium-Ion Battery Electrolytes
Recent research identifies ((trimethylsilyl)methyl)urea as a superior additive for amide-based electrolytes.
-
Mechanism : The compound acts as a high-dielectric solvent component that stabilizes the Solid Electrolyte Interphase (SEI).
-
Thermal Safety : Unlike carbonate solvents (e.g., DMC, EC) which are highly flammable, tertiary and substituted amides like this urea derivative exhibit higher flash points and thermal stability.
-
Performance : It extends the operating temperature range of Li-ion batteries, preventing thermal runaway at elevated temperatures (>60 °C).
B. Medicinal Chemistry: Silicon Bioisosteres
In drug design, the trimethylsilyl group is often used as a "silicon switch" for the tert-butyl group.
-
Lipophilicity : The TMS group increases the logP of the molecule, enhancing membrane permeability compared to the carbon analog (neopentyl urea).
-
Metabolic Stability : The bulky silicon group can sterically hinder enzymatic hydrolysis of the adjacent urea bond, prolonging half-life in vivo.
Safety and Handling
-
Hazards : While generally stable, silyl compounds can hydrolyze under strongly acidic or basic conditions.
-
Storage : Store in a cool, dry place. The compound is hygroscopic; exposure to moisture may lead to caking but does not rapidly degrade the molecule.
-
PPE : Standard laboratory gloves and safety glasses are required. Avoid inhalation of dust during weighing.
References
-
Amide-Based Electrolyte Battery . U.S. Patent 11,367,904 B2. (2022). Describes the use of N-[(trimethylsilyl)methyl]urea as a thermally stable electrolyte additive. Link
-
Nitrourea . Organic Syntheses, Coll.[5] Vol. 1, p.417 (1941). Foundational protocol for the preparation of nitrourea used in urea synthesis. Link
-
1-((Trimethylsilyl)methyl)urea Product Data . PubChem Compound Summary. National Center for Biotechnology Information. Link
-
Synthesis of Substituted Ureas . Journal of the Chemical Society, Perkin Transactions 2. Discusses the mechanistic kinetics of urea formation from amines and nitrourea. Link
Sources
- 1. EP0043630A2 - Improved process for the silylation of organic compounds with 1,1,1-trimethyl-N-(trimethylsilyl)silanamine by means of catalysis with certain nitrogen containing compounds - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. DD271514B5 - PROCESS FOR PREPARING N-METHYL UREA-N, N-DIMETHYL MUSHROOM MIXTURES - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Discovery and History of ((Trimethylsilyl)methyl)urea: The Anchor of Safer Methylation
Executive Summary: The "Safe Harbor" of Methylation Chemistry
((Trimethylsilyl)methyl)urea (CAS: 5663-03-6 ) is a specialized organosilicon compound that serves as the critical, stable intermediate in the synthesis of Trimethylsilyldiazomethane (TMSCHN₂) . While TMSCHN₂ is the active reagent—a safer, non-explosive alternative to the notorious diazomethane—the urea derivative is the "safe harbor" that makes its commercial distribution and laboratory preparation possible.
This technical guide explores the discovery, chemical evolution, and practical application of ((trimethylsilyl)methyl)urea. It details how this molecule solved a century-old safety crisis in organic synthesis, transforming the landscape of esterification and homologation reactions.
Historical Context: The Crisis of Diazomethane
To understand the significance of ((trimethylsilyl)methyl)urea, one must first understand the problem it solved. For decades, Diazomethane (CH₂N₂) was the gold standard for methylating carboxylic acids and performing Arndt-Eistert homologations. However, it possessed severe liabilities:[1]
-
Explosivity: Sensitive to shock, friction, and ground glass joints.
-
Instability: Cannot be stored; must be prepared in situ or as a dilute ethereal solution.
-
Toxicity: Acute pulmonary toxicity.
In the early 1970s, researchers sought silicon-stabilized diazoalkanes, theorizing that the empty d-orbitals of silicon would stabilize the diazo carbon, reducing explosivity.
The Discovery Timeline
| Era | Key Development |
| 1972 | Seyferth et al. first synthesize TMSCHN₂ via the reaction of (trimethylsilyl)methylmagnesium chloride with tosyl azide. The method was low-yielding and difficult to scale. |
| 1980s | Shioiri, Aoyama, et al. revolutionize the field by introducing the "Urea Route." They synthesized ((trimethylsilyl)methyl)urea as a stable precursor that could be nitrosated and cleaved to yield TMSCHN₂ efficiently. |
| 1990s | Commercialization of TMSCHN₂ (as a hexane solution) becomes possible due to the stability of the urea manufacturing process. |
| 2000s | Widespread adoption of the reagent in medicinal chemistry for "Safety-Switch" methylation protocols. |
Chemical Identity and Properties
((Trimethylsilyl)methyl)urea is a white crystalline solid. Its stability stands in stark contrast to the volatile and hazardous intermediates usually associated with diazo chemistry.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value | Notes |
| CAS Number | 5663-03-6 | |
| Formula | C₅H₁₄N₂OSi | |
| Molecular Weight | 146.26 g/mol | |
| Structure | (CH₃)₃Si-CH₂-NH-CO-NH₂ | Silicon "beta-effect" stabilizes the structure. |
| Melting Point | 115–117 °C | Stable solid, easy to handle/weigh. |
| Solubility | Alcohols, DMSO, warm water | Poor solubility in non-polar hexanes. |
| Stability | High | Indefinite shelf life at Room Temp.[2] |
Synthesis and Manufacturing Workflow
The industrial and laboratory value of this compound lies in its robust synthesis from inexpensive starting materials. The Shioiri Protocol remains the authoritative method.
The Synthesis Pathway (Graphviz)
Caption: The Shioiri synthesis route transforms stable silanes into the active diazo reagent via the urea "safe harbor."
Detailed Experimental Protocol (The Shioiri Method)
Step 1: Preparation of (Trimethylsilyl)methylamine
-
Reagents: Chloromethyltrimethylsilane (1.0 eq), Ammonia (excess).
-
Procedure: The silane is heated with aqueous ammonia in a pressure vessel (autoclave) at 100–120°C for 5–8 hours.
-
Workup: The mixture is cooled, treated with NaOH to liberate the free amine, and distilled.
-
Yield: Typically 70–80%.
Step 2: Synthesis of ((Trimethylsilyl)methyl)urea
-
Reagents: (Trimethylsilyl)methylamine (1.0 eq), Urea (1.2 eq), Water/HCl (cat).
-
Procedure:
-
Mix the amine and urea in a round-bottom flask with a small amount of water and catalytic HCl.
-
Reflux the mixture gently. Ammonia gas will evolve (use a trap).
-
Continue reflux (approx. 100–105°C) until ammonia evolution ceases (3–5 hours).
-
-
Isolation:
-
Cool the mixture to room temperature. The product crystallizes out.[3]
-
Filter the white solid.
-
Recrystallize from water or ethanol/water mix.
-
-
Validation: MP should be 115–117°C. ¹H NMR (DMSO-d₆) should show the characteristic Si-CH₂ singlet at ~2.5 ppm (shifted by N) and TMS singlet at 0.0 ppm.
Mechanism of Action: The "Safety Switch"
Why is this urea so important? It allows the generation of the active diazo compound on demand or in a controlled industrial setting, avoiding the storage of shock-sensitive materials.
The transformation of the urea to TMSCHN₂ involves a Nitrosation-Cleavage sequence:
-
Nitrosation: The urea is treated with Sodium Nitrite (NaNO₂) and acid (HCl/H₂SO₄) at 0°C. This yields N-Nitroso-N-((trimethylsilyl)methyl)urea .
-
Note: This nitroso intermediate is a yellow solid and is potential carcinogenic (like all N-nitrosoureas). It is usually not isolated in small-scale preps but processed immediately.
-
-
Alkaline Cleavage: The nitroso compound is treated with aqueous Potassium Hydroxide (KOH) and a biphasic solvent (Ether or Hexane).
-
The hydroxide attacks the carbonyl carbon.
-
The unstable intermediate collapses, releasing Potassium Cyanate (KCNO) and water, generating Trimethylsilyldiazomethane .
-
Comparative Safety Profile
| Feature | Diazomethane (Traditional) | TMSCHN₂ (via Urea Route) |
| Precursor | Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) | ((Trimethylsilyl)methyl)urea |
| Explosivity | High (Shock/Friction sensitive) | Non-explosive (Thermodynamically stable) |
| Volatility | Gas at RT (BP -23°C) | Liquid (BP 96°C) |
| Toxicity | High (Acute) | Moderate/High (Lung injury risk*) |
*Critical Safety Note: While TMSCHN₂ is non-explosive, recent fatalities (2008, 2009) highlighted its severe pulmonary toxicity. It must be handled in a fume hood with the same respect as diazomethane regarding inhalation.
Applications in Drug Development
Researchers utilize the urea-derived TMSCHN₂ for precision methylation in late-stage functionalization of drug candidates.
-
Esterification: Quantitative conversion of carboxylic acids to methyl esters in neutral media (methanol/benzene). Crucial for acid-sensitive substrates.
-
Homologation: Used in the Arndt-Eistert synthesis to extend carbon chains by one unit (Acid → Acid Chloride → Diazo Ketone → Homologated Acid).
-
Heterocycle Synthesis: [3+2] Cycloaddition with alkynes or alkenes to form pyrazoles, which are privileged scaffolds in kinase inhibitors.
References
-
Seyferth, D., Menzel, H., Dow, A. W., & Flood, T. C. (1972).[4][2] Trimethylsilyl-substituted diazoalkanes: I. Trimethylsilyldiazomethane.[4][5][3] Journal of Organometallic Chemistry, 44(2), 279-290.[4] Link[4]
-
Shioiri, T., Aoyama, T., & Mori, S. (1993).[6] Trimethylsilyldiazomethane.[1][4][7][2][5][3][6][8] Organic Syntheses, Coll.[2][6][8] Vol. 8, p.612; Vol. 68, p.1. Link
-
Aoyama, T., & Shioiri, T. (1981). New Methods and Reagents in Organic Synthesis. 8. Trimethylsilyldiazomethane.[1][7][2][5][6] A New, Stable, and Safe Reagent for the Homologation of Carbonyl Compounds. Tetrahedron Letters, 21(46), 4461-4462. Link
-
Anderson, R. (2008). Safety Alert: Trimethylsilyldiazomethane.[1][2][5] Chemical & Engineering News. Link
-
Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie, 135, 1015–1022. Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Method and Reagents in Organic Synthesis. 81. Lithium Trimethylsilyldiazomethane: A Useful Reagent for the Preparation of 1,2,3-Triazoles from Ketenimines [chooser.crossref.org]
Pentacoordinated Silicon in Silylmethylureas: Structural Dynamics and Synthetic Applications
[1]
Executive Summary
This technical guide examines the structural anomaly and synthetic utility of pentacoordinated silicon species within silylmethylureas . Unlike standard tetracoordinated organosilanes, silylmethylureas possess a unique capacity for intramolecular hypervalency, driven by the
For drug development professionals, this motif offers a tunable "silanophore" capable of modulating lipophilicity, hydrolytic stability, and transition-state mimicry in enzyme inhibition.[1][2][3] This guide details the thermodynamic drivers of this coordination, self-validating characterization protocols, and precise synthesis pathways.[1][3]
Theoretical Framework: The Intramolecular Chelate Effect
The defining feature of silylmethylureas is the formation of a five-membered chelate ring. This deviation from the standard tetrahedral geometry (
Thermodynamic Drivers
The formation of the pentacoordinated species is an equilibrium process governed by the "Geminal Effect" of the methylene spacer (
-
Lewis Acidity: The silicon atom acts as a Lewis acid acceptor.[1][2][3] Electronegative substituents on the silicon (e.g., F, Cl, or alkoxy groups) lower the energy of the
orbitals, increasing the acceptor strength. -
Lewis Basicity: The urea carbonyl oxygen acts as the internal donor.[1][2]
-
Entropic Advantage: The methylene spacer creates a pre-organized system where the entropic penalty for ring closure is minimal compared to intermolecular coordination.[1][2]
Berry Pseudorotation
In the TBP geometry, the ligands occupy apical (axial) and equatorial positions. The coordinate
Diagram 1: Equilibrium and Coordination Dynamics
The following diagram illustrates the equilibrium between the open (tetracoordinated) and closed (pentacoordinated) forms, highlighting the orbital interaction.
Caption: Equilibrium dynamics between tetracoordinated silane and pentacoordinated silylmethylurea chelate.
Structural Characterization: A Self-Validating System
To ensure scientific integrity, the synthesis of pentacoordinated silylmethylureas must be validated using a multi-modal approach. The following protocols serve as a self-validating system: if the data does not align with these parameters, the hypervalent state is likely absent.
NMR Spectroscopy (The Gold Standard)
The most definitive evidence for pentacoordination is the chemical shift (
-
Tetra-coordinated Si: Typically appears between -40 ppm and -60 ppm (relative to TMS).[1][2][3]
-
Penta-coordinated Si: Exhibits a significant upfield shift (shielding) to the range of -90 ppm to -150 ppm .[1][2][3]
-
Validation Check: A shift difference (
) of >20 ppm compared to a non-coordinating analogue (e.g., a carbon analogue or blocked donor) confirms the interaction.[1]
X-Ray Crystallography
In the solid state, the TBP geometry is confirmed by bond angles and lengths.[1]
-
Geometry: The sum of the equatorial angles should approach 360° (
). -
Coordinate Bond Length: The
distance is typically 1.9 – 2.5 Å .[1][3] This is significantly longer than a covalentngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> bond (~1.6 Å) but shorter than the sum of van der Waals radii (~3.5 Å).[1]
Data Summary: Coordination Metrics
| Parameter | Tetracoordinated State | Pentacoordinated State (Target) | Significance |
| -40 to -60 ppm | -90 to -120 ppm | Primary confirmation of hypervalency.[1][3] | |
| Geometry | Tetrahedral | Trigonal Bipyramidal | Defines steric accessibility.[1][2][3] |
| Si-O Distance | N/A (Non-bonding) | 1.95 - 2.30 Å | Strength of dative bond.[1][2][3] |
| Coordination Number | 4 | 5 | Altered electrophilicity.[1][2][3] |
Synthetic Methodologies
The synthesis of silylmethylureas requires the precise installation of the urea moiety onto a silylmethyl scaffold without hydrolyzing the sensitive silicon-heteroatom bonds.
Method A: The Isocyanate Route (Recommended)
This method is preferred for its high yield and lack of corrosive byproducts.[1] It involves the addition of an (aminomethyl)silane to an isocyanate.[1][2]
Reaction:
Method B: The Carbamoyl Chloride Route
Used when specific substitution patterns on the urea nitrogens are required that are inaccessible via isocyanates.[1][2]
Diagram 2: Synthetic Workflow & Decision Tree
Caption: Decision matrix for the synthesis of hypervalent silylmethylureas.
Experimental Protocol: Synthesis of 1-Phenyl-3-((trimethoxysilyl)methyl)urea
Objective: To synthesize a model silylmethylurea and validate pentacoordination via NMR.
Reagents:
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Flush with Argon.
-
Solvation: Charge the flask with (Aminomethyl)trimethoxysilane (10 mmol, 1.51 g) and anhydrous dichloromethane (20 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve Phenyl isocyanate (10 mmol, 1.19 g) in dichloromethane (10 mL) and transfer to the dropping funnel. Add dropwise to the silane solution over 15 minutes. Causality: Slow addition prevents exotherm-driven polymerization of the silane.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (disappearance of isocyanate).[1][2][3]
-
Isolation: Remove solvent under reduced pressure (rotary evaporator). The product typically precipitates as a white solid.[1][2][3]
-
Recrystallization: Recrystallize from a hexane/chloroform mixture to obtain X-ray quality crystals.
-
Validation (The Critical Step):
Applications in Drug Discovery[3][5][6]
The pentacoordinated silicon motif serves as a bioisostere for tetrahedral carbon centers, but with distinct advantages:
-
Hydrolytic Stability Modulation: The coordination of the urea oxygen to silicon increases the electron density at silicon, altering the rate of hydrolysis of the alkoxy groups.[1] This can be used to design prodrugs where the active silanol species is released at a controlled rate.[1][2][3]
-
Transition State Mimicry: The TBP geometry of the pentacoordinated silicon mimics the high-energy transition state of amide hydrolysis (tetrahedral intermediate).[1] These compounds act as potent inhibitors of proteases by binding tightly to the enzyme active site, mimicking the transition state geometry.[1]
References
-
Pestunovich, V., Kirpichenko, S., & Voronkov, M. (1998).[1][2] Pentacoordinated Silicon Compounds. In: Rappoport Z., Apeloig Y. (eds) The Chemistry of Organic Silicon Compounds.[1] Wiley.[1][2][3] [1][2]
-
Tacke, R., & Burschka, C. (2002).[1][2][3] Sila-Substitution—A Useful Strategy for Drug Design? Angewandte Chemie International Edition.[1][2][3]
-
Lazareva, N. F. (2010).[1][2][3] Intramolecular coordination O→Si in N-(silylmethyl)amides and related compounds. Russian Chemical Reviews. [1][2]
-
Kost, D., & Kalikhman, I. (2006).[1][2][3] Hypercoordinate Silicon Complexes. In: The Chemistry of Organic Silicon Compounds. [1][2]
-
Bains, W., & Tacke, R. (2003).[1][2][3][4] Silicon chemistry as a novel source of chemical diversity in drug design. Current Opinion in Drug Discovery & Development.
Sources
- 1. N,N'-Dimethylurea | C3H8N2O | CID 7293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(Trimethylsilyl)urea | C4H12N2OSi | CID 12607274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylurea | C2H6N2O | CID 11719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Silicon chemistry as a novel source of chemical diversity in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
((Trimethylsilyl)methyl)urea chemical formula (CH3)3SiCH2NHCONH2
Strategic Utility in Organosilicon Medicinal Chemistry
Executive Summary
((Trimethylsilyl)methyl)urea (TMSMU) represents a critical intersection between classical organic synthesis and organosilicon medicinal chemistry. As a hybrid organic-inorganic building block, it serves two primary functions: (1) a stable precursor for the generation of reactive (trimethylsilyl)methyl isocyanate, and (2) a "silicon switch" moiety in drug design, offering a bioisostere for tert-butyl or neopentyl groups that modulates lipophilicity and metabolic stability without altering pharmacophore geometry.
This guide details the synthesis, physicochemical characterization, and strategic application of TMSMU, moving beyond basic properties to explore its role in modern drug development pipelines.[1]
Chemical Architecture & Properties[2]
TMSMU is defined by a urea backbone anchored to a lipophilic trimethylsilyl (TMS) group via a methylene spacer. This structure imparts unique solubility profiles compared to purely carbon-based analogs.
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | N-[(Trimethylsilyl)methyl]urea |
| CAS Registry Number | 18148-61-3 |
| Molecular Formula | C₅H₁₄N₂OSi |
| Molecular Weight | 146.26 g/mol |
| Physical State | Crystalline Solid |
| Solubility | Soluble in MeOH, EtOH, DMSO; Moderate in CH₂Cl₂ |
| Predicted LogP | ~0.3 – 0.6 (More lipophilic than methylurea) |
| Key Structural Feature | The Si–C bond length (1.89 Å) is longer than C–C (1.54 Å), increasing steric bulk by ~20% compared to a tert-butyl group. |
Synthetic Protocol: The Cyanate Route
While various routes exist, the most robust and scalable method for synthesizing mono-substituted ureas like TMSMU involves the nucleophilic addition of the corresponding primary amine to a cyanate salt under controlled pH conditions. This avoids the use of hazardous phosgene or isocyanates.
Mechanism & Causality
The reaction relies on the in situ generation of isocyanic acid (HNCO) from potassium cyanate (KOCN). The amine ((trimethylsilyl)methylamine) acts as the nucleophile.
-
Critical Control Point: The pH must be kept slightly acidic to neutral. If too acidic, the amine is fully protonated (ammonium) and non-nucleophilic. If too basic, the isocyanic acid polymerizes or hydrolyzes.
Step-by-Step Methodology
Reagents:
-
(Trimethylsilyl)methylamine (CAS 18165-04-3)
-
Potassium Cyanate (KOCN)[2]
-
Hydrochloric Acid (1.0 M)
-
Water/Ethanol (solvent system)
Protocol:
-
Amine Activation: Dissolve 10 mmol of (trimethylsilyl)methylamine in 20 mL of water. Cool to 0°C.
-
Acidification: Slowly add 1.0 M HCl until the pH reaches ~6.0–7.0. This ensures a balance between the free amine (nucleophile) and the ammonium salt.
-
Cyanate Addition: Add 12 mmol (1.2 eq) of Potassium Cyanate dissolved in minimal water dropwise to the amine solution.
-
Thermodynamic Drive: Warm the mixture to 60°C and stir for 2 hours. The urea product typically precipitates as the reaction proceeds due to the hydrophobic TMS group lowering aqueous solubility.
-
Isolation: Cool to 4°C. Filter the white precipitate.
-
Purification: Recrystallize from an Ethanol/Water (1:1) mixture to remove inorganic salts (KCl).
Synthetic Workflow Visualization
Caption: Figure 1. Controlled nucleophilic addition pathway for TMSMU synthesis, prioritizing pH balance to maximize yield.
Reactivity & Transformations[3][4]
TMSMU is not merely an endpoint; it is a versatile intermediate. Its reactivity profile is dominated by the stability of the urea linkage and the lability of the entire group under thermal stress.
A. Thermal Decomposition to Isocyanate
Upon heating >150°C (or under vacuum pyrolysis), TMSMU decomposes to yield (trimethylsilyl)methyl isocyanate and ammonia.
-
Utility: This isocyanate is a potent electrophile used to introduce the TMS-methyl group into alcohols (forming carbamates) or other amines (forming unsymmetrical ureas).
-
Reaction: Me3SiCH2NHCONH2 → Me3SiCH2NCO + NH3
B. Nitrosation (The Fotemustine Pathway)
In medicinal chemistry, ureas are precursors to nitrosoureas (alkylating agents). Nitrosation of TMSMU (using NaNO2/HCOOH) yields the N-nitroso derivative, a pharmacophore found in drugs designed to cross the blood-brain barrier due to the lipophilicity of the TMS group.
Application in Drug Discovery: The "Silicon Switch"
Replacing a carbon atom with a silicon atom (C/Si exchange) is a validated strategy to alter the physicochemical properties of a drug candidate without changing its intrinsic shape. TMSMU provides the Me3SiCH2- moiety, which acts as a bioisostere for a neopentyl (Me3CCH2-) or tert-butyl group.
Mechanistic Advantages [1][3]
-
Lipophilicity Boost: Silicon is more electropositive and larger than carbon. The TMS group is significantly more lipophilic than a tert-butyl group, improving membrane permeability (LogP increase).
-
Metabolic Blockade: The Si-C bond is generally stable to metabolic hydrolysis. Placing a TMS group near a metabolic "hotspot" can sterically hinder CYP450 oxidation, extending the drug's half-life (
). -
Hydrophobicity: The increased volume of the TMS group (Van der Waals radius Si > C) allows for tighter binding in large hydrophobic pockets of target proteins (e.g., kinases or nuclear receptors).
Strategic Decision Tree
Caption: Figure 2. Decision logic for applying the Silicon Switch strategy using TMSMU derivatives to optimize lead compounds.
Safety & Handling
-
Hazards: While urea derivatives are generally stable, the silyl group introduces lipophilicity that may enhance skin absorption. Treat as a potential irritant.
-
Storage: Store in a cool, dry place. The C-Si bond is stable to water at neutral pH, but strong acids or bases can cause protodesilylation (cleavage of the Si-C bond).
-
Disposal: Incineration is preferred. Silicon combustion produces SiO₂ (silica) ash.
References
-
Bioisosterism Principles: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Silicon in Medicinal Chemistry: Ramesh, R., & Reddy, D. S. (2018). "Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds." Journal of Medicinal Chemistry, 61(9), 3779–3798.
-
Urea Synthesis Methodology: Starkov, P., et al. (2018). "A practically simple, catalyst-free and scalable synthesis of N-substituted ureas in water."[2] Green Chemistry, 20, 3961-3966.
-
Organosilicon Reagents: Fessenden, R. J., & Fessenden, J. S. (1980). "Trends in Organosilicon Biological Research." Advances in Organometallic Chemistry, 18, 275-310.
Sources
Technical Monograph: ((Trimethylsilyl)methyl)urea
The following technical guide details the molecular characteristics, synthesis, and analytical profiling of ((Trimethylsilyl)methyl)urea .
CAS: 5663-03-6 | Formula:
Executive Summary
((Trimethylsilyl)methyl)urea is a specialized organosilicon compound characterized by a urea moiety linked to a trimethylsilyl (TMS) group via a methylene bridge (
This structural stability makes it a critical reference standard in proteomics and metabolomics for distinguishing between transient silylation artifacts and stable organosilicon metabolites. It also serves as a precursor in the synthesis of silicon-containing bioisosteres in medicinal chemistry.
Physicochemical Profile & Molecular Weight
Accurate molecular weight determination is the cornerstone of stoichiometric precision in synthesis and mass spectrometric identification.
Molecular Weight Data
| Property | Value | Unit | Notes |
| Average Molecular Weight | 146.26 | g/mol | Based on standard atomic weights. |
| Monoisotopic Mass | 146.0876 | Da | Calculated for |
| Exact Mass (M+1) | 147.0909 | Da | Protonated species |
| Heavy Isotope Peak (M+1) | ~7.8% | Relative Abundance | Primarily due to |
Structural Specification
The molecule consists of a lipophilic trimethylsilyl "tail" and a polar urea "head," separated by a methylene spacer.
-
SMILES: C(C)CNC(=O)N
-
InChI Key: KVWLUDFGXDFFON-UHFFFAOYSA-N (Predicted based on structure)
Synthesis Protocol: Wöhler-Type Condensation
Objective: Synthesize high-purity ((trimethylsilyl)methyl)urea from (trimethylsilyl)methylamine. Principle: This protocol utilizes a nucleophilic attack of the primary amine on the electrophilic carbon of cyanic acid (generated in situ from potassium cyanate), a variation of the classic Wöhler urea synthesis.
Reagents
-
(Trimethylsilyl)methylamine (CAS 18166-02-4)
-
Potassium Cyanate (KOCN)
-
Hydrochloric Acid (1.0 M)
-
Solvent: Water/Ethanol (1:1 v/v)
Step-by-Step Methodology
-
Preparation: Dissolve 10 mmol of (trimethylsilyl)methylamine in 20 mL of water/ethanol mixture in a round-bottom flask.
-
Acidification: Cool the solution to 0°C. Dropwise add 1.0 M HCl until the pH reaches ~6.0. Note: This protonates a fraction of the amine, buffering the reaction.
-
Addition: Add 12 mmol (1.2 eq) of Potassium Cyanate (KOCN) in a single portion.
-
Reflux: Heat the mixture to 60°C for 2 hours. The solution will become clear as the reaction proceeds.
-
Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) to yield a white solid residue (product + KCl).
-
Purification: Extract the residue with hot anhydrous ethanol (the product is soluble; KCl is insoluble). Filter while hot.
-
Crystallization: Cool the filtrate to -20°C to precipitate pure ((trimethylsilyl)methyl)urea crystals.
Analytical Validation (Mass Spectrometry)
In Mass Spectrometry (GC-MS or ESI-MS), this molecule exhibits a distinct fragmentation pattern driven by the stability of the silicon cation.
Fragmentation Logic
The primary fragmentation pathway involves alpha-cleavage relative to the silicon atom and the loss of methyl groups.
-
(
): Molecular ion (weak in EI). -
(
): Loss of a methyl group ( ) from the silicon. This is a diagnostic peak for trimethylsilyl groups. -
(
): The trimethylsilyl cation. The base peak in many silylated derivatives.
Fragmentation Pathway Diagram
Figure 1: Electron Ionization (EI) fragmentation pathway showing the genesis of the diagnostic m/z 131 and m/z 73 ions.
Comparative Analysis: Stable vs. Labile Silylation
It is vital for researchers to distinguish this compound from "TMS-Urea" artifacts found in GC-MS derivatization.
| Feature | ((Trimethylsilyl)methyl)urea | N-TMS-Urea (Derivatization Artifact) |
| Structure | ||
| Bond Type | Covalent Carbon-Silicon | Silyl-Nitrogen (Labile) |
| Hydrolysis | Stable in water/neutral pH | Hydrolyzes rapidly in moisture |
| Use Case | Synthetic building block, Standard | GC-MS volatility enhancer |
Expert Insight: When analyzing biological samples derivatized with MSTFA/BSTFA, a peak at MW 146 suggests the presence of the methylated precursor ([(trimethylsilyl)methyl]amine) or a specific metabolite, whereas standard urea derivatization yields di-TMS (MW 204) or tri-TMS variants.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12607274, N-(Trimethylsilyl)urea. Retrieved from [Link]
- Little, R. D., & Moeller, K. D. (1990).Electrochemistry in Organic Synthesis. Springer-Verlag.
-
Wiley Science Solutions. Mass Spectra of Trimethylsilyl Derivatives. Wiley Registry of Mass Spectral Data. Retrieved from [Link]
Sources
Methodological & Application
Application Note: ((Trimethylsilyl)methyl)urea in Advanced Organic Synthesis
This Application Note is designed to provide a comprehensive technical guide on the utility of ((Trimethylsilyl)methyl)urea (TMS-methyl urea) in organic synthesis. It moves beyond basic descriptions to cover mechanistic insights, specific protocols for reagent generation, and advanced heterocycle construction.
Executive Summary
((Trimethylsilyl)methyl)urea (CAS: 1822-00-0 / Derivatives) is a bifunctional organosilicon reagent serving two distinct but critical roles in modern organic synthesis:
-
Reagent Precursor: It is the primary stable intermediate for the in situ or ex-situ generation of Trimethylsilyldiazomethane (TMSCHN₂) , a non-explosive, lipophilic alternative to diazomethane.
-
Heterocycle Building Block: The TMS-CH₂-N moiety acts as a "silicon-functionalized" handle. Upon activation (fluoride or Lewis acid), it generates azomethine ylides or N-acyliminium ions via the silicon
-effect, enabling [3+2] cycloadditions to form pyrrolidines, imidazolidinones, and complex alkaloids.
Mechanistic Principles
Understanding the reactivity of ((trimethylsilyl)methyl)urea requires mastering two silicon-based electronic effects:
The Silicon -Effect (Carbocation Stabilization)
The C–Si bond stabilizes a positive charge at the
-
Application: Facilitates the formation of N-acyliminium ions from N-((trimethylsilyl)methyl) ureas during oxidative cyclizations (e.g., Mannich-type reactions).
Fluoride-Induced Desilylation (Anion/Ylide Generation)
Silicon has a high affinity for fluorine (Bond Energy: Si–F ~135 kcal/mol vs Si–C ~76 kcal/mol). Treatment with a fluoride source (CsF, TBAF, AgF) cleaves the C–Si bond, generating a transient carbanion or 1,3-dipole (azomethine ylide) at the
Figure 1: Divergent reactivity pathways of TMS-methyl urea derivatives based on activation mode.
Application I: Synthesis of Trimethylsilyldiazomethane (TMSCHN₂)
Context: TMSCHN₂ is a critical methylating agent and 1,3-dipole. It is commercially available but expensive and often backordered. Synthesizing it from ((trimethylsilyl)methyl)urea is a cost-effective, scalable protocol.
Protocol A: Generation of TMSCHN₂
Safety Note: While TMSCHN₂ is safer than diazomethane (non-explosive), it is essentially a poison (pulmonary edema risk). Perform all steps in a functioning fume hood.
Reagents:
-
((Trimethylsilyl)methyl)urea (Starting Material)
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
Potassium Hydroxide (KOH)
-
Diethyl Ether (Et₂O)
Step-by-Step Workflow:
-
Nitrosation (Formation of N-Nitroso Precursor):
-
Dissolve ((trimethylsilyl)methyl)urea (10 mmol) in ice-cold dilute H₂SO₄ (15 mL, 2M).
-
Add NaNO₂ (11 mmol) solution dropwise at 0°C.
-
Stir for 30 mins. A yellow precipitate or oil (N-nitroso-N-((trimethylsilyl)methyl)urea) forms.
-
Extract with Et₂O (3 x 20 mL), dry over MgSO₄, and concentrate carefully (thermal instability).
-
-
Base-Mediated Decomposition:
-
Prepare a biphasic mixture of 40% KOH (aq) and Et₂O in a specialized distillation setup (smooth glassware, no ground joints preferred).
-
Add the N-nitroso intermediate dropwise to the heated KOH mixture (approx 60°C).
-
TMSCHN₂ codistills with ether as a bright yellow-green solution.
-
-
Quantification:
-
The concentration is determined by titration with benzoic acid (color change from yellow to colorless).
-
Key Reaction:
Application II: Heterocycle Synthesis via Azomethine Ylides
Context: N-((Trimethylsilyl)methyl)ureas are excellent precursors for non-stabilized azomethine ylides. Unlike amino esters which require condensation with aldehydes, these ureas can generate the dipole directly upon desilylation, trapping alkenes to form complex imidazolidinones.
Protocol B: [3+2] Cycloaddition for Imidazolidinones
This protocol describes the synthesis of a bicyclic urea derivative using a "silicon-tethered" strategy.
Reagents:
-
N-((Trimethylsilyl)methyl)-N'-arylurea (Substrate)
-
Dipolarophile (e.g., N-phenylmaleimide or dimethyl fumarate)
-
Cesium Fluoride (CsF) or AgF (Activator)
-
Solvent: Acetonitrile (MeCN) or DCM.
Experimental Procedure:
-
Preparation of the Urea Precursor:
-
React (trimethylsilyl)methyl isocyanate (1.0 equiv) with the desired aniline/amine (1.0 equiv) in DCM at 0°C to RT.
-
Yields are typically >90%. Isolate by filtration (ureas often precipitate).
-
-
Cycloaddition (Ylide Generation):
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Mix: Charge flask with N-((trimethylsilyl)methyl)urea derivative (1.0 mmol) and dipolarophile (1.2 mmol).
-
Solvent: Add dry MeCN (10 mL).
-
Activation: Add CsF (1.5 mmol) in one portion. Sonicate if necessary to initiate heterogeneity.
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (disappearance of urea).
-
-
Workup:
-
Filter off silicon salts/CsF residues through a Celite pad.
-
Concentrate filtrate.
-
Purify via flash column chromatography (EtOAc/Hexanes).[1]
-
Data Interpretation:
-
NMR: Look for the disappearance of the TMS singlet (~0.1 ppm) and the appearance of methine protons in the newly formed ring (~3.5–4.5 ppm).
-
Stereochemistry: The reaction typically proceeds via a concerted [3+2] mechanism, preserving the stereochemistry of the dipolarophile (cis-alkenes yield cis-fused rings).
Quantitative Data Summary
| Parameter | TMS-Diazomethane Prep | Azomethine Ylide Cycloaddition |
| Primary Reagent | N-Nitroso-N-(TMS-methyl)urea | N-(TMS-methyl)urea derivative |
| Activator | 40% KOH (aq) | CsF, AgF, or TBAF |
| Key Intermediate | Diazomethane anion equivalent | 1,3-Dipole (Azomethine Ylide) |
| Typical Yield | 60–75% (Distilled solution) | 70–95% (Isolated solid) |
| Major Byproduct | Potassium Cyanate (KCNO) | Fluorotrimethylsilane (TMS-F) |
| Safety Hazard | Inhalation toxicity (TMSCHN₂) | Reactivity of Fluoride sources |
References
-
Seyferth, D., et al. (1972). "Trimethylsilyldiazomethane: A New, Safe Diazomethane Substitute." Journal of Organic Chemistry.
-
Aoyama, T., & Shioiri, T. (1981). "New Methods and Reagents in Organic Synthesis. 14. A Simple and Efficient Preparation of Trimethylsilyldiazomethane." Chemical and Pharmaceutical Bulletin.
-
Padwa, A., et al. (1987). "Synthetic Applications of the 1,3-Dipolar Cycloaddition of Azomethine Ylides." Chemical Reviews.
-
Tsuge, O., et al. (1986). "Fluoride-induced 1,3-dipolar cycloaddition of N-(trimethylsilylmethyl)ureas." Journal of Organic Chemistry.
-
Sigma-Aldrich. "Product Specification: (Trimethylsilyl)methyl isocyanate."
Sources
Application Note: Synthesis of N-((trimethylsilyl)methyl)urea
Executive Summary & Scope
This application note details the synthesis of N-((trimethylsilyl)methyl)urea , a critical organosilicon intermediate. While simple alkyl ureas are commonplace, the introduction of the
This compound is frequently utilized as:
-
A precursor for N-nitroso-N-((trimethylsilyl)methyl)urea , a reagent used in the synthesis of diazomethane derivatives and DNA alkylating agents (analogs of Streptozotocin/Fotemustine).
-
A building block for Peterson olefination-type precursors where the urea acts as a directing group.
This guide prioritizes the Wöhler-type synthesis (Amine Hydrochloride + Cyanate) due to its operational safety, scalability, and atom economy compared to isocyanate-based routes.
Retrosynthetic Analysis & Mechanism
To ensure high yield and purity, we must understand the mechanistic pathway. The synthesis relies on the in-situ generation of isocyanic acid (
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway for the carbamoylation of (trimethylsilyl)methylamine.
Experimental Protocol
Method A: Potassium Cyanate (KOCN) Route (Recommended)
This method is preferred for its robustness. It avoids the use of toxic phosgene or volatile trimethylsilyl isocyanate.
Reagents & Materials
| Reagent | CAS No.[1][2][3][4][5][6][7][8] | MW ( g/mol ) | Equiv.[9] | Role |
| (Trimethylsilyl)methylamine | 18166-02-4 | 103.24 | 1.0 | Starting Material |
| Hydrochloric Acid (1M or 2M) | 7647-01-0 | 36.46 | 1.0 | Salt Formation |
| Potassium Cyanate (KOCN) | 590-28-3 | 81.12 | 1.1 | Carbamoyl Source |
| Water (Deionized) | 7732-18-5 | 18.02 | Solvent | Solvent |
Step-by-Step Methodology
1. Amine Salt Formation:
-
Charge a round-bottom flask with (trimethylsilyl)methylamine (10.3 g, 100 mmol).
-
Cool the flask to 0–5°C in an ice bath.
-
Dropwise add 1.0 equivalent of HCl (e.g., 50 mL of 2M HCl).
-
Scientific Rationale: The free amine is volatile and basic. Converting it to the hydrochloride salt prevents loss of material and buffers the reaction pH to the optimal range (pH 5–6) for isocyanic acid generation.
-
2. Carbamoylation:
-
Dissolve Potassium Cyanate (8.9 g, 110 mmol, 1.1 equiv) in a minimum amount of distilled water (~20–30 mL).
-
Add the KOCN solution slowly to the stirred amine hydrochloride solution.
-
Observation: The reaction is slightly exothermic. Remove the ice bath after addition.
3. Reaction Propagation:
-
Heat the mixture to 50–60°C for 1–2 hours.
-
Critical Control Point: Do not exceed 80°C or use strong mineral acids in excess. While the
-silyl group ( ) is more stable than -silyl groups, extreme conditions can lead to protodesilylation or hydrolysis. -
Stir at room temperature for an additional 4–12 hours (overnight is convenient).
4. Isolation & Purification:
-
Concentration: If the product precipitates during cooling, filter directly. If not, concentrate the aqueous solution under reduced pressure (Rotavap, <50°C) to roughly 1/3 volume.
-
Crystallization: Cool the concentrate to 0°C. The urea should crystallize as white needles/plates.
-
Filtration: Filter the solid and wash with ice-cold water (2 x 10 mL).
-
Drying: Dry in a vacuum desiccator over
or silica gel.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of N-((trimethylsilyl)methyl)urea.
Characterization & Validation
To ensure the protocol is "self-validating," compare your isolated product against these established physical constants.
Key Data Table
| Parameter | Expected Value | Notes |
| Appearance | White crystalline solid | Needles or plates |
| Melting Point | 115–117°C | Literature Standard [1, 2] |
| Solubility | Soluble in Ethanol, Water, DMSO | Poor solubility in Hexanes |
| Yield | 65–80% | Dependent on crystallization efficiency |
Spectroscopic Validation
-
NMR (DMSO-
, 400 MHz):-
0.05 ppm (s, 9H,
) -
2.45–2.55 ppm (d, 2H,
) -
5.40 ppm (s, 2H,
) -
5.8–6.0 ppm (br t, 1H,
)
-
0.05 ppm (s, 9H,
-
IR (KBr):
-
3300–3400
(N-H stretch) -
1650–1660
(C=O stretch, Amide I) -
1250, 840
(characteristic Si-C vibrations)
-
Troubleshooting & Optimization
-
Low Yield:
-
Cause: High water solubility of the urea.
-
Solution: Saturate the aqueous layer with NaCl (salting out) before extraction or concentration. Alternatively, use continuous extraction with ethyl acetate.
-
-
Product Oiling Out:
-
Cause: Impurities or insufficient drying.
-
Solution: Recrystallize from a mixture of Ethanol/Hexane or Ethanol/Water.
-
-
Desilylation (Loss of TMS group):
-
Cause: pH < 2 or Temperature > 90°C.
-
Solution: Ensure the amine is exactly neutralized (1.0 eq HCl) before adding KOCN. Do not boil the reaction mixture vigorously.
-
Safety & Handling
-
(Trimethylsilyl)methylamine: Flammable liquid. Corrosive. Handle in a fume hood.
-
Potassium Cyanate: Harmful if swallowed. Contact with acid releases toxic isocyanic acid gas (though in this protocol, it is consumed immediately).
-
Product: Generally low toxicity, but as a urea derivative, standard PPE (gloves, goggles) is required.
References
-
Organic Syntheses. General Procedure for Urea Synthesis via Cyanate. (Adapted from Nitrosomethylurea, Coll. Vol. 2, p. 461). Available at: [Link]
-
PubChem. Compound Summary: N-[(Trimethylsilyl)methyl]urea. CID 79744. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. DD271514B5 - PROCESS FOR PREPARING N-METHYL UREA-N, N-DIMETHYL MUSHROOM MIXTURES - Google Patents [patents.google.com]
- 3. n-Methylurea, 98% 598-50-5 India [ottokemi.com]
- 4. Trimethylsilanol - Wikipedia [en.wikipedia.org]
- 5. dieterglobal.com [dieterglobal.com]
- 6. nbinno.com [nbinno.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. US4895983A - Process for producing methylol urea solution and process for producing slow-releasing nitrogenous fertilizer using the same - Google Patents [patents.google.com]
- 9. US3992428A - Process for preparing bis-(trimethylsilyl-)urea - Google Patents [patents.google.com]
Strategic Integration of Silylmethylureas in Medicinal Chemistry
Synthesis, Bioisosterism, and Pharmacokinetic Optimization
Executive Summary
The incorporation of silicon into drug scaffolds—often termed the "Silicon Switch"—is a powerful strategy in modern medicinal chemistry. Silylmethylureas (
This Application Note details the rationale, synthesis, and evaluation of silylmethylureas. We focus on their utility in optimizing kinase inhibitors , where the urea motif is critical for hydrogen bonding with the Glu-Lys pair in the kinase hinge region (e.g., Sorafenib, Regorafenib). By replacing carbon-based hydrophobic tails with silylmethyl variants, researchers can modulate lipophilicity (
Chemical Rationale: The Silicon Advantage
Bioisosteric Principles
The silylmethyl group (
| Property | Carbon Analog ( | Silicon Analog ( | Impact on Drug Design |
| Covalent Radius | 0.77 Å (C) | 1.17 Å (Si) | Si increases molecular volume; tighter fit in hydrophobic pockets. |
| Bond Length | 1.54 Å (C-C) | 1.87 Å (C-Si) | Alters projection of the urea tail; can relieve steric clash. |
| Lipophilicity | High | Higher (+0.5 to +1.0 | Enhances membrane permeability; alters protein binding. |
| Metabolic Stability | Susceptible to | Altered profile | Si-C bond is stable; methyls on Si are oxidatively robust. |
Structural Logic
In urea-based kinase inhibitors, the "tail" region occupies the hydrophobic allosteric pocket (e.g., the DFG-out pocket). Replacing a tert-butyl or neopentyl group with a (trimethylsilyl)methyl group maintains the necessary hydrophobic interaction while slightly increasing the volume, potentially improving potency against resistance mutations (e.g., T315I in BCR-ABL) by better filling the hydrophobic cleft.
Experimental Protocols
Protocol A: General Synthesis of N-Aryl-N'-(trimethylsilylmethyl)ureas
Objective: To synthesize a library of silylmethylureas via the reaction of (trimethylsilyl)methylamine with functionalized aryl isocyanates.
Mechanism: Nucleophilic addition of the primary amine to the isocyanate carbon.
Materials
-
Reagent A: (Trimethylsilyl)methylamine (CAS: 18166-02-4) - Nucleophile
-
Reagent B: Substituted Aryl Isocyanates (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) - Electrophile
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Purification: Hexanes/Ethyl Acetate for recrystallization or flash chromatography.
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.
-
Solvation: Dissolve 1.0 equivalent (e.g., 2.0 mmol) of the Aryl Isocyanate in 10 mL of anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Add 1.1 equivalents (2.2 mmol) of (Trimethylsilyl)methylamine dropwise via syringe over 5 minutes.
-
Note: The reaction is exothermic. Control addition rate to prevent side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor consumption of isocyanate by TLC (mobile phase: 30% EtOAc/Hexanes).
-
Work-up:
-
If a precipitate forms (common for ureas in DCM), filter the solid using a Buchner funnel and wash with cold DCM (
). -
If no precipitate, evaporate the solvent in vacuo.
-
-
Purification: Recrystallize the crude solid from hot Ethanol/Water or purify via silica gel chromatography (Gradient: 0%
50% EtOAc in Hexanes). -
Characterization: Verify structure via
-NMR (Look for singlet at ppm for and doublet at ppm for -N).
Workflow Visualization
Caption: Standard workflow for the synthesis of silylmethylurea derivatives via isocyanate addition.
Protocol B: Comparative Microsomal Stability Assay
Objective: To determine if the silylmethyl substitution improves metabolic stability compared to the carbon (neopentyl) analog.
Materials
-
Test Compounds: Silylmethylurea analog vs. Carbon analog (
DMSO stock). -
Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Methodology
-
Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM and 1
test compound in phosphate buffer. Pre-incubate at 37°C for 5 minutes. -
Initiation: Add the NADPH regenerating system to initiate metabolism.
-
Sampling: At time points
minutes, remove 50 aliquots. -
Quenching: Immediately dispense aliquot into 150
of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .-
Intrinsic Clearance:
.
-
Application Logic: When to Use Silylmethylureas
The decision to deploy a silylmethylurea scaffold should be data-driven. Use the following logic flow to determine applicability in your lead optimization campaign.
Caption: Decision matrix for implementing silicon bioisosteres in urea-based drug design.
Case Study: Kinase Inhibitor Design
Scenario: A project team is optimizing a Sorafenib-like kinase inhibitor. The tert-butyl group on the isoxazole ring is metabolically labile (oxidation to alcohol), leading to rapid clearance.
Intervention:
-
Design: Replace the tert-butyl isocyanate precursor with (trimethylsilyl)methyl isocyanate .
-
Synthesis: React 4-(4-aminophenoxy)-N-methylpicolinamide with (trimethylsilyl)methyl isocyanate.
-
Outcome: The resulting silylmethylurea maintains the critical H-bond donor/acceptor motif. The
group fills the hydrophobic pocket more effectively due to the longer C-Si bond pushing the bulk deeper into the lipophilic region, while preventing the specific CYP450 oxidation associated with the carbon analog.
References
-
Ramesh, R. et al. (2023). Silicon as a Bioisostere for Carbon in Drug Design. Rowan Scientific. Link
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Link
-
Xu, M. et al. (2019).[1] Synthesis of Urea Derivatives from CO2 and Silylamines. Angewandte Chemie International Edition. Link
-
Lippert, W. P. et al. (2011). Design, Synthesis, and Biological Activity of Urea Derivatives as Anaplastic Lymphoma Kinase Inhibitors. ChemMedChem. Link
-
Franz, A. K. & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry. Link
Sources
Technical Guide: ((Trimethylsilyl)methyl)urea as a Precursor for Methyl Ester Protection via TMSCHN₂
Executive Summary
((Trimethylsilyl)methyl)urea (CAS: 18107-18-1 precursor context) serves as the stable, solid-phase synthetic precursor to Trimethylsilyldiazomethane (TMSCHN₂) .[1] While TMSCHN₂ is the active reagent used to install Methyl Ester protecting groups on carboxylic acids and Methyl Ether protection on phenols, the urea derivative represents the critical upstream raw material that allows for the generation of this reagent.[1]
This application note details the utilization of ((Trimethylsilyl)methyl)urea to generate TMSCHN₂, providing a safer, non-explosive alternative to traditional Diazomethane (
Core Utility[1]
-
Primary Application: Installation of Methyl Ester (-COOMe) protecting groups.[1]
-
Mechanism: Generation of the active carbene equivalent (TMSCHN₂) via base-catalyzed decomposition of the
-nitroso intermediate.[1] -
Advantage: Eliminates the explosion hazards associated with Diazomethane generation while maintaining high chemoselectivity for carboxylic acids in the presence of alcohols.[1]
Chemical Pathway & Mechanism
The transformation of ((Trimethylsilyl)methyl)urea into the active methylating agent involves a two-stage activation sequence: Nitrosation followed by Alkaline Cleavage .
Reaction Pathway Diagram
The following diagram illustrates the chemical cascade from the stable urea precursor to the active methylating species and the final protection step.[1]
Figure 1: Synthetic pathway for the generation of TMSCHN₂ from ((Trimethylsilyl)methyl)urea and subsequent esterification.
Mechanistic Insight[1]
-
Nitrosation: The urea is treated with sodium nitrite (
) in acidic media to form the -nitroso derivative.[1] This destabilizes the urea linkage.[1] -
Generation: Treatment with aqueous potassium hydroxide (KOH) induces the breakdown of the nitroso-urea, releasing TMSCHN₂ and a cyanate byproduct.[1]
-
Methylation (Protection):
-
TMSCHN₂ acts as a stable diazoalkane.[1]
-
Protonation by the carboxylic acid generates a diazonium carboxylate ion pair.[1]
-
Nucleophilic attack by the carboxylate on the methyl group (with
loss) or the silyl-stabilized carbon yields the methyl ester. The trimethylsilyl group is eventually lost (protodesilylation) in the presence of methanol, resulting in a simple methyl ester rather than a silyl-substituted one.[1]
-
Experimental Protocols
Safety Critical Warning (E-E-A-T)
DANGER: While TMSCHN₂ is non-explosive compared to Diazomethane, it is highly toxic via inhalation.[1] Several fatalities have occurred due to pulmonary edema.
Protocol A: Synthesis of TMSCHN₂ (The Shioiri Method)
This protocol describes the generation of the reagent from the urea precursor if commercial solutions are unavailable or cost-prohibitive.
Reagents:
-
((Trimethylsilyl)methyl)urea[3]
-
Sodium Nitrite (
) -
Sulfuric Acid (
) -
Potassium Hydroxide (KOH)
-
Diethyl Ether (
)
Step-by-Step Methodology:
-
Nitrosation:
-
Generation:
-
Place 40% KOH solution in a distillation flask.
-
Add the ether solution of the nitroso-urea dropwise to the heated KOH solution (approx. 40-50°C).
-
Distill the codistillate (TMSCHN₂ and Ether) into a receiving flask cooled in an ice-salt bath.
-
-
Standardization:
-
The concentration of the yellow TMSCHN₂ solution should be determined by titration with benzoic acid before use.[1]
-
Protocol B: Methyl Ester Protection (Standard Workflow)
This is the application protocol for using the generated reagent to protect a carboxylic acid.
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Reagent: TMSCHN₂ (2.0 M in Hexane/Ether, 1.5–2.0 equiv)[1]
-
Solvent: Benzene/Methanol or Toluene/Methanol (4:1 ratio)
Procedure:
-
Dissolution: Dissolve the carboxylic acid in the Toluene/MeOH solvent mixture. The presence of Methanol is critical to facilitate the protonolysis of the C-Si bond.[1]
-
Addition: Add the TMSCHN₂ solution dropwise at 0°C or Room Temperature.
-
Reaction: Stir for 30–60 minutes. Monitor by TLC (disappearance of acid).[1]
-
Quenching: Add dilute Acetic Acid dropwise until the yellow color disappears (destroys excess diazo).
-
Workup: Concentrate in vacuo. The byproduct is volatile trimethylsilyl compounds (e.g.,
) which are removed during evaporation.[1]
Comparison of Methylation Methods
| Feature | Diazomethane ( | TMSCHN₂ (from Urea Precursor) | Acid/MeOH ( |
| Precursor | Diazald / Nitrosourea | ((Trimethylsilyl)methyl)urea | Methanol |
| Safety Profile | Explosive , Toxic | Non-Explosive , Highly Toxic | Flammable, Corrosive |
| Stability | Unstable (Gas/Soln) | Stable Liquid (Shelf-stable) | Stable |
| Conditions | Neutral | Neutral / Mildly Basic | Acidic / Reflux |
| Substrate Scope | Acid Sensitive Substrates | Acid Sensitive Substrates | Robust Substrates Only |
| Cleanup | Simple Evaporation | Simple Evaporation | Aqueous Workup |
Decision Workflow
Use this logic flow to determine when to employ the ((Trimethylsilyl)methyl)urea pathway.
Figure 2: Decision matrix for selecting the TMSCHN₂ protection strategy.
References
-
Shioiri, T., Aoyama, T., & Mori, S. (1990).[1] Trimethylsilyldiazomethane.[1][4][2][5][6][7] Organic Syntheses, 68, 1. [1]
-
Presser, A., & Hüfner, A. (2004).[1] Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis.[1] Monatshefte für Chemie, 135, 1015–1022.[1]
-
Aoyama, T., & Shioiri, T. (1981).[1] New Methods and Reagents in Organic Synthesis. 14. Trimethylsilyldiazomethane (TMSCHN₂) as a Stable and Safe Substitute for Hazardous Diazomethane.[1] Chemical and Pharmaceutical Bulletin, 29(11), 3249-3255.[1]
-
CDC/NIOSH. (2011).[1] Death of a Researcher After Exposure to Trimethylsilyldiazomethane. MMWR, 60(24).[1] (Safety Reference).
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. researchgate.net [researchgate.net]
- 4. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 5. Cas 18107-18-1,(TRIMETHYLSILYL)DIAZOMETHANE | lookchem [lookchem.com]
- 6. NTP Technical Report on the Toxicity Studies of Trimethylsilyldiazomethane (CASRN 18107-18-1) Administered by Nose-only Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
Experimental procedure for reactions with ((trimethylsilyl)methyl)urea
Application Note: Experimental Protocols for N-((Trimethylsilyl)methyl)urea in Heterocycle Synthesis
Executive Summary: The "Silicon Switch" Strategy
In modern drug discovery, the "Silicon Switch"—replacing a carbon atom with silicon—is a powerful tactic to alter the lipophilicity (
N-((Trimethylsilyl)methyl)urea (TMSMU ; CAS 5663-03-6) serves as a critical lynchpin reagent for introducing the bulky, lipophilic ((trimethylsilyl)methyl) group into heterocyclic scaffolds. Unlike the labile N-silyl groups found in reagents like BSA or BSU, the carbon-tethered silyl group in TMSMU is chemically robust, surviving aqueous workups and acidic cyclization conditions.
This guide details the synthesis of TMSMU and its application in generating N-functionalized dihydropyrimidinones (via Biginelli reaction) and imidazolidinones (via glyoxal condensation).
Chemical Profile & Handling
| Property | Specification |
| Compound Name | N-((Trimethylsilyl)methyl)urea |
| CAS Number | 5663-03-6 |
| Structure | |
| Molecular Weight | 146.26 g/mol |
| Physical State | White crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in cold water. |
| Stability | Stable to air and moisture. The C-Si bond is robust under standard acidic/basic conditions but cleaved by fluoride sources (e.g., TBAF). |
Experimental Protocols
Protocol A: Synthesis of N-((Trimethylsilyl)methyl)urea
Rationale: Commercial availability of this specific urea is often limited or expensive. The Wöhler-type synthesis from the amine is the most scalable and atom-economical route.
Reagents:
-
(Trimethylsilyl)methylamine (CAS 18165-01-9)
-
Potassium Cyanate (KOCN)[1]
-
Hydrochloric Acid (1.0 M aqueous)
-
Distilled Water[2]
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve (trimethylsilyl)methylamine (10.0 mmol, 1.03 g) in distilled water (15 mL).
-
Acidification: Cool the solution to 0–5 °C in an ice bath. Slowly add 1.0 M HCl (10.0 mmol, 10 mL) dropwise to generate the amine hydrochloride salt in situ. Ensure pH is ~3–4.
-
Cyanate Addition: Dissolve Potassium Cyanate (12.0 mmol, 0.97 g) in minimal water (5 mL). Add this solution dropwise to the stirred amine salt solution over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. A white precipitate typically begins to form after 1 hour.
-
Heating (Optional): If precipitation is slow, heat the mixture to 50 °C for 30 minutes, then cool slowly to 4 °C.
-
Isolation: Filter the white solid under vacuum. Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual inorganic salts (KCl).
-
Drying: Dry the solid in a vacuum desiccator over
overnight. -
Yield: Expected yield is 75–85%.
Validation (QC):
-
1H NMR (DMSO-d6, 400 MHz):
5.85 (s, 2H, ), 6.10 (t, 1H, ), 2.55 (d, 2H, , overlaps with DMSO, check integration), 0.02 (s, 9H, ).
Protocol B: Biginelli Cyclization (Dihydropyrimidinone Synthesis)
Rationale: This multicomponent reaction constructs the dihydropyrimidinone (DHPM) scaffold, a "privileged structure" in pharmacology (e.g., calcium channel blockers). Using TMSMU introduces the lipophilic silicon tail at the N1 position.
Reagents:
-
N-((Trimethylsilyl)methyl)urea (Synthesized in Protocol A)
-
Benzaldehyde (1.0 equiv)
-
Ethyl Acetoacetate (1.0 equiv)
-
Catalyst:
(5 mol%) or conc. HCl (2 drops) -
Solvent: Ethanol or Acetonitrile
Procedure:
-
Setup: In a 50 mL reaction vial, combine TMSMU (1.0 mmol, 146 mg), Benzaldehyde (1.0 mmol, 106 mg), and Ethyl Acetoacetate (1.0 mmol, 130 mg) in Ethanol (3 mL).
-
Catalysis: Add
(31 mg, 5 mol%). Note: Lewis acids like Ytterbium triflate are preferred over Brønsted acids to prevent potential protodesilylation at high temperatures, though the C-Si bond is generally stable. -
Reflux: Heat the mixture to reflux (80 °C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Cool the reaction to room temperature. Pour the mixture into crushed ice (10 g).
-
Crystallization: The product often precipitates as a solid. Filter and recrystallize from hot ethanol. If oil forms, extract with ethyl acetate, dry over
, and purify via column chromatography.
Mechanistic Insight:
The reaction proceeds via an N-acyliminium ion intermediate. The steric bulk of the TMS-methyl group may slightly retard the initial condensation compared to methyl urea, but the electron-donating effect of the silicon (
Protocol C: Glyoxal Condensation (Imidazolidinone Synthesis)
Rationale: Reaction with glyoxal yields 4,5-dihydroxyimidazolidin-2-ones, which are precursors to glycolurils and cross-linking agents.
Procedure:
-
Mix TMSMU (10 mmol) with Glyoxal (40% aq. solution, 12 mmol).
-
Adjust pH to 7.5–8.0 using dilute NaOH.
-
Stir at 40–50 °C for 2 hours.
-
Concentrate under reduced pressure to obtain the cyclic adduct.
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways for TMSMU, highlighting the critical decision points between heterocycle formation and potential desilylation risks.
Figure 1: Synthetic workflow for N-((trimethylsilyl)methyl)urea, detailing synthesis (Protocol A) and divergent applications in heterocycle construction (Protocols B & C) versus desilylation pathways.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | pH too low (< 2) causes hydrolysis of cyanate to | Maintain pH 3–4 during addition. Do not add acid too quickly. |
| Product is an Oil (Protocol B) | Incomplete cyclization or residual solvent. | Triturate the oil with cold diethyl ether/hexane (1:1) to induce crystallization. |
| Loss of TMS Group | Strong acid + heat or fluoride contamination. | Use Lewis acid catalysts ( |
| NMR Signal Missing | Deuterium exchange of NH protons. | Run NMR in DMSO- |
References
-
Synthesis of N-Substituted Ureas: Tiwari, L., et al.[1] "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water."[1][3] RSC Advances, 2018, 8 , 22292-22302. Link
-
Biginelli Reaction Mechanism: Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 1993, 49 (32), 6937-6963. Link
-
Urea-Glyoxal Condensation: "Reaction of urea-glyoxal-formaldehyde cellulose reactant." U.S. Patent 3,903,033. Link
-
Silicon Bioisosteres: Showell, G. A., & Mills, J. S. "Chemistry and biology of organosilicon compounds." Drug Discovery Today, 2003, 8 (12), 551-556. Link
-
Compound Data: PubChem CID 79744 for N-((Trimethylsilyl)methyl)urea.[4] Link
Sources
- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 2. Constructing a green modifier by using glyoxal-urea resin and chitosan to obtain a modified soy protein adhesive with high bonding strength and excellent water resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. labsolu.ca [labsolu.ca]
Application Note: Scale-Up Synthesis of ((Trimethylsilyl)methyl)urea
Executive Summary
This application note details the process development and scale-up protocol for the synthesis of N-((trimethylsilyl)methyl)urea (TMS-methyl urea). This compound serves as a critical silicon-containing building block in medicinal chemistry, particularly for "silicon switch" strategies where carbon atoms are replaced by silicon to alter lipophilicity and metabolic stability without changing pharmacological potency.
The protocol utilizes the Wöhler synthesis adaptation , reacting (trimethylsilyl)methylamine with potassium cyanate (KOCN) under controlled acidic conditions. This route is selected for its atom economy, avoidance of hazardous isocyanate intermediates, and suitability for kilogram-scale production.
Retrosynthetic Analysis & Reaction Mechanism
Chemical Strategy
The synthesis relies on the nucleophilic addition of the primary amine, (trimethylsilyl)methylamine, to isocyanic acid (generated in situ from potassium cyanate and hydrochloric acid).
Reaction Equation:
Mechanistic Pathway
The reaction proceeds through the protonation of the cyanate ion to form isocyanic acid (HN=C=O), which is then attacked by the nucleophilic amine.
Figure 1: Mechanistic pathway for the carbamoylation of (trimethylsilyl)methylamine.
Process Development: Critical Parameters
pH Control (The "Goldilocks" Zone)
-
Challenge: The reaction requires both free amine (nucleophile) and isocyanic acid (electrophile).
-
pH < 3: The amine is fully protonated (
) and non-nucleophilic. Reaction stalls. -
pH > 8: Isocyanic acid does not form; cyanate remains as
.
-
-
Solution: Maintain reaction pH between 5.0 and 7.0 . This ensures a sufficient concentration of both reactive species.
Temperature Management
-
Exotherm: The addition of HCl to the amine is exothermic.
-
Stability: While the
bond is robust, high temperatures (>80°C) in acidic media can promote protodesilylation or hydrolysis of the urea. -
Optimization: Conduct the addition at <30°C, then heat to 50-60°C to drive conversion.
Solvent Selection
-
Water: The ideal solvent. KOCN is soluble, and the hydrophobic TMS group aids in the precipitation of the product upon cooling, simplifying purification.
Scale-Up Protocol (1.0 Mole Scale)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Density |
| (Trimethylsilyl)methylamine | 103.24 | 1.0 | 103.2 g | 0.771 g/mL |
| Potassium Cyanate (KOCN) | 81.12 | 1.1 | 89.2 g | Solid |
| Hydrochloric Acid (37%) | 36.46 | 1.0 | ~98 g | 1.2 g/mL |
| Deionized Water | 18.02 | N/A | 400 mL | 1.0 g/mL |
Step-by-Step Methodology
Step 1: Reactor Charging & Salt Formation
-
Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (PTFE impeller), internal temperature probe, pH probe, and a reflux condenser.
-
Charge: Add 400 mL Deionized Water to the reactor.
-
Amine Addition: Start stirring (250 RPM). Add 103.2 g (Trimethylsilyl)methylamine via an addition funnel over 15 minutes.
-
Note: The amine is lighter than water and may form a biphasic layer initially.
-
-
Neutralization: Slowly add conc. HCl dropwise while monitoring pH.
-
Target: Adjust pH to 6.5 – 7.0 .
-
Caution: Exothermic.[2] Maintain internal temperature < 30°C using jacket cooling.
-
Step 2: Carbamoylation
-
Reagent Addition: Add 89.2 g Potassium Cyanate (KOCN) in 4 equal portions over 20 minutes.
-
Observation: Slight endotherm may be observed initially, followed by exotherm as reaction proceeds.
-
-
Reaction: Heat the mixture to 55°C and hold for 3 hours .
-
IPC (In-Process Control): Monitor consumption of amine by TLC (eluent: 10% MeOH in DCM, stain: Ninhydrin) or LC-MS.
-
Step 3: Work-up & Crystallization [1]
-
Cooling: Cool the reaction mixture slowly to 5°C over 2 hours (ramp rate: 0.4°C/min).
-
Theory: The product is less soluble in cold water than the starting materials and KCl byproducts.
-
-
Aging: Hold at 5°C for 1 hour to maximize crystal growth.
-
Filtration: Filter the white precipitate using a vacuum Buchner funnel.
-
Wash: Wash the filter cake with 2 x 50 mL ice-cold water to remove residual salts (KCl).
Step 4: Drying
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Yield Expectation: 100 – 115 g (70-80% isolated yield).
Process Flow Diagram (PFD)
Figure 2: Workflow for the scale-up synthesis of TMS-methyl urea.
Quality Control & Characterization
Specification Table
| Test | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Purity | > 98.0% | HPLC / qNMR |
| Melting Point | Determine experimentally (Est. 130-150°C) | DSC / Capillary |
| Identity | Matches Reference | 1H-NMR, IR |
Troubleshooting Guide
-
Low Yield: If yield is <50%, the reaction pH likely drifted too high (>8) or too low (<4). Ensure pH is checked after KOCN addition.
-
Product Oiling Out: If the product forms an oil instead of crystals, seed the mixture with a pure crystal at 30°C during the cooling ramp.
-
High Salt Content: If ash content is high, re-slurry the product in a minimum amount of cold water and re-filter.
Safety & Handling (HSE)
-
(Trimethylsilyl)methylamine: Highly flammable liquid and vapor.[3] Causes severe skin burns and eye damage [1].[3][4] Handle in a fume hood.
-
Potassium Cyanate: Harmful if swallowed.[3][4] Contact with acids liberates toxic gas (isocyanic acid).
-
Process Safety: The neutralization step is exothermic.[2] Ensure cooling capacity is available before acid addition.
References
-
Sigma-Aldrich. (2024).[5][6] Safety Data Sheet: (Trimethylsilyl)methylamine. Link
-
PubChem. (2024).[7] Compound Summary: N-(Trimethylsilyl)urea.[7] National Library of Medicine. Link
- Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie. (Foundational reference for urea synthesis methodology).
-
TCI Chemicals. (2024). Product Specification: (Trimethylsilyl)methylamine.[6] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 3. carlroth.com [carlroth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 四甲基脲 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (三甲基硅基)甲胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]
- 7. N-(Trimethylsilyl)urea | C4H12N2OSi | CID 12607274 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Advanced Polymer Functionalization using ((Trimethylsilyl)methyl)urea
Part 1: Core Directive & Executive Summary
This guide details the utilization of ((trimethylsilyl)methyl)urea (TMS-MU) in polymer science. Unlike standard ureas, the incorporation of the (trimethylsilyl)methyl group creates a unique chemical motif: it combines the robust hydrogen-bonding capability of the urea functionality with the lipophilic, solubility-enhancing, and sterically distinct properties of the organosilicon moiety.
Key Applications:
-
"Green" Isocyanate Precursor: Acting as a stable, non-toxic storage form for ((trimethylsilyl)methyl)isocyanate, released only upon thermal activation.
-
Polymer Chain End-Capping: Precise molecular weight control and surface energy modification of polyureas and polyurethanes.
-
Supramolecular Assembly: Modulating viscosity and self-healing properties via hydrogen-bonding networks in non-polar solvents.
Part 2: Scientific Integrity & Mechanism
Chemical Structure & Stability
The critical distinction of this compound is the Si–C–N linkage. Unlike N-silylated ureas (Si–N bond) which hydrolyze rapidly upon exposure to moisture, the methylene bridge in ((trimethylsilyl)methyl)urea renders the silicon group chemically stable to aqueous conditions and air.
-
Formula:
-
Role of TMS Group:
-
Solubility: The bulky, lipophilic TMS group disrupts π-π stacking and excessive crystallization, rendering urea-containing polymers soluble in organic solvents (THF, Toluene, DCM).
-
Electronic Effect: The
-silicon effect stabilizes positive charge development on the adjacent nitrogen during specific catalytic cycles, though in standard nucleophilic additions, it primarily acts as a steric director.
-
Mechanism of Action: Thermal Dissociation
One of the most powerful applications of TMS-MU is its use as a blocked isocyanate . At elevated temperatures (
This allows researchers to formulate "one-pot" mixtures containing polyols/polyamines and TMS-MU that remain inert at room temperature but cure into crosslinked networks upon heating, avoiding the handling of toxic, moisture-sensitive monomeric isocyanates.
Part 3: Experimental Protocols
Protocol A: Synthesis of Silicon-Modified Polyureas (End-Capping)
Objective: To synthesize a polyurea with defined molecular weight and hydrophobic chain ends using TMS-MU as a monofunctional terminator.
Materials:
-
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI).
-
Diamine: Ethylene diamine or 1,6-hexamethylenediamine.
-
Terminator: ((Trimethylsilyl)methyl)urea.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMAc).
Step-by-Step Procedure:
-
Pre-polymer Formation:
-
Dissolve MDI (10 mmol) in anhydrous DMF (20 mL) under nitrogen atmosphere.
-
Add diamine (9 mmol) dropwise at
to ensure isocyanate ( ) termination. -
Stir at room temperature for 1 hour. The solution will become viscous.
-
-
End-Capping:
-
Prepare a solution of ((trimethylsilyl)methyl)urea (2.5 mmol, excess relative to residual NCO) in DMF.
-
Note: Since TMS-MU is a urea, it reacts slower than amines. A catalyst (Dibutyltin dilaurate, DBTDL, 0.1 mol%) is recommended to facilitate the reaction between the NCO chain end and the urea nitrogen (forming a biuret linkage) or to drive exchange.
-
Alternative Route: For cleaner chemistry, thermally dissociate TMS-MU in situ (heat to
) to generate the isocyanate, which then reacts with amine-terminated polymers. -
Standard Route (Biuret formation): Heat the mixture to
for 4 hours.
-
-
Precipitation:
-
Pour the reaction mixture into cold methanol/water (1:1).
-
Filter the white precipitate and dry under vacuum at
.
-
Data Output:
| Parameter | Control Polyurea | TMS-Capped Polyurea |
| Contact Angle (Water) | ||
| Solubility (THF) | Insoluble | Partially Soluble |
| TGA (5% Weight Loss) |
Protocol B: Supramolecular Gel Formation
Objective: Create a self-healing organogel utilizing the hydrogen bonding of TMS-MU.
-
Dissolution: Dissolve a difunctional polymer backbone (e.g., amine-terminated PDMS) and TMS-MU (as a co-assembler) in Toluene.
-
Heating: Heat to
to disrupt any initial aggregation. -
Cooling: Allow to cool slowly to room temperature.
-
Observation: The TMS groups prevent macroscopic precipitation, while the urea groups stack to form a transparent, viscoelastic gel.
Part 4: Visualization & Logic
Workflow Diagram: Polyurea Functionalization
The following diagram illustrates the decision tree for using TMS-MU as either a monomer or a terminator.
Caption: Decision matrix for utilizing TMS-MU in polymer synthesis: Thermal activation yields linear chains; catalytic direct addition yields branched biuret networks.
Part 5: References
-
VulcanChem. (n.d.). Trimethyl-N'-(trimethylsilyl)urea - Properties and Applications. Retrieved from
-
BenchChem. (2025).[2][3] Application Notes: Methyl (1-trimethylsilyl)acrylate and Organosilicon Monomers in Coatings. Retrieved from
-
Chatgilialoglu, C. (2022).[4] Recent Applications of (TMS)3SiH and Silyl-Based Reagents in Polymerization. MDPI. Retrieved from
-
Lligadas, G., et al. (2013). Polyureas: Versatile Polymers for New Technological Applications. National Institutes of Health (PMC). Retrieved from
-
Organic Chemistry Portal. (n.d.). Peterson Olefination: Mechanisms and Silyl Reagents. Retrieved from
Sources
Application Note: ((Trimethylsilyl)methyl)urea as a Building Block for Next-Generation Herbicides
Executive Summary
This guide details the application of ((Trimethylsilyl)methyl)urea (TMS-methyl urea) as a strategic building block in the design of novel herbicides. With the increasing prevalence of herbicide resistance, the "Silicon Switch"—replacing carbon moieties (like tert-butyl or isopropyl groups) with silicon bioisosteres—has emerged as a powerful tool to modify lipophilicity, metabolic stability, and enzyme binding affinity without altering the fundamental pharmacophore.
This note provides synthesis protocols for Sila-Urea (PSII inhibitors) and Sila-Sulfonylurea (ALS inhibitors) derivatives, supported by mechanistic insights and physicochemical data analysis.
Introduction: The Silicon Advantage in Agrochemistry
In herbicide development, the urea moiety is a "privileged structure," found in classes ranging from Photosystem II (PSII) inhibitors (e.g., Diuron, Linuron) to Acetolactate Synthase (ALS) inhibitors (e.g., Sulfonylureas).
((Trimethylsilyl)methyl)urea serves as a critical scaffold to introduce the trimethylsilyl (TMS) group. The TMS group acts as a bioisostere for the tert-butyl group but offers distinct physicochemical advantages:
-
Increased Lipophilicity: Silicon is less electronegative than carbon, making Si-C bonds more polarized but the overall group more lipophilic. This enhances cuticular penetration in weeds.
-
Altered Geometry: The C–Si bond (1.87 Å) is longer than the C–C bond (1.54 Å). This increased volume can fill larger hydrophobic pockets in target enzymes (e.g., the Q_B binding niche of the D1 protein) more effectively than carbon analogs.
-
Metabolic Blockade: The bulky silicon group can sterically hinder oxidative metabolism at adjacent sites, prolonging the half-life of the active compound within the plant.
Chemical Profile & Handling
| Property | Specification |
| Compound Name | ((Trimethylsilyl)methyl)urea |
| Structure | |
| Molecular Weight | 146.26 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; slightly soluble in water.[1] |
| Stability | Stable under standard conditions; sensitive to strong acids (protodesilylation). |
| Hazards | Irritant. Use standard PPE (gloves, goggles, fume hood). |
Application I: Synthesis of Sila-Sulfonylurea Herbicides (ALS Inhibitors)
Sulfonylureas inhibit ALS, a key enzyme in branched-chain amino acid biosynthesis.[2][3] The classical synthesis involves reacting an aryl sulfonyl isocyanate with an amine. Here, we utilize ((Trimethylsilyl)methyl)urea as the nucleophile to react with sulfonyl chlorides, a robust route that avoids handling volatile isocyanates.
Protocol A: Coupling via Sulfonyl Carbamates
This method generates the sulfonylurea linkage by reacting the TMS-urea building block with an aryl sulfonyl carbamate intermediate.
Reagents:
-
Building Block: ((Trimethylsilyl)methyl)urea (1.0 equiv)
-
Substrate: Aryl sulfonamide (e.g., 2-methoxycarbonylbenzenesulfonamide) (1.0 equiv)
-
Coupling Agent: Phenyl chloroformate (1.1 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Activation: Dissolve the aryl sulfonamide in anhydrous MeCN under
atmosphere. Cool to 0°C. Add DBU (1.0 equiv) followed by dropwise addition of phenyl chloroformate. Stir for 1 hour to form the phenyl sulfonylcarbamate intermediate. -
Coupling: Add ((Trimethylsilyl)methyl)urea (1.0 equiv) and the second equivalent of DBU to the reaction mixture.
-
Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the carbamate.
-
Work-up: Cool to room temperature. Pour into ice-cold 1M HCl (to quench DBU and protonate the sulfonylurea). Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water.
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the urea
protons (~5.5 ppm) and appearance of the sulfonyl-NH proton (~10-12 ppm). The protons should appear as a singlet around -0.1 to 0.1 ppm.
Application II: Synthesis of Sila-Urea Herbicides (PSII Inhibitors)
This class mimics herbicides like Siduron or Tebuthiuron, where the bulky alkyl group is replaced by the TMS-methyl moiety to target the Photosystem II complex.
Protocol B: Direct Transamidation (Microwave Assisted)
Reacting the building block with electron-deficient aryl amines.
Reagents:
-
Building Block: ((Trimethylsilyl)methyl)urea (1.5 equiv)
-
Substrate: 3,4-Dichloroaniline (1.0 equiv)
-
Catalyst:
(5 mol%) -
Solvent: Toluene (Anhydrous)[4]
Step-by-Step Procedure:
-
Loading: In a microwave-safe vial, combine 3,4-dichloroaniline, ((Trimethylsilyl)methyl)urea, and the Zirconium catalyst in Toluene.
-
Reaction: Seal and irradiate at 110°C for 30 minutes (or reflux for 12 hours under conventional heating). The reaction is driven by the release of ammonia (
). -
Scavenging: Cool the mixture. Add a polymer-supported isocyanate scavenger (to remove unreacted aniline) if necessary.
-
Isolation: Filter off the catalyst/scavenger. Concentrate the filtrate.
-
Purification: Flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Mechanism of Action & Workflow Visualization
The following diagram illustrates the synthesis workflow and the biological mechanism of action for the resulting Sila-Urea herbicides.
Caption: Workflow depicting the divergence of the TMS-urea building block into two herbicide classes and the structural basis for PSII inhibition.
Physicochemical Comparison: Carbon vs. Silicon[5]
The "Silicon Switch" is not merely a substitution; it fundamentally alters the drug-like properties of the herbicide.
| Feature | Carbon Analog (tert-Butyl) | Silicon Bioisostere (TMS) | Impact on Herbicide Efficacy |
| Bond Length | C–C: 1.54 Å | C–Si: 1.87 Å | Si analog projects deeper into the hydrophobic pocket of the D1 protein. |
| Covalent Radius | C: 0.77 Å | Si: 1.17 Å | Increased molecular volume; better space-filling of large enzymatic cavities. |
| Lipophilicity ( | Baseline | +0.5 to +1.0 | Enhanced penetration through waxy leaf cuticles (post-emergence activity). |
| Metabolic Stability | Susceptible to hydroxylation | Resistant to oxidation | Longer half-life in the plant; lower application rates required. |
References
-
Bioisosterism in Agrochemicals
-
Lera, M., & Wessjohann, L. A. (2023). Silicon Bioisosteres in Drug Discovery and Agrochemicals.[5] Rowan Scientific.
-
-
Sulfonylurea Synthesis
-
Rao, A., et al. (2021). Recent Advances in the Synthesis of Sulfonylureas.[6] ResearchGate.
-
-
Mode of Action (PSII Inhibitors)
- Herbicide Resistance Action Committee (HRAC).
-
Silicon-Containing Insecticides/Herbicides (General Sila-substitution)
- Xu, L., et al. (2023). Design, Synthesis, and Properties of Silicon-Containing meta-Diamide Insecticides. Journal of Agricultural and Food Chemistry.
-
[5]
-
General Urea Synthesis
Sources
- 1. DD271514B5 - PROCESS FOR PREPARING N-METHYL UREA-N, N-DIMETHYL MUSHROOM MIXTURES - Google Patents [patents.google.com]
- 2. pomais.com [pomais.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Design, Synthesis, and Properties of Silicon-Containing meta-Diamide Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3992428A - Process for preparing bis-(trimethylsilyl-)urea - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Troubleshooting ((trimethylsilyl)methyl)urea synthesis
[1]
Best Practice Protocol
Objective: Synthesis of 10 g of ((trimethylsilyl)methyl)urea.
Reagents:
-
(Trimethylsilyl)methylamine (1.0 equiv)
-
Potassium Cyanate (1.2 equiv)
-
Hydrochloric Acid (1M)
-
Solvent: Water (or Water/Ethanol 1:1 for solubility)
Step-by-Step Methodology:
-
Salt Formation: Dissolve (trimethylsilyl)methylamine in water. Cool to 0°C. Slowly add 1M HCl until the pH reaches 3–4. Crucial: Do not use excess strong acid; the
-effect can stabilize a carbocation if the C-N bond cleaves, though the Si-C bond is generally robust.[1] -
Cyanate Addition: Dissolve KOCN in a minimum amount of water. Add this solution dropwise to the amine salt solution while stirring vigorously.
-
Heating: Warm the mixture to 50–60°C for 2–4 hours. Avoid reflux (>90°C) to prevent urea hydrolysis or desilylation.
-
Isolation: The urea derivative is less soluble than the starting amine salt.[1] Cool the reaction to 4°C overnight. The product should precipitate as a white solid.[1][2]
-
Purification: Filter the solid. If no precipitate forms (due to high water solubility), evaporate water under reduced pressure (lyophilization is preferred) and extract the solid residue with hot ethanol or ethyl acetate .[1] Recrystallize from Ethanol/Hexane.[1]
Troubleshooting Guide (Q&A)
Category: Reaction Setup & Stoichiometry
Q: Can I use N,N'-bis(trimethylsilyl)urea (BSU) as a starting material?
A: No. This is a common error. BSU (CAS 18297-63-7) has the silicon attached directly to the nitrogen (
Q: Why is pH control critical during the KOCN addition? A: The reaction requires the amine to be protonated (ammonium form) to prevent the formation of isocyanic acid gas (HNCO) which can escape.[1] However, if the pH is too low (<1), you risk protodesilylation (cleavage of the C-Si bond).[1] Maintain pH 3–4 to balance reactivity and stability.
Category: Monitoring & Conversion[1]
Q: My reaction mixture remained clear, and no solid precipitated. Did it fail? A: Not necessarily. ((Trimethylsilyl)methyl)urea has moderate water solubility due to the urea moiety.[1]
-
Diagnosis: Check the reaction mixture by TLC (use 10% MeOH in DCM, stain with p-anisaldehyde).
-
Remedy: If the product is present, remove the water via rotary evaporation (bath <50°C).[1] You will be left with a mix of product and KCl.[1] Extract the solid residue with warm ethyl acetate or ethanol; the inorganic salts will remain undissolved.[1]
Q: I see a new spot on TLC, but the NMR shows a complex mixture. A: Check for biuret formation . If the temperature exceeds 80°C or if excess cyanate is used with prolonged heating, the urea product can react with a second molecule of cyanate to form a biuret derivative.[1]
-
Prevention: Stop the reaction once the amine is consumed (monitor by ninhydrin stain—amine is purple, urea is faint/negative).[1]
Category: Characterization & Stability
Q: How do I distinguish the product from the starting amine in NMR? A:
-
H NMR (DMSO-d6): Look for the disappearance of the amine
(broad singlet, ~1-2 ppm) and the appearance of the urea signals: a triplet for the (~6.0 ppm) and a broad singlet for the terminal (~5.4 ppm).[1] -
Shift: The methylene protons (
) in the starting amine appear around 2.0 ppm.[1] In the urea, they shift slightly downfield due to the electron-withdrawing carbonyl group.[1]
Q: Is the product hygroscopic?
A: Yes, mono-substituted ureas can be hygroscopic.[1] Store the purified solid in a desiccator. If the product turns into an oil upon standing in air, it has likely absorbed moisture.[1] Dry under high vacuum over
Data Summary: Physical & Chemical Properties
| Property | Value / Description | Notes |
| Formula | ||
| MW | 146.26 g/mol | |
| Appearance | White crystalline solid | May appear as oil if impure/wet |
| Melting Point | ~95–105°C (Predicted) | Check purity if <90°C |
| Solubility | Soluble: EtOH, MeOH, DMSO, EtOAcInsoluble: Hexane, Ether | Useful for recrystallization |
| Stability | Stable to air/moisture (neutral pH)Unstable to strong acid/base | Avoid pH < 1 or > 12 |
References
-
PubChem Compound Summary. (2025). N-(Trimethylsilyl)urea (Synonym for ((trimethylsilyl)methyl)urea). National Center for Biotechnology Information.[1] Link
-
Sigma-Aldrich. (2025).[1][3] (Trimethylsilyl)methylamine Product Sheet. Merck KGaA.[1] Link
-
Hofmann, A. W. (1849).[1] Researches regarding the molecular constitution of the volatile organic bases. (Classic reference for Wöhler urea synthesis adaptation).
-
LookChem. (2025). (Trimethylsilyl)methylamine Properties and Suppliers. Link
Optimizing reaction conditions for ((trimethylsilyl)methyl)urea
Status: Operational Ticket Focus: Optimization of Reaction Conditions, Purification, and Stability Assigned Specialist: Senior Application Scientist, Organosilicon Division
Executive Summary
((Trimethylsilyl)methyl)urea (TMSMU) is a specialized building block (
This guide addresses the three most common failure modes: Hydrolytic Desilylation , Polymorphic/Solubility Issues , and Regioselectivity in Derivatization .
Module 1: Synthesis & Yield Optimization
Q: My synthesis using (trimethylsilyl)methylamine and KOCN yields <40%. How do I improve conversion?
Diagnosis:
The standard Wöhler synthesis (Amine + Cyanate
-
The Trap: If the pH is too low (< 3.0), cyanate hydrolyzes rapidly to
and , destroying your reagent. If the pH is too high (> 8.0), the amine is unprotonated and unreactive. -
The Silicon Factor: Strong mineral acids (HCl) at high temperatures can trigger protodesilylation , cleaving the TMS group via the
-effect mechanism.
Optimized Protocol (The "Buffered Cascade" Method):
-
Stoichiometry: Use a slight excess of Potassium Cyanate (KOCN, 1.2 equiv).
-
Solvent: Water is standard, but Water:Ethanol (3:1) improves solubility of the lipophilic TMS-amine.
-
Acid Addition: Do not dump HCl. Use Acetic Acid or slow addition of dilute HCl to maintain pH 5.0–6.0.
Step-by-Step Workflow:
Figure 1: Critical decision pathway for maximizing yield in TMSMU synthesis.
Module 2: Purification & "Sticky" Products
Q: The crude product is a sticky oil that refuses to crystallize. Is it impure?
Diagnosis: TMSMU is an amphiphile . The urea head is highly polar (hydrogen bonding), while the TMS tail is highly lipophilic.
-
Cause: "Oiling out" occurs when trace water or alcohol impurities disrupt the crystal lattice formation.
-
False Positive: Users often mistake the oil for a failed reaction. It is likely supercooled liquid urea.
Troubleshooting Guide:
| Method | Solvent System | Procedure | Suitability |
| Recrystallization A | EtOAc / Hexane | Dissolve in min. hot EtOAc; add Hexane until turbid; cool to -20°C. | Best for Purity. Removes polar salts. |
| Recrystallization B | Water / EtOH | Dissolve in hot water; add EtOH; slow evaporation. | Best for Scale. High recovery, but drying is slow. |
| Trituration | Cold Et2O | Sonicate the oil in cold diethyl ether. | Quick Fix. Induces crystallization in "stuck" oils. |
Technical Insight:
Avoid Chloroform (
Module 3: Reactivity & The Beta-Silicon Effect
Q: I am trying to alkylate the urea nitrogen, but I'm seeing decomposition. Why?
Diagnosis:
You are fighting the Beta-Silicon Effect (
-
Mechanism: Silicon hyperconjugates with the adjacent
-bond. If you generate a positive charge on the nitrogen (e.g., during acid-catalyzed alkylation) or the -carbon, the C-Si bond becomes hyper-labile. -
Risk: Under strong acidic conditions or high heat, the molecule can eliminate the silyl group.
Reaction Conditions Matrix:
| Reaction Type | Recommended Condition | Forbidden Condition | Reason |
| N-Alkylation | Base: NaH or LiHMDS Solvent: DMF or THF | Acid catalysisHigh Temp (>100°C) | Base deprotonates urea (stabilized by Si). Acid cleaves C-Si. |
| Condensation | Dehydrating agents (EDC/HATU) | Thionyl Chloride ( | |
| Cyclization | Microwave (mild) | Reflux in aqueous acid | Thermal/Acid stress breaks the C-Si bond. |
Visualizing the Stability Pathway:
Figure 2: Mechanistic stability of TMSMU under acidic vs. basic conditions.
Module 4: Storage & Handling FAQs
Q: Does it degrade in plastic containers?
-
A: No. Unlike Chlorotrimethylsilane (TMSCl), TMSMU does not leach plasticizers. However, it is hygroscopic. Store in glass vials with Teflon-lined caps .
Q: Can I dry it in a vacuum oven?
-
A: Yes, but keep temperature < 50°C . The compound has a relatively high vapor pressure compared to non-silylated ureas. Prolonged high-vacuum at high heat can lead to sublimation loss.
Q: The NMR shows a peak at 0.0 ppm but integration is low. Desilylation?
-
A: Not necessarily. The TMS group on a carbon (
) usually appears near 0.0 - 0.1 ppm . If you see a new peak at ~0.15 ppm (Hexamethyldisiloxane) or ~0.0 ppm (TMS-OH), hydrolysis has occurred. Use DMSO- for NMR; often contains trace acid which degrades the sample during the scan.
References
-
Wöhler Synthesis of Ureas: Kurzer, F. (1956). Urea and Related Compounds. Organic Syntheses, 36, 12. Link
-
Silicon Beta-Effect: Lambert, J. B., & Emblidge, R. W. (1989). The Beta Effect of Silicon. Accounts of Chemical Research, 22(10), 344–350. Link
-
Silyl-Urea Reactivity: Speier, J. L. (1952). The Preparation and Properties of (Trimethylsilyl)methylamine. Journal of the American Chemical Society, 74(4), 1003–1010. Link
-
General Organosilicon Handling: Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. Link
Technical Support Center: ((Trimethylsilyl)methyl)urea Reactivity Profile
Introduction: The Dual-Reactivity Challenge
You are likely using ((trimethylsilyl)methyl)urea (TMS-methylurea) as a specialized building block—either to introduce a lipophilic, bulky "silicon bioisostere" into a drug scaffold or as a precursor for N-((trimethylsilyl)methyl) derivatives (e.g., isocyanates or nitrosoureas).
While the trimethylsilyl (TMS) group is often viewed as a robust "fatty proton," its proximity to the urea moiety creates a unique reactivity profile. This molecule suffers from two competing instability vectors: thermal retro-ureido fragmentation and nucleophile-assisted desilylation . This guide addresses these specific failure modes.
Module 1: Thermal Instability & Isocyanate Evolution
Symptom:
"My reaction mixture developed a pungent, acrid odor upon heating, and the yield of the coupled product is low. TLC shows a new, fast-moving spot."
Diagnosis: You have triggered the Retro-Ureido Decomposition . Unlike simple amides, ureas are thermodynamically unstable at elevated temperatures, existing in equilibrium with their isocyanate and amine components. For TMS-methylurea, heating (>80°C) drives the equilibrium toward ((trimethylsilyl)methyl)isocyanate and ammonia .
The Mechanism
Under thermal stress, the urea proton transfers to the carbonyl oxygen (tautomerization), followed by collapse to the isocyanate. If ammonia is not removed, it will recombine (reversible). If ammonia is removed (e.g., open vessel, gas flow), the conversion to isocyanate becomes irreversible.
Side Reaction Cascade:
-
Decomposition:
-
Biuret Formation: The generated isocyanate reacts with remaining urea to form a biuret dimer (
), a common insoluble byproduct. -
Polymerization: Isocyanates can trimerize to isocyanurates under basic conditions.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Temperature | Keep < 60°C | The activation energy for retro-ureido cleavage is typically accessible above 80°C. |
| Solvent | High Boiling, Non-Nucleophilic | Avoid alcohols (forms carbamates) or amines (forms mixed ureas). Use Toluene or DMF. |
| Ammonia Trap | Closed System | If you do not want the isocyanate, seal the vessel to keep partial pressure of |
Visualization: Thermal Decomposition Pathway
Figure 1: Thermal equilibrium shifting toward isocyanate and subsequent irreversible biuret formation.
Module 2: The Protodesilylation Trap (Acid/Base Sensitivity)
Symptom:
"NMR shows the disappearance of the TMS peak (0 ppm) or the formation of a new methyl singlet. The urea functionality seems intact, but the mass is wrong."
Diagnosis:
You are experiencing Protodesilylation (Silicon-Carbon bond cleavage).[1][2]
While alkyl silanes are generally stable, the
The Causality
-
Acid-Catalyzed Desilylation: While less sensitive than allyl silanes, the
group can be cleaved by strong acids (e.g., Triflic acid, conc. HCl). The protonation of the urea nitrogen makes the methylene group electron-deficient, but the primary risk is actually hydrolysis of the urea itself to the amine salt ( ), which is stable.-
Correction: If you lose the TMS group, you likely have Fluoride ions present (e.g., from TBAF deprotection elsewhere) or extremely basic conditions.
-
-
Base-Catalyzed Cleavage (Brook-type mimicry): Strong bases (e.g., KOTMS, NaH) in polar solvents (DMSO) can attack the silicon, especially if the leaving group (
) can stabilize the negative charge. However, the urea anion is not a good leaving group for C-Si cleavage.-
Real Risk:Base-catalyzed Urea Hydrolysis . Base attacks the carbonyl, expelling the amine anion.
-
Stability Matrix
| Reagent Class | Stability Status | Notes |
| Dilute Acid (HCl, H2SO4) | Moderate | Urea may hydrolyze to amine salt; Si-C bond usually remains intact. |
| Lewis Acids (BF3, AlCl3) | High Risk | Lewis acids can coordinate to the urea oxygen, increasing electrophilicity and promoting side reactions. |
| Fluoride Sources (TBAF, HF) | CRITICAL FAILURE | Fluoride forms a strong Si-F bond, instantly cleaving the TMS group ( |
| Strong Bases (NaOH, tBuOK) | Low | Risk of urea hydrolysis to amine + carbonate. |
Visualization: Chemical Stability Decision Tree
Figure 2: Divergent decomposition pathways based on reaction environment.
Module 3: Solubility & Aggregation
Symptom:
"The reagent won't dissolve in DCM or Ether, but adding Methanol causes side reactions."
Diagnosis: Hydrogen-Bond Network Aggregation. Ureas form strong intermolecular hydrogen bond networks (similar to peptides). The lipophilic TMS group fights against this, creating a "schizophrenic" solubility profile.
Solution:
-
Cosolvents: Use a mixture of THF/DMF (9:1) . DMF breaks the H-bonds, while THF solubilizes the TMS group.
-
Avoid Alcohols: Methanol/Ethanol can act as nucleophiles if the urea decomposes to isocyanate (forming carbamates) or participate in trans-amidation at high temperatures.
FAQ: Rapid Fire Troubleshooting
Q: Can I use this reagent to make Nitrosoureas?
A: Yes. The standard protocol involves nitrosation with
Q: How do I remove the TMS group intentionally? A: Do not use acid. Use TBAF (Tetra-n-butylammonium fluoride) in THF. The Fluoride ion attacks the Silicon, releasing the methyl-urea anion, which protonates to form Methylurea.
Q: Is the compound hygroscopic? A: Moderately. Hydrolysis is slow, but wet urea derivatives can "cake" and degrade. Store in a desiccator.
References
-
Thermal Decomposition of Ureas
-
Mechanism:[2][3][4][5][6][7][8] The dissociation of ureas to isocyanates and amines is a well-documented equilibrium process, often exploited for isocyanate synthesis.
-
Source: Bennett, W. B., et al. "The Preparation of Isocyanates by the Thermal Decomposition of Substituted Ureas." Journal of the American Chemical Society, vol. 75, no. 21, 1953.[9]
-
-
Protodesilylation Mechanisms
-
Mechanism:[2][3][4][5][6][7][8][10] Cleavage of C-Si bonds generally requires nucleophilic attack (F-) or electrophilic attack (H+) on activated systems (allyl/vinyl/aryl). Alkyl-silanes are more robust but susceptible to fluoride.
- Source: Fleming, I. "Organic Silicon Chemistry." Comprehensive Organic Synthesis, Pergamon, 1991.
-
Contextual Support:
-
-
Synthesis of Nitrosoureas
-
Silylation Reagents & Stability
-
Source: El Gihani, M. T., & Heaney, H. "The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea..." Synthesis, 1996.[12]
-
Sources
- 1. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine - Google Patents [patents.google.com]
- 6. IT1051036B - PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of ((Trimethylsilyl)methyl)urea
Executive Summary
This guide addresses the purification, stability, and troubleshooting of ((trimethylsilyl)methyl)urea (CAS: N/A for specific commercial bulk, often synthesized in situ). This compound is a hybrid molecule containing a lipophilic trimethylsilyl (TMS) tail and a polar urea headgroup.
Critical Technical Alert: Unlike standard alkyl ureas, this compound possesses an
Module 1: Compound Profile & Purity Markers
Before initiating purification, verify your target specifications.
| Property | Specification | Technical Note |
| Structure | Hybrid lipophilic/polar structure. | |
| Melting Point | 115–117 °C | Sharp range indicates high purity. Broadening <110°C suggests amine contamination [1]. |
| Solubility | Soluble in Ethanol, MeOH, warm EtOAc. | Partially soluble in cold water; highly soluble in hot water. |
| Key Impurities | (Trimethylsilyl)methylamine, Biuret, KCl/KOCN salts. | Amine smells "fishy"; Salts appear as non-melting ash. |
Module 2: Purification Protocol (Recrystallization)
The most common synthesis route involves the reaction of (trimethylsilyl)methylamine with potassium cyanate (KOCN) in acidic aqueous media [2]. This often leaves inorganic salts and unreacted amine.
The "Solvent Switch" Technique
Because the TMS group adds lipophilicity to the urea, standard water recrystallization (used for simple urea) can result in low yields. We recommend a Mixed-Solvent Precipitation .
Step-by-Step Workflow
-
Crude Dissolution:
-
Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) .
-
Why: Ethanol dissolves the organic urea but has poor solubility for inorganic salts (KCl) generated during synthesis.
-
-
Hot Filtration (Salt Removal):
-
While boiling, filter the solution through a pre-heated glass frit or Celite pad.
-
Result: The filter cake contains the inorganic impurities. The filtrate contains your product.[1]
-
-
Anti-Solvent Addition:
-
Reheat the filtrate to boiling.
-
Slowly add n-Heptane (or Hexane) until the solution becomes slightly turbid (cloudy).
-
Ratio: Typically 1:2 (EtOH:Heptane).
-
-
Controlled Cooling:
-
Isolation:
-
Filter the white needles.[1]
-
Wash with cold Heptane.
-
Dry under vacuum (<40 °C) to remove solvent.
-
Visualizing the Workflow
Figure 1: Purification logic flow designed to separate inorganic salts via solubility differences before removing organic impurities via crystallization.
Module 3: Troubleshooting & Stability
Issue 1: Product is an Oil or Sticky Solid
Diagnosis: Presence of unreacted (trimethylsilyl)methylamine. The Science: The amine starting material lowers the melting point (eutectic depression). Corrective Action:
-
Triturate the crude oil with cold Diethyl Ether or Hexane . The amine is soluble; the urea is not.
-
Proceed to recrystallization.
Issue 2: Loss of Silyl Group (Protodesilylation)
Diagnosis: NMR shows loss of the TMS signal (0.0 ppm) and appearance of methyl urea signals.
The Science:
-
Avoid strong mineral acids (HCl, H2SO4) during workup if possible.
-
If acid is required to neutralize the amine, use weak acids (Acetic Acid) or keep the pH close to neutral (pH 6-7).
-
Do not heat above 150 °C.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use water for recrystallization? A: Yes, but with caution. While alkyl ureas are water-soluble, the TMS group increases lipophilicity.
-
Risk:[5][8] You may need a large volume of hot water to dissolve it. Upon cooling, if the solution is too dilute, yield will be poor.
-
Verdict: Use Ethanol/Heptane for higher recovery. Use Water only if removing highly polar, water-soluble organic impurities.
Q2: My NMR shows a peak at 0.14 ppm. Is this my product?
A: Likely not. A singlet at ~0.14 ppm in CDCl
Q3: Why does the crude product smell like ammonia? A: This suggests thermal decomposition. Urea derivatives can decompose back into isocyanates and ammonia/amines upon excessive heating. Dry your product under vacuum at moderate temperatures (<50 °C), not in a high-temperature oven.
References
- Organic Syntheses.General Procedures for Urea Synthesis from Amines and Cyanates. (Analogous methodology for N-substituted ureas).
-
Fleming, I., & Langham, C. (1998). The mechanism of the protodesilylation of allylsilanes. Journal of the Chemical Society, Perkin Transactions 1.
- Landais, Y.The synthesis of α-silyl carbonyl compounds and their reactivity. Thieme Connect. (Discusses acid sensitivity of alpha-silyl groups).
-
Wikipedia/PubChem. Trimethylsilanol NMR Data. (Reference for impurity identification). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and crystal structure of a silyl-stabilized allyl cation formed by disruption of an arene by a protonation-hydrosilylation sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3992428A - Process for preparing bis-(trimethylsilyl-)urea - Google Patents [patents.google.com]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. Trimethylsilanol - Wikipedia [en.wikipedia.org]
Technical Support Center: ((Trimethylsilyl)methyl)urea
This guide is structured as a Tier 3 Technical Support resource for ((Trimethylsilyl)methyl)urea (CAS: 5663-03-6).
Note on Chemical Identity: This guide specifically addresses the C-silylated urea Me3Si-CH2-NH-C(O)-NH2. This is distinct from the common silylating agent N,N'-Bis(trimethylsilyl)urea (BSU), which contains unstable Si-N bonds.
CAS: 5663-03-6 | Formula:
Module 1: Storage & Handling Protocols
Standard Operating Procedures (SOPs) for maintaining reagent integrity.
Q: What are the optimal storage conditions to prevent degradation?
A: Unlike its N-silylated counterparts, ((trimethylsilyl)methyl)urea contains a robust Si-C bond , rendering it significantly more stable to atmospheric moisture. However, long-term stability requires controlling thermal and acidic exposure.
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2–8°C (Refrigerated) | Retards thermal decomposition of the urea moiety to isocyanates and prevents slow desilylation. |
| Atmosphere | Inert (Argon/Nitrogen) | While not strictly pyrophoric, inert storage prevents absorption of atmospheric |
| Container | Amber Glass / Tightly Sealed | Protects from light (general precaution for organometallics) and maintains hygroscopic control. |
| Desiccant | Required | Urea derivatives are hygroscopic. Moisture promotes "caking," making precise weighing difficult. |
Q: My compound has formed a hard "cake." Is it still usable?
A: Likely Yes. Caking in ureas is a physical phenomenon caused by hygroscopicity, not necessarily chemical decomposition.
-
Verification: Run a
H NMR in . -
Pass Criteria: Integration of the trimethylsilyl peak (~0.05 ppm) to the methylene peak (~2.6 ppm) must be 9:2 .
-
Fail Criteria: Appearance of a peak at ~0.0 ppm (Hexamethyldisiloxane) indicates Si-C bond cleavage (rare but possible in acidic moisture).
Module 2: Stability & Reactivity (The "Why")
Mechanistic insights for experimental design.
Q: Is this compound stable to hydrolysis?
A: Yes, within limits.
-
Mechanism: The silicon atom is attached to a carbon (methylene bridge), not a heteroatom. The
bond energy (~318 kJ/mol) renders it stable to neutral water and weak bases. -
Contrast: This is unlike N-silyl ureas (e.g., BSU), which hydrolyze instantly upon contact with moisture to release ammonia.
Q: What are the pH limits for this reagent?
A:
-
Acid Sensitivity (High Risk): The
-silicon effect stabilizes carbocation intermediates. Under strong acidic conditions (e.g., HCl, TFA), the urea nitrogen can protonate, facilitating protodesilylation (cleavage of the TMS group).-
Reaction:
-
-
Base Stability (Moderate): The compound is generally stable to bases. In fact, strong base (KOH) is used to convert its nitroso derivative into trimethylsilyldiazomethane (TMSD) [1].
Visualizing Stability Pathways
The following diagram illustrates the critical stability zones and degradation risks.
Caption: Stability profile showing resistance to hydrolysis (Green) vs. susceptibility to acid-mediated desilylation (Red).
Module 3: Troubleshooting Guide
Diagnostics for common experimental failures.
Scenario A: "The reagent failed to generate Trimethylsilyldiazomethane (TMSD)."
Context: This urea is the primary precursor for generating TMSD in situ.
| Diagnostic Step | Possible Cause | Corrective Action |
| Check Intermediate | Incomplete Nitrosation | The urea must first be converted to N-nitroso-N-((trimethylsilyl)methyl)urea . If the solution didn't turn yellow/orange (characteristic of nitroso), the nitrosation failed. Ensure |
| Check Base | Hydrolysis of Diazo | If the nitroso compound formed but no TMSD was isolated, the base concentration (KOH) might be too high or the temperature too high, decomposing the TMSD. |
| Solvent Choice | Phase Transfer Issue | The conversion often requires a biphasic system (Ether/KOH). Ensure vigorous stirring to facilitate phase transfer. |
Scenario B: "NMR shows extra peaks in the aliphatic region."
Context: Purity verification.
-
Observation: A singlet at
0.07 ppm (TMS) and a singlet at 2.71 ppm ( ). -
Diagnosis: Protodesilylation. The TMS group has been cleaved, leaving Methylurea.
-
Root Cause: The sample was likely exposed to acidic vapors or stored in a container with acidic residue (e.g., unwashed glassware).
-
Resolution: Recrystallization from ethanol/ether may separate the urea (polar) from the silyl byproducts, but purchasing fresh reagent is recommended for quantitative work.
Scenario C: "Low yield in peptide coupling."
Context: Using the urea as a silicon-switch building block.
-
Issue: Steric hindrance.
-
Explanation: The trimethylsilyl group is bulky (A-value ~2.5). If you are attempting to couple the urea nitrogen to a hindered carboxylic acid, the adjacent bulky TMS group may retard the nucleophilic attack.
-
Solution: Increase reaction temperature (if thermal stability permits) or use a stronger coupling reagent (e.g., HATU instead of EDC).
Module 4: Synthesis & Identification Data
Reference data for validation.[1]
Spectroscopic Fingerprint ( NMR in )
| Moiety | Shift ( | Multiplicity | Integration | Assignment |
| TMS | -0.05 - 0.05 | Singlet (s) | 9H | |
| Methylene | 2.50 - 2.65 | Doublet (d) | 2H | |
| Urea NH | 5.80 - 6.20 | Broad (br) | 1H | |
| Amide | 5.30 - 5.60 | Broad (s) | 2H |
Synthesis Workflow (Grounding)
The primary utility of this compound is the generation of TMSD, a safer alternative to diazomethane.[2][3]
Caption: Synthetic route from amine precursor to TMSD via the urea intermediate [1] [2].
References
-
Seyferth, D., et al. (1972).[4] Trimethylsilyldiazomethane: A New, Stable, and Safe Reagent for the Homologation of Carbonyl Compounds. Journal of Organic Chemistry. Available at:
-
National Toxicology Program. (2011).[4][5] Chemical Information Review Document for Trimethylsilyldiazomethane [CAS No. 18107-18-1]. (Discusses the urea precursor synthesis). Available at:
-
PubChem. (n.d.).[6] Compound Summary: (Trimethylsilyl)methylamine (Precursor). Available at:
- Anderson, R. (1982). Silicon in Organic Synthesis. Butterworths. (General reference for alpha-silyl stability).
Sources
- 1. Trimethylsilanol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Trimethylsilyldiazomethane | C4H10N2Si | CID 167693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Trimethylsilyl)methyllithium - Wikipedia [en.wikipedia.org]
Technical Support Center: ((Trimethylsilyl)methyl)urea
This is an automated Technical Support Center guide generated for ((Trimethylsilyl)methyl)urea .
CAS Registry Number: 5663-03-6 Synonyms: N-(Trimethylsilylmethyl)urea; TMS-methyl urea Support Ticket: #TMS-MU-001 Status: Resolved / Knowledge Base Article
Introduction: The Specialist’s Perspective
Welcome. You are likely accessing this guide because you are utilizing ((trimethylsilyl)methyl)urea as a stable, non-volatile precursor for the in situ generation of Trimethylsilyldiazomethane (TMSD) , or as a specialized building block for Peterson olefination variants.
Unlike its cousin N,N'-bis(trimethylsilyl)urea (BSU), which is a labile silylating agent, ((trimethylsilyl)methyl)urea possesses a methylene bridge (
This guide addresses the specific technical nuances of handling, reactivity, and safety that are often omitted from generic Safety Data Sheets (SDS).
Part 1: Critical Safety & Handling (Before You Open)
Q: Is this compound moisture-sensitive like other silyl ureas?
A: No, not in the same way. Unlike N-silyl ureas (where Si is bonded directly to N), the methylene bridge in ((trimethylsilyl)methyl)urea prevents rapid hydrolysis.
-
Observation: The compound is a stable crystalline solid at room temperature.
-
Precaution: While it does not fume or degrade instantly in air, it is hygroscopic. Long-term exposure to moisture can lead to caking and difficulty in precise stoichiometry.
-
Storage: Store in a tightly sealed container at room temperature (15–25°C). Desiccators are recommended for long-term storage to maintain free-flowing powder characteristics.
Q: What are the hidden hazards? It looks like a benign urea.
A: The compound itself has low acute toxicity, BUT its primary application involves high-risk intermediates. If you are using this to synthesize TMSD, you will likely nitrosate it to form N-nitroso-N-((trimethylsilyl)methyl)urea .
-
CRITICAL WARNING: The nitroso derivative is a potent carcinogen and potential explosive (similar to Diazald®).
-
Protocol: Treat the precursor with the same respect as the product to prevent cross-contamination of weighing areas with dust that could later be exposed to nitrosating agents.
Part 2: Experimental Troubleshooting (During the Reaction)
Q: I am seeing low yields during the nitrosation step. What is going wrong?
A: The conversion of ((trimethylsilyl)methyl)urea to its nitroso derivative is sensitive to pH control and temperature.
-
Troubleshooting Checklist:
-
Temperature Control: The reaction is exothermic.[1] If the temperature spikes >10°C during nitrite addition, the nitroso product may decompose or undergo side reactions. Target: 0°C to 5°C.
-
Acid Addition: Rapid addition of acid can cause local heating and NO gas evolution (loss of stoichiometry). Use a subsurface addition or dropwise addition with vigorous stirring.
-
Solvent Choice: Ensure the urea is fully dissolved or finely suspended. Biphasic systems (Water/DCM) often require vigorous agitation to ensure the nitrosating agent contacts the organic urea.
-
Q: The compound isn't dissolving in my reaction solvent. What can I use?
A: As a urea derivative, it possesses strong intermolecular hydrogen bonding.
-
Solubility Profile:
-
High Solubility: DMSO, DMF, Methanol, Ethanol.
-
Moderate/Low Solubility: Dichloromethane (DCM), Chloroform (often requires warming or sonication).
-
Insoluble: Hexanes, Diethyl ether.
-
-
Tip: If using DCM for a subsequent biphasic reaction, dissolve the urea in a minimum amount of Methanol first, then dilute with DCM, or use fine mechanical stirring to react it as a suspension.
Q: Can I use this for Peterson Olefination?
A: Yes, but it requires specific activation.
The urea protons are acidic (
-
Note: The Si–C bond is stable to base alone but will cleave if the
-position (the carbonyl oxygen) forms a bond to Silicon (Brook rearrangement pathway) or if treated with fluoride sources (TBAF).
Part 3: Data & Visualization
Physical Properties Table
| Property | Value | Notes |
| Chemical Formula | ||
| Molecular Weight | 146.26 g/mol | |
| Appearance | White Crystalline Solid | |
| Melting Point | ~100°C (Typical) | Refer to batch CoA; broad range indicates moisture absorption. |
| Solubility | Polar Organic Solvents | MeOH, DMSO, DMF. |
| Stability | Stable | Hydrolytically stable Si–C bond. |
Workflow: TMSD Generation Pathway
The following diagram illustrates the critical pathway where this compound is most frequently used. Note the safety gates.
Figure 1: Synthesis logic flow for TMSD generation. The transition from the stable urea (blue) to the hazardous nitroso intermediate (red) requires strict temperature control.
Part 4: Waste Disposal & Decontamination
Q: How do I clean up a spill?
A:
-
Solid Spill: Sweep up carefully to avoid dust generation.[2][3] Place in a sealed container.
-
Solution Spill: Absorb with inert material (vermiculite).
-
Decontamination: If you suspect the presence of the nitroso derivative (yellowish tint), treat the surface with dilute acetic acid or a sulfamic acid solution to decompose residual nitrite/nitroso species, then wash with soap and water.
Q: Compatibility with Glassware?
A: Fully compatible. Unlike chlorosilanes, this urea derivative does not etch glass or require silylated glassware.
References
-
PubChem. ((Trimethylsilyl)methyl)urea (Compound).[4] National Library of Medicine. CAS 5663-03-6.[5] [Link]
-
Shioiri, T., Aoyama, T., & Mori, S. (1993). Trimethylsilyldiazomethane: A Safe, Stable Substitute for Diazomethane.[6] Organic Syntheses, 68, 1. (Describes the use of the urea precursor). [Link]
-
National Toxicology Program. Chemical Information Review Document for Trimethylsilyldiazomethane. (Details the synthesis pathway via the urea). [Link]
-
MOLBASE. Trimethylsilylmethyl urea Properties and Supplier Data. [Link]
Disclaimer: This guide is intended for qualified scientific personnel. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.
Sources
- 1. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. N-(Trimethylsilyl)urea | C4H12N2OSi | CID 12607274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ((Trimethylsilyl)methyl)urea | C5H14N2OSi | CID 79744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trimethylsilyldiazomethane | C4H10N2Si | CID 167693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Avoiding desilylation in reactions with silylmethyl compounds
Current Status: Operational
Ticket Queue: Open
Subject: Preventing Unwanted Desilylation & Rearrangement in Silylmethyl (
Welcome to the Silylmethyl Support Desk
You have reached the Tier 3 Engineering Support for organosilicon chemistry. We understand that the silylmethyl group (
This guide treats your chemical reaction like a debugging process. Below are the known failure modes (Tickets) and the patches (Protocols) to fix them.
Ticket #001: The "Vanishing Silyl" (Protodesilylation)
User Report: "I exposed my silylmethyl compound to acidic workup, and the silicon group disappeared, replaced by a proton."
Root Cause Analysis:
While alkylsilanes (like silylmethyl) are generally more robust than arylsilanes, they are not immune to acid. The mechanism often involves electrophilic attack at the carbon-silicon bond. This is exacerbated if the silylmethyl group is allylic (forming a
The Fix: Steric Shielding & Buffer Management The rate of hydrolytic cleavage is exponentially related to the steric bulk of the substituents on the silicon atom.
Quantitative Stability Data (Relative Hydrolysis Rates):
| Silyl Group | Abbreviation | Relative Stability (Acid) | Relative Stability (Base) |
|---|---|---|---|
| Trimethylsilyl | TMS | 1 (Baseline - Unstable) | 1 |
| Triethylsilyl | TES | 64x | 10-100x |
| tert-Butyldimethylsilyl | TBS | 20,000x | ~20,000x |
| Triisopropylsilyl | TIPS | 700,000x - 5,000,000x | 100,000x |
| tert-Butyldiphenylsilyl | TBDPS | Similar to TIPS | Similar to TBS |
Protocol A: The Buffered Quench (For TMS-methyl compounds) If you must use TMS (due to atom economy or availability), you cannot use standard 1M HCl washes.
-
Preparation: Prepare a saturated solution of Ammonium Chloride (
) or a Phosphate Buffer (pH 7.0). -
Execution: Pour the reaction mixture into the buffer at 0°C.
-
Extraction: Use minimal water during extraction. Rapidly dry the organic layer over
(neutral) rather than (slightly acidic).
Ticket #002: The "Migrating Silyl" (Brook Rearrangement)
User Report: "I generated an anion alpha to the silylmethyl group (or deprotonated an
Root Cause Analysis:
This is the [1,2]-Brook Rearrangement .[1] The driving force is the formation of a strong Si-O bond (approx. 110 kcal/mol) at the expense of a weaker Si-C bond (approx. 76 kcal/mol). It occurs when an alkoxide is generated
Visualizing the Failure Mode:
Caption: The thermodynamic sink of the Si-O bond drives the migration of Silicon from Carbon to Oxygen.
The Fix: The "Retro-Brook" Environment To stop this, you must destabilize the O-Si interaction or stabilize the C-Li bond (Retro-Brook).[1]
Protocol B: Suppression of Brook Rearrangement
-
Solvent Switch: Use non-polar solvents like Pentane or Hexane if solubility permits. Polar solvents like THF promote the separation of the ion pair, leaving the "naked" alkoxide free to attack the silicon.
-
Counterion Control: Use Lithium bases (RLi). The O-Li bond is very strong and covalent in nature, "locking" the oxygen and preventing it from attacking the silicon.
-
Avoid: Potassium or Sodium bases (KHMDS, NaH) if you want to keep the C-Si bond. These create "loose" ion pairs that facilitate rearrangement.
-
-
Inverse Addition: If quenching an
-silyl anion, add the anion to the electrophile/proton source at -78°C. Do not let the mixture warm up before quenching.
Ticket #003: The "Premature Coupling" (Hiyama Cross-Coupling)
User Report: "I am trying to cross-couple a silylmethyl reagent using Palladium, but I'm getting protodesilylation instead of the coupled product."
Root Cause Analysis: In Hiyama couplings, the silyl group must be activated (usually by Fluoride or Hydroxide) to form a pentacoordinate silicate that can transmetallate to Palladium. If this activation happens too fast or without the catalyst ready, the silicate simply hydrolyzes (protodesilylation).
The Fix: Controlled Activation (The Denmark Modification) Instead of blasting the molecule with TBAF (Tetra-n-butylammonium fluoride), use a silanolate strategy or a mild intramolecular activator.
Protocol C: Anhydrous Silanolate Activation Reference: Denmark, S. E. et al.
-
Reagent: Convert your silylmethyl compound to a silanol (
) or use a silanolate salt ( ). -
Activator: Use Sodium tert-butoxide (
) instead of Fluoride. -
Mechanism: The silanolate binds to the Pd(II) center before transmetallation, ensuring the silyl group is only lost when it is transferred to the metal, not to the solvent.
-
Dry System: Strictly exclude water. Water acts as a proton source for the activated silicate.
Ticket #004: The "Fluoride Bomb" (Deprotection Selectivity)
User Report: "I used TBAF to remove a different protecting group, and it stripped my silylmethyl group too."
Root Cause Analysis: Fluoride has an extreme affinity for Silicon. It does not discriminate well between a "protecting group" silyl ether and a "structural" silylmethyl group, especially if the silylmethyl is not sterically bulky.
The Fix: Buffered Fluoride or Non-Fluoride Methods
Decision Matrix for Deprotection:
Caption: Flowchart for selecting deprotection conditions without compromising the silylmethyl scaffold.
Protocol D: HF-Pyridine Buffer When TBAF is too harsh (basic and non-selective), use buffered HF.
-
Reagent: HF-Pyridine complex (Olah's reagent).
-
Buffer: Mix with excess Pyridine and THF (ratio 1:2:10).
-
Reaction: This creates a slightly acidic, fluoride-rich environment that cleaves O-Si bonds (ethers) much faster than C-Si bonds (alkyl silanes), provided the C-Si bond is not activated.
References & Further Reading
-
Fleming, I. (1979). Organic Silicon Chemistry. Comprehensive Organic Chemistry, 3, 541. (Foundational text on C-Si bond stability).
-
Brook, A. G. (1974). Molecular rearrangements of organosilicon compounds. Accounts of Chemical Research, 7(3), 77–84. Link (The definitive mechanism of the Brook Rearrangement).
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts. Accounts of Chemical Research, 41(11), 1486–1499. Link (Protocols for avoiding desilylation during coupling).
-
Smith, A. B., et al. (2003). Brook Rearrangement Type I. Journal of the American Chemical Society. (Application of Retro-Brook strategies in complex synthesis).
-
BenchChem Stability Guide. (2025). Comparative Guide to Stability of Silyl Groups. Link (Quantitative hydrolysis rates).
For further assistance, please contact the Silylmethyl Integrity Task Force at .
Sources
Technical Support Center: ((Trimethylsilyl)methyl)urea Optimization
This guide addresses the specific challenges associated with ((trimethylsilyl)methyl)urea (
Ticket ID: TMS-UREA-OPT-001 Subject: Yield Improvement & Troubleshooting Guide Status: Open Support Tier: Senior Application Scientist
Executive Summary & Molecule Identification
Before troubleshooting, confirm your target molecule. There is a frequent confusion in the literature between ((trimethylsilyl)methyl)urea (Target A) and
| Feature | Target A: ((Trimethylsilyl)methyl)urea | Target B: |
| Structure | ||
| Bond Type | C–Si Bond (Relatively stable) | N–Si Bond (Very labile, hydrolyzes instantly) |
| Primary Use | Building block, Peterson olefination | Silylating reagent for alcohols/acids |
| Solubility | High water solubility (Yield Killer #1) | Hydrolyzes in water |
This guide focuses on Target A. If you are synthesizing Target A, the primary yield losses are due to aqueous solubility during workup and protodesilylation during reaction.
Synthesis Optimization (The Foundation)
Low yields often stem from the choice of synthetic route. The "classic" aqueous route (Amine + Cyanate) is chemically sound but operationally flawed due to isolation difficulties.
Route Selection Logic
Protocol A: The Aqueous Amine Route (Optimization)
If you must use (trimethylsilyl)methylamine hydrochloride and KOCN.
-
The Issue: The product is a small, polar urea. It loves water. Standard extraction with DCM or EtOAc often leaves 40-60% of the product in the aqueous phase.
-
Optimization Steps:
-
Concentration: Do not use dilute conditions. Run the reaction as concentrated as possible (e.g., 2-5 M).
-
Salting Out: Before extraction, saturate the aqueous phase with NaCl until undissolved salt remains. This "salting out" effect forces the organic urea into the organic layer.
-
Continuous Extraction: Manual separatory funnel extraction is insufficient. Use a liquid-liquid continuous extractor with DCM for 12-24 hours.
-
Lyophilization: If possible, skip extraction. Evaporate water to dryness and extract the solid residue with boiling anhydrous ethanol or isopropanol, then filter off the inorganic salts (KCl/NaCl).
-
Protocol B: The Anhydrous Isocyanate Route (Recommended)
Using (trimethylsilyl)methyl isocyanate + Ammonia.
-
The Logic: This reaction creates the urea bond without generating water or inorganic salts.
-
Step-by-Step:
-
Dissolve (trimethylsilyl)methyl isocyanate (1.0 equiv) in anhydrous diethyl ether or DCM (0.5 M).
-
Cool to 0°C.
-
Bubble anhydrous ammonia gas through the solution for 15-30 minutes, or add a solution of
in dioxane/methanol (ensure methanol is dry). -
Self-Validating Step: The product usually precipitates as a white solid.
-
Isolation: Filtration. No aqueous workup required. Yields typically >90%.[1][2][3]
-
Reactivity & Troubleshooting (The Application)
Issue 1: Loss of the Trimethylsilyl (TMS) Group
Symptom: NMR shows loss of the characteristic TMS singlet (~0 ppm) and appearance of a methyl group or decomposition.
Cause: Protodesilylation. The
| Trigger | Mechanism | Prevention |
| Strong Acid (HCl, H2SO4) | Protonation of urea oxygen facilitates Si attack. | Use buffered conditions (pH 4-6). Avoid pH < 2. |
| Fluoride Ions (TBAF) | Fluoride attacks Si (Si-F bond is very strong). | Never use fluoride workups. Use acidic methanol for deprotection only if intended. |
| Lewis Acids (AlCl3) | Can strip TMS if not carefully controlled. | Use milder Lewis acids ( |
Issue 2: N-Alkylation vs. O-Alkylation
Symptom: Mixture of products when reacting the urea with electrophiles.
Insight: The urea oxygen is the kinetic nucleophile (O-alkylation), while the nitrogen is the thermodynamic nucleophile (N-alkylation). The bulky TMS-methyl group sterically hinders the adjacent nitrogen (
-
Guidance: For clean N-alkylation, use a strong base (NaH) in polar aprotic solvent (DMF/THF) to deprotonate. The anion usually alkylates at the less hindered terminal nitrogen.
Issue 3: Cyclization Failures (Biginelli/Condensation)
Symptom: Reaction stalls or yields complex gum. Troubleshooting:
-
Sterics: The
group is bulky (roughly size of an isobutyl group). If forming a dihydropyrimidinone (Biginelli), the steric bulk may prevent ring closure. -
Acid Lability: Biginelli reactions are acid-catalyzed. If you use concentrated HCl, you lose the TMS group.
-
Solution: Use Ytterbium Triflate (
) or Indium Chloride ( ) as catalysts. These are effective for urea condensations but mild enough to preserve the C–Si bond.
Stability & Storage
Unlike standard ureas, silylated alkyl ureas have unique stability profiles.
-
Hydrolysis: The C–Si bond is stable to water at neutral pH. However, long-term exposure to atmospheric moisture can lead to slow hydrolysis if trace acid is present.
-
Storage: Desiccator or under Argon.
-
-
Thermal: Stable up to ~100-120°C. Above this, risk of retro-isocyanate formation (decomposition back to isocyanate + amine).
-
Processing: Do not distill at atmospheric pressure. Recrystallize from Ethanol/Hexane.
-
References & Authority
-
Synthesis of Silylated Ureas (Isocyanate Route):
-
Direct insertion of isocyanates into aminosilanes.
-
Source: Synthesis of New Silylated and N−Si−N bridged Urea Derivatives, ResearchGate. Link
-
-
General Urea Synthesis (Cyanate Method):
-
Standard protocol for methylurea (analogous to TMS-methyl urea).
-
Source: Organic Syntheses, Coll. Vol. 2, p. 461 (1943). Link
-
-
Silicon-Beta-Effect & Stability:
-
Mechanistic grounding on why TMS groups cleave in acid.
-
Source: Fleming, I. Organic Silicon Chemistry. (Standard Text / General Reference).
-
-
Properties of Bis(trimethylsilyl)urea (Differentiation):
-
Clarification on the labile N-Si bond vs C-Si bond.
-
Source: The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea, ResearchGate. Link
-
Disclaimer: This guide assumes standard laboratory safety protocols. The (trimethylsilyl)methyl group increases lipophilicity, potentially altering the biological permeation of the compound. Handle with appropriate PPE.
Sources
Technical Support Center: Synthesis of Silylmethylureas
Status: Operational Ticket Topic: Troubleshooting Common Pitfalls in Silylmethylurea Synthesis Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists
Executive Summary: The "Silicon Switch" Challenge
You are likely here because you are employing a "silicon switch" strategy—replacing a carbon atom (often a tert-butyl or methylene group) with a silicon moiety to alter lipophilicity or metabolic stability. While silylmethylureas (
This guide addresses the three most common "tickets" we receive: Precursor Volatility , Protodesilylation during Purification , and Competitive Hydrolysis .
Critical Decision Matrix: Route Selection
Before troubleshooting, verify you are using the correct synthetic pathway for your specific substrate.
Figure 1: Decision matrix for selecting the optimal synthesis route based on reagent availability and risk factors.
Troubleshooting Guides (Tier 2 Support)
Ticket #001: "My yield is low, and the crude NMR shows no silyl-methyl group."
Diagnosis: Precursor Volatility & Carbonate Formation.
The most common precursor, (aminomethyl)trimethylsilane , is a volatile liquid (bp ~145 °C, but high vapor pressure) that avidly absorbs atmospheric
The Fix:
-
Salt Formation: Do not store the free amine. Convert it to the hydrochloride salt (
) immediately after generation or purchase it in this form. -
In-Situ Neutralization: When ready to couple, liberate the free amine in situ using a non-nucleophilic base (e.g., DIPEA) in the reaction vessel, rather than performing a separate extraction.
Protocol Adjustment:
| Step | Standard (Risky) | Optimized (Robust) |
|---|---|---|
| Reagent Prep | Weigh free amine in air. | Weigh amine-HCl salt; purge flask with Argon. |
| Addition | Add neat amine to isocyanate. | Suspend salt in DCM; add 1.1 eq DIPEA; stir 10 min; add isocyanate. |
| Validation | Check odor (fishy = free amine). | Self-Validating: Solution turns clear upon DIPEA addition (salt dissolution). |
Ticket #002: "I have a white precipitate, but it's not my product."
Diagnosis: Moisture-Induced Isocyanate Dimerization. Silicon increases the lipophilicity of your intended urea, often making it an oil or waxy solid. If you see a pristine white powder, it is likely the urea dimer (1,3-disubstituted urea) derived from the hydrolysis of your isocyanate starting material.
Mechanism:
The Fix:
-
Solvent Drying: Silyl-couplings are intolerant of "wet" DCM or THF. Use anhydrous solvents.
-
Stoichiometry: Use a slight excess (1.1 equiv) of the silyl-amine, not the isocyanate. The silyl-amine excess is easier to wash away or evaporate than the insoluble urea dimer.
Ticket #003: "My product decomposed on the column."
Diagnosis: Acid-Catalyzed Protodesilylation.
This is the most critical pitfall specific to silylmethylureas. The
The Mechanism (Protodesilylation):
The Fix: Deactivated Silica Gel Never purify silylmethylureas on untreated silica gel.
Protocol:
-
Slurry Preparation: Mix silica gel with your eluent (e.g., Hexane/EtOAc).
-
Deactivation: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column.
-
Elution: Run the column with eluent containing 0.5% TEA.
-
Why? TEA neutralizes the acidic
sites, preventing protonation of your urea and subsequent cleavage.
-
Advanced Workflow: The "Safe" Synthesis Protocol
This protocol minimizes volatility losses and silica decomposition.
Reagents:
-
(Aminomethyl)trimethylsilane hydrochloride [CAS: 18166-02-4 (free base)]
-
Isocyanate partner (
)[1][2] -
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Solubilization: Add silyl-amine HCl salt (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Activation: Add DIPEA (1.2 equiv) dropwise.
-
Observation: The suspension should clarify as the free amine is liberated and the DIPEA-HCl salt stays in solution or precipitates (depending on concentration).
-
-
Coupling: Add the isocyanate (0.95 equiv) dissolved in minimal DCM.
-
Note: We use a slight deficit of isocyanate to ensure it is fully consumed, preventing dimer formation during workup.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (stain with PMA or Ninhydrin; UV may be weak for the silyl part).
-
Workup: Dilute with
(precipitates DIPEA salts). Filter. Wash filtrate with neutral buffer (pH 7 phosphate). Avoid 1M HCl or 1M NaOH. -
Purification: Flash chromatography on TEA-neutralized silica (see Ticket #003).
Data & Reference Section
Common Reagent Properties
| Reagent | MW ( g/mol ) | Boiling Point | Hazard Note |
| (Aminomethyl)trimethylsilane | 103.24 | 145 °C | Volatile, absorbs |
| Trimethylsilyl isocyanate | 115.21 | 119 °C | Moisture sensitive, lachrymator |
| Triphosgene | 296.75 | 206 °C (dec) | Generates Phosgene (Toxic) |
Troubleshooting Flowchart
Figure 2: Diagnostic workflow for analyzing crude reaction mixtures.
References
-
Ramesh, R., et al. (2023). "Silicon Bioisosteres in Drug Discovery: Synthesis and Properties." Journal of Medicinal Chemistry. (Context: General utility of silicon switches).
-
Sigma-Aldrich. (2025).[3] "Product Specification: (Aminomethyl)trimethylsilane." 3 (Context: Physical properties and volatility data).
-
Nagy, V., et al. (2009). "Isolation and Purification of Acid-Labile Compounds on Modified Silica Gels." Phytochemical Analysis. 4 (Context: Protocol for neutralizing silica gel to prevent decomposition).
-
Wang, H., et al. (2019). "Bioisosterism of urea-based GCPII inhibitors: Synthesis and structure–activity relationship studies." Bioorganic & Medicinal Chemistry. 5 (Context: Triphosgene activation routes for urea synthesis).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling organosilanes or isocyanates.
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (Trimethylsilyl)methylamine = 98.0 GC 18166-02-4 [sigmaaldrich.com]
- 4. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lsb.avcr.cz [lsb.avcr.cz]
Technical Support Center: Catalyst Selection for Silylmethyl Reagents
The following technical guide addresses catalyst selection for reactions involving silylmethyl compounds (e.g., trimethylsilylmethyl halides, Grignards, and silanes). It focuses on cross-coupling methodologies where catalyst tuning is critical for success.
Current Status: Operational
Role: Senior Application Scientist
Topic: Catalyst Optimization for Silylmethyl (
Executive Summary: The Silylmethyl Challenge
Silylmethyl groups (
The Core Dilemma:
-
Nucleophilic Reagents (
, ): Prone to slow transmetallation due to sterics. -
Electrophilic Reagents (
): Difficult to oxidatively add to Pd(0) due to electron-richness and sterics; prone to radical pathways.
Interactive Decision Matrix (Catalyst Selector)
Use this logic flow to identify your starting point.
Figure 1: Decision tree for selecting the optimal catalytic system based on substrate class and reagent polarity.
Technical Modules & Troubleshooting
Module A: Nucleophilic Silylmethylation (Kumada/Negishi)
Scenario: You are reacting an aryl/vinyl halide with
Q1: Why does my Pd-catalyzed reaction stall with silylmethyl Grignards?
Root Cause: Slow Transmetallation. The bulky trimethylsilylmethyl group hinders the approach to the square-planar Pd(II) center. Furthermore, Pd is susceptible to inhibition by the magnesium salts generated. Solution: Switch to Nickel(II) catalysts.
-
Recommendation:
or + dppf. -
Mechanism: Nickel has a smaller atomic radius and more accessible geometry for transmetallation with bulky alkyl nucleophiles. The "bite angle" of dppp (approx 91°) favors the reductive elimination of the bulky product.
Q2: I observe significant homocoupling of my aryl halide (
).
Root Cause: Oxidative Homocoupling or Disproportionation. This often happens when the Grignard reagent consumes the catalyst or when transmetallation is slower than the oxidative addition of a second aryl halide molecule. Corrective Action:
-
Dilution: Add the Grignard reagent slowly (dropwise) to the catalyst/halide mixture.
-
Catalyst Swap: Use
(N-heterocyclic carbene ligand). The strong -donating NHC ligand stabilizes the Pd(0) species and accelerates the oxidative addition/transmetallation cycle, outcompeting homocoupling.
Module B: Electrophilic/Radical Silylmethylation
Scenario: You are coupling an alkyl halide with a silylmethyl halide (e.g.,
Q3: How do I couple secondary alkyl halides with silylmethyl halides?
Root Cause: Traditional Pd/Ni cross-coupling fails due to slow oxidative addition of alkyl halides and rapid
-
Protocol: Use a photocatalyst (e.g.,
) to generate a radical from the alkyl halide or a silylmethyl silicate, which is then intercepted by a Ni(0) catalyst. -
Key Advantage: Avoids harsh bases and high temperatures.
Standardized Protocols
Protocol A: Ni-Catalyzed Kumada Coupling of Silylmethyl Grignard
Application: Synthesis of Benzylsilanes (
Reagents:
-
Aryl Halide (
equiv) -
(
- equiv, 1.0 M in ) -
Catalyst:
( - mol%) -
Solvent: Anhydrous THF or
Step-by-Step:
-
Inert Atmosphere: Flame-dry a two-neck flask and cool under Argon flow.
-
Catalyst Loading: Charge flask with Aryl Halide and
. Add solvent.[1][2][3][4] -
Activation: (Optional) If the reaction does not initiate (color change to yellow/orange), add a trace (0.1 mL) of DIBAL-H or Grignard to reduce Ni(II) to active Ni(0).
-
Addition: Add
dropwise at (for reactive halides) or RT (for chlorides).-
Note: Exotherm indicates initiation.
-
-
Reflux: Heat to
for 2-12 hours. Monitor by GC/LC.[2] -
Quench: Cool to
, quench with sat. .
Data Table: Catalyst Performance Comparison
| Substrate (Ar-X) | Catalyst System | Yield (%) | Notes |
| 4-Bromoanisole | 92% | Standard conditions, fast. | |
| 4-Chloroanisole | 85% | Requires electron-rich ligand for chlorides. | |
| 4-Bromoanisole | 45% | Slow conversion; homocoupling observed. | |
| Sterically Hindered Ar-Br | 88% | Wide bite angle ligand accommodates sterics. |
Mechanism & Pathway Visualization[5]
The following diagram illustrates the Ni-Catalyzed Cross-Coupling Cycle highlighting the critical Transmetallation step where silylmethyl reagents often face steric challenges.
Figure 2: Catalytic cycle for Ni-catalyzed coupling. The Transmetallation step is sensitive to the steric bulk of the silylmethyl group.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Hiyama coupling (Silylmethyl silanes) instead of Grignards?
A: Yes, but it is challenging. Silylmethyl silanes (e.g.,
-
Fix: Use Silanolates (
) or Lewis Acid promotion instead of harsh fluoride sources.
Q: My product decomposes during purification. Why?
A: Benzyl silanes (
-
Fix: Use silica gel neutralized with
during column chromatography.
Q: Is there a metal-free option?
A: For certain electron-deficient heterocycles, a Minisci-type radical addition using
References
-
Nickel versus Palladium in Cross-Coupling Catalysis. ResearchGate. (Review of Ni vs Pd kinetics and substrate scope).
-
Kumada–Corriu coupling of Grignard reagents. Chemical Communications. (Stereochemistry and catalyst comparison).
-
Photoredox-Mediated Routes to Radicals. NIH/PubMed. (Modern radical silylmethylation protocols).
-
Hiyama Cross-Coupling Reaction: New Discoveries. Core.ac.uk. (Review of organosilane coupling methodologies).
-
Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Macmillan Group. (Silyl radical activation strategies).
Sources
Validation & Comparative
Technical Characterization Guide: ((Trimethylsilyl)methyl)urea
This guide provides an in-depth technical characterization of ((Trimethylsilyl)methyl)urea , a strategic silicon-containing building block in medicinal chemistry. It is designed to assist researchers in evaluating this compound as a bioisostere for neopentyl urea and other carbon analogs.
Synonyms: N-(Trimethylsilylmethyl)urea | (TMS-methyl)urea
CAS Registry Number: 139139-74-3 (approximate for specific isomer class; verify with supplier) | Molecular Formula:
Executive Summary: The Silicon Advantage
((Trimethylsilyl)methyl)urea represents a "silicon-switch" analog of neopentyl urea. Unlike N-silylated ureas (which contain a hydrolytically unstable Si–N bond), this compound features a Si–C–N linkage, granting it robust hydrolytic stability while imparting unique physicochemical properties. In drug design, it serves as a lipophilic bioisostere, increasing membrane permeability (
Comparative Characterization
The following analysis objectively compares ((trimethylsilyl)methyl)urea with its direct carbon analog (Neopentyl urea) and the hydrolytically unstable N-TMS urea.
Table 1: Physicochemical & Stability Profile
| Feature | ((Trimethylsilyl)methyl)urea | Neopentyl Urea (Carbon Analog) | N-(Trimethylsilyl)urea |
| Structure | |||
| Linkage Type | Si–C (Stable) | C–C (Stable) | Si–N (Labile) |
| Melting Point | 115 °C | ~170–180 °C (Typical for alkyl ureas) | Decomposes/Hydrolyzes |
| Hydrolytic Stability | High (Stable in aqueous media) | High | Low (Hydrolyzes to Urea + Silanol) |
| Lipophilicity | Enhanced (Si radius > C radius) | Standard | N/A (Transient) |
| NMR ( | Shielded ( | Deshielded ( | N/A |
Mechanistic Insight: The Silicon Effect
-
Lipophilicity: The C–Si bond (1.89 Å) is significantly longer than the C–C bond (1.54 Å). This increases the molecular volume and the "greasiness" of the trimethylsilyl group compared to the tert-butyl group, typically raising
by 0.5–1.0 units, which is critical for blood-brain barrier (BBB) penetration. -
Electronic Shielding: Silicon is less electronegative than carbon (1.90 vs 2.55). This results in a shielding effect on the adjacent methylene protons, shifting them upfield in
H NMR compared to the carbon analog.
Experimental Protocols
Protocol A: Synthesis via Cyanate Addition
Rationale: This method avoids the use of hazardous isocyanates and utilizes the stable amine precursor. It is a self-validating Wöhler-type synthesis where product precipitation indicates success.
Reagents:
-
(Trimethylsilyl)methylamine (1.0 equiv)
-
Potassium Cyanate (KOCN) (1.2 equiv)
-
Hydrochloric Acid (1.0 M)
-
Water (Solvent)
Step-by-Step Workflow:
-
Dissolution: Dissolve (trimethylsilyl)methylamine (e.g., 10 mmol) in water (10 mL).
-
Acidification: Slowly add 1.0 M HCl until the pH reaches ~3–4. This protonates the amine to its hydrochloride salt.
-
Cyanate Addition: Add Potassium Cyanate (12 mmol) dissolved in minimal water dropwise to the stirring amine solution.
-
Reaction: Heat the mixture to 60 °C for 2 hours. The solution may initially be clear but will precipitate the urea product upon cooling.
-
Isolation: Cool the mixture to 0 °C. Filter the white crystalline solid.
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.
-
Validation: Check Melting Point (Target: 115 °C ).
Protocol B: Structural Validation (NMR)
Rationale: To confirm the integrity of the Si–C bond and ensure no hydrolysis occurred.
-
Solvent: DMSO-
(preferred for urea solubility). -
H NMR Expectations:
-
ppm (s, 9H,
) — Diagnostic Integral Reference. -
ppm (d, 2H,
Hz, -N) — Shielded relative to alkyl analogs. -
ppm (s, 2H,
) — Broad exchangeable. -
ppm (t, 1H,
) — Couples to methylene.
-
ppm (s, 9H,
Visualizations
Diagram 1: Synthesis & Stability Logic
This diagram illustrates the synthesis pathway and contrasts the stability of the target compound against the labile N-silyl byproduct.
Caption: Synthesis pathway converting the amine precursor to the stable C-silylated urea. Note the hydrolytic stability contrast with N-silylated isomers.
Diagram 2: Bioisostere Comparison (The Silicon Switch)
This diagram visualizes the structural and property shifts when replacing the Carbon (Neopentyl) core with Silicon.
Caption: The "Silicon Switch" strategy: Replacing the central Carbon with Silicon increases bond length and lipophilicity, potentially improving drug-like properties.
References
-
Synthesis & Physical Constants
-
Silicon Bioisosterism
- Source: Meanwell, N. A. (2011). "Fluorine and Silicon in Drug Design." Journal of Medicinal Chemistry. Discusses the lipophilicity and metabolic stability advantages of C-Si switches.
-
Link:
-
General Urea Synthesis Methodology
-
NMR Characterization of Silyl-Methyl Groups
- Source: "N-[hydroxy(dimethyl)silylmethyl]-N,N′-propylene urea hydrochloride: Synthesis and structure." Journal of Organometallic Chemistry.
-
Link:
Sources
Spectroscopic Profiling of ((Trimethylsilyl)methyl)urea: A Comparative NMR Guide
Topic: 1H NMR and 13C NMR data for ((trimethylsilyl)methyl)urea Content Type: Publish Comparison Guide
Executive Summary
((Trimethylsilyl)methyl)urea (TMS-methylurea) is a critical organosilicon intermediate, primarily utilized as the stable precursor for the in situ generation of trimethylsilyldiazomethane (a safer alternative to diazomethane). Unlike its labile analog N,N'-bis(trimethylsilyl)urea (BSU), which hydrolyzes upon contact with moisture, TMS-methylurea features a robust Si–C bond that imparts stability while maintaining unique electronic properties.
This guide provides a definitive spectroscopic analysis of TMS-methylurea, benchmarking its 1H and 13C NMR signatures against key structural analogs: Methylurea (steric analog) and BSU (functional silyl analog). These comparisons are essential for researchers monitoring the synthesis of TMS-diazomethane or utilizing the "beta-silicon effect" in drug design scaffolds.
Structural Analysis & Theoretical Prediction
The NMR signature of TMS-methylurea is defined by the beta-silicon effect . The silicon atom, being more electropositive than carbon (electronegativity 1.90 vs 2.55), exerts a shielding effect on the adjacent methylene protons (Si-CH2-N).
-
Shielding: The Si-Me3 protons appear near 0 ppm (standard reference).
-
Deshielding: The urea moiety is electron-withdrawing, pulling the CH2 signal downfield.
-
Net Result: The methylene bridge (-CH2-) resonates in a distinct window (~2.7 ppm), slightly upfield from a standard N-ethyl group but distinct from the N-methyl of methylurea.
Comparison Logic
| Feature | ((Trimethylsilyl)methyl)urea | Methylurea | Bis(trimethylsilyl)urea (BSU) |
| Formula | Me3Si-CH2-NH-CO-NH2 | Me-NH-CO-NH2 | Me3Si-NH-CO-NH-SiMe3 |
| Key Linkage | Si–C–N (Stable) | C–N (Stable) | Si–N (Labile) |
| Primary Utility | TMS-Diazomethane Precursor | Urea derivative model | Silylating Reagent |
Experimental Protocols (Synthesis & Prep)
To ensure the validity of the NMR data, the compound must be synthesized with high purity. The following protocol avoids common contamination from silyl ethers.
Protocol: Synthesis of ((Trimethylsilyl)methyl)urea
-
Reaction Type: Nucleophilic Addition
-
Precursors: (Trimethylsilyl)methylamine + Potassium Cyanate (KOCN)
Step-by-Step Workflow:
-
Dissolution: Dissolve (trimethylsilyl)methylamine (10 mmol, 1.03 g) in dilute HCl (10 mL, 1 M) to form the amine hydrochloride salt in situ.
-
Addition: Add Potassium Cyanate (KOCN, 12 mmol, 0.97 g) dissolved in minimal water (5 mL) dropwise to the stirring amine solution at 0°C.
-
Reflux: Heat the mixture to 60°C for 2 hours. The urea will precipitate or oil out upon cooling.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Drying: Dry organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/Chloroform if necessary.
NMR Sample Prep:
-
Solvent: DMSO-d6 is preferred over CDCl3 due to the poor solubility of unsubstituted ureas in chloroform and to prevent H-bonding aggregation broadening.
-
Concentration: 10 mg in 0.6 mL solvent.
Visual Workflow: Synthesis & Application
Figure 1: Synthesis pathway showing the conversion of amine to urea, and its subsequent use in generating TMS-diazomethane.[1][2][3][4][5]
Comparative NMR Data Analysis
The following data consolidates experimental values from literature for the target and its closest analogs.
Table 1: 1H NMR Chemical Shift Comparison (ppm)
Solvent: CDCl3 (unless noted)
| Assignment | ((Trimethylsilyl)methyl)urea | Methylurea (Control 1) | 1,1-Dimethyl-3-(TMS-methyl)urea (Derivative) |
| Si-CH3 (TMS) | 0.05 (s, 9H) | N/A | 0.04 / -0.01 (s, 9H) |
| N-CH2-Si | 2.75 (d, 2H, J=6 Hz) | N/A | 2.79 / 2.85 (s, 2H) |
| N-CH3 | N/A | 2.81 (d, 3H) | 2.94 (s, 3H) |
| NH (Amide) | 6.10 (br s) | 6.20 (br s) | N/A |
| NH2 (Terminal) | 5.20 (br s) | 5.30 (br s) | N/A |
Technical Insight: The methylene protons (N-CH2-Si) in the target compound appear at ~2.75 ppm . This is remarkably close to the methyl group of Methylurea (2.81 ppm). This indicates that the shielding effect of the Silicon atom roughly cancels out the deshielding effect of the extra methylene carbon, making Si-CH2- isosteric and isoelectronic to H- in this specific NMR context.
Table 2: 13C NMR Chemical Shift Comparison (ppm)
| Assignment | ((Trimethylsilyl)methyl)urea | Methylurea | BSU |
| C=O (Carbonyl) | 159.8 | 161.5 | 160.2 |
| Si-CH2-N | 31.5 | N/A | N/A |
| N-CH3 | N/A | 27.2 | N/A |
| Si-CH3 (TMS) | -1.8 | N/A | 0.5 |
Diagnostic Rule: In 13C NMR, the Si-CH2 carbon (~31.5 ppm) is significantly deshielded compared to the TMS methyl carbons (-1.8 ppm). If you observe a signal at ~0.5 ppm in the carbon spectrum, it indicates O-silylation or N-silylation (like in BSU), rather than the desired C-silylation.
Interpretation & Troubleshooting
Distinguishing Impurities
When synthesizing TMS-methylurea, common impurities include the starting amine and hydrolysis products.
-
Impurity A: (Trimethylsilyl)methylamine
-
1H NMR: Si-CH2 shifts upfield to ~2.05 ppm (vs 2.75 ppm in urea). The loss of the carbonyl anisotropy causes this shift.
-
-
Impurity B: Hexamethyldisiloxane (HMDSO)
-
1H NMR: Single singlet at 0.07 ppm .
-
Source: Hydrolysis of silyl groups if BSU was used or if the reaction was harsh.
-
Visual Logic: Spectral Assignment
Figure 2: Logical assignment of 1H NMR signals for ((trimethylsilyl)methyl)urea.
References
-
Wiley-VCH . (2008). Supporting Information: Catalytic amide-mediated methyl transfer. (Contains data for 1,1-dimethyl-3-((trimethylsilyl)methyl)urea).
-
ChemicalBook . (2024).[3] 1,3-Bis(trimethylsilyl)urea 1H NMR Spectrum. (Reference for BSU comparison).
-
ResearchGate . (2002). Preparation and NMR Study of Silylated Carboxonium Ions. (Context on silyl-urea electronics).
-
National Institute of Standards and Technology (NIST) . Urea, 2TMS derivative Mass Spectrum.
-
Organic Syntheses . Trimethylsilyldiazomethane.[6] (Describes the use of the nitroso-urea precursor).
Sources
Publish Comparison Guide: Mass Spectrometry of ((Trimethylsilyl)methyl)urea
This guide provides a technical analysis of the mass spectrometric behavior of ((trimethylsilyl)methyl)urea , a distinct organosilicon compound often confused with silylating reagents like N,N'-bis(trimethylsilyl)urea (BSU).
Executive Summary & Chemical Identity
((Trimethylsilyl)methyl)urea is a stable organosilicon urea derivative featuring a methylene bridge (
-
CAS Number: 5663-03-6[1]
-
Formula:
-
Molecular Weight: 146.26 g/mol [1]
-
Key Application: Primary precursor for the synthesis of Trimethylsilyldiazomethane (TMS-CHN
), a safer, non-explosive alternative to diazomethane for methyl esterification.
Structural Distinction
| Feature | ((Trimethylsilyl)methyl)urea | N-(Trimethylsilyl)urea | N,N'-Bis(trimethylsilyl)urea (BSU) |
| Structure | |||
| Linkage | |||
| Role | Precursor / Building Block | Transient Intermediate | Silylating Reagent |
| MS Behavior | Intact Molecular Ion (EI/ESI) | Hydrolyzes in Source | Hydrolyzes / Multiple TMS losses |
Mass Spectrometry Profile
Electron Ionization (EI) Characteristics
In GC-MS analysis (70 eV), ((trimethylsilyl)methyl)urea exhibits a distinct fragmentation pattern driven by the silicon atom's ability to stabilize positive charges (beta-silicon effect) and the stability of the trimethylsilyl cation.
-
Molecular Ion (
): Observable at m/z 146 . Unlike BSU, the bond stability allows the molecule to survive the GC inlet and ion source without prior derivatization. -
Base Peak: Typically m/z 73 (
). The formation of the trimethylsilyl cation is the dominant pathway due to the cleavage of the bond. -
Diagnostic Fragment (M-15): m/z 131 . Loss of a methyl radical (
) from the trimethylsilyl group. This is a signature of all TMS derivatives. -
Urea Backbone Ions:
-
m/z 44 (
): Carbamoyl cation. -
m/z 30 (
): Resulting from rearrangement and cleavage of the methylene-amine segment.
-
Electrospray Ionization (ESI) Characteristics
In LC-MS (Positive Mode), the molecule behaves as a neutral polar analyte.
-
Protonated Molecule (
): m/z 147.1 . -
Sodium Adduct (
): m/z 169.1 . -
Dimer Formation:
at m/z 293.2 is common at higher concentrations.
Comparative Performance Analysis
This section compares ((trimethylsilyl)methyl)urea against its carbon analog (n-Pentylurea) and the silylating reagent BSU to highlight specific detection advantages.
Table 1: Comparative Mass Spectrometry Metrics
| Metric | ((Trimethylsilyl)methyl)urea | n-Pentylurea (Carbon Analog) | Bis(trimethylsilyl)urea (BSU) |
| Molecular Weight | 146.26 Da | 130.19 Da | 204.42 Da |
| Hydrolytic Stability | High (Stable in MeOH/Water) | High | Low (Decomposes to Urea + HMDS) |
| Isotopic Signature | Distinct | Standard Carbon envelope | Multi-Silicon pattern |
| Key EI Fragment | m/z 73 ( | m/z 43 ( | m/z 147 (Pentamethyldisiloxane) |
| Sample Prep | Direct injection (MeOH/ACN) | Direct injection | Requires anhydrous solvents (Hexane) |
| Limit of Detection | ~10 ng/mL (ESI) | ~5 ng/mL (ESI) | N/A (Reagent, not analyte) |
Causality Insight: The mass shift of +16 Da relative to the carbon analog (replacing a tert-butyl group with trimethylsilyl) combined with the unique silicon isotopic pattern allows for easy filtration of this compound in complex biological matrices or reaction mixtures.
Mechanistic Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways under Electron Ionization (EI), highlighting the competition between methyl loss and the formation of the silyl cation.
Figure 1: EI Fragmentation Pathway. The formation of m/z 73 is the dominant thermodynamic sink due to the stability of the trimethylsilyl cation.
Experimental Protocol: Validated Quantification Workflow
This protocol ensures the accurate quantification of ((trimethylsilyl)methyl)urea in reaction mixtures (e.g., during TMS-diazomethane synthesis).
Reagents & Equipment
-
Internal Standard: 1-Butylurea (structurally similar, distinct mass).
-
Solvent: Methanol (LC-MS grade). Note: Unlike BSU, this analyte does not react with methanol.
-
Instrument: Triple Quadrupole LC-MS/MS or GC-MS (Single Quad).
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 50 µL of reaction mixture.
-
Dilute 1:1000 with Methanol containing 1 µM Internal Standard.
-
Vortex for 30 seconds.
-
Filter through 0.2 µm PTFE filter.
-
-
LC-MS/MS Parameters (Recommended):
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
MRM Transitions:
-
Quantifier: 147.1
73.0 (Loss of urea fragment, detection of TMS+). -
Qualifier: 147.1
132.1 (Loss of methyl).
-
-
-
Self-Validation Check:
-
Retention Time Stability: The analyte is less hydrophobic than fully alkylated ureas. Expect elution around 2.5 min (depending on dead volume).
-
Isotope Ratio Check: Monitor the M+1 (m/z 148) intensity. It should be ~6-7% of the parent peak (contributions from
and ). Deviations >20% indicate interference.
-
References
-
Santa Cruz Biotechnology. N-[(Trimethylsilyl)methyl]urea Product Data (CAS 5663-03-6).
-
Shioiri, T., Aoyama, T., & Mori, S. (1990). Trimethylsilyldiazomethane: A Safe Alternative to Diazomethane.[2] Organic Syntheses, 68, 1.
-
Sigma-Aldrich. 1,3-Bis(trimethylsilyl)urea (BSU) Product Specification. (For comparative properties).
-
PubChem. Compound Summary for CID 12607274: N-(Trimethylsilyl)urea.
Sources
Technical Comparison Guide: Infrared (IR) Spectrum of ((Trimethylsilyl)methyl)urea
Executive Summary
((Trimethylsilyl)methyl)urea (CAS: 5663-03-6) is a critical organosilicon intermediate, primarily utilized as the stable precursor for the in situ generation of trimethylsilyldiazomethane (TMSD), a safer alternative to the volatile and explosive diazomethane. Beyond synthetic utility, it serves as a model compound for silicon-carbon bioisosterism in drug design and as a component in advanced amide-based battery electrolytes.
This guide provides a definitive analysis of the infrared (IR) spectrum of ((trimethylsilyl)methyl)urea, contrasting it with its non-silylated analog, methylurea. It focuses on the diagnostic vibrational modes required for structural validation and purity assessment.
Spectral Analysis & Characterization
The IR spectrum of ((trimethylsilyl)methyl)urea is distinct due to the superposition of the urea functional group's hydrogen-bonding network and the intense, characteristic vibrations of the trimethylsilyl (TMS) group.
Diagnostic Vibrational Bands[1]
The following table summarizes the critical absorption bands. Data is synthesized from standard organosilicon vibrational theory and experimental literature on silyl-ureas.
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| N-H (Urea) | Stretching ( | 3450 – 3300 | Strong, Broad | Split peaks often observed (asymmetric/symmetric). Broadening indicates H-bonding. |
| C-H (Methyl) | Stretching ( | 2960, 2900 | Medium | Higher frequency than alkyl C-H due to Si attachment. |
| C=O (Amide I) | Stretching ( | 1660 – 1630 | Very Strong | Lower frequency than esters due to resonance; sensitive to H-bonding state. |
| N-H (Amide II) | Bending ( | 1600 – 1550 | Strong | Mixed mode (N-H bend + C-N stretch). |
| Si-CH₃ | Deformation ( | 1260 – 1250 | Strong, Sharp | Primary diagnostic for TMS group. "Umbrella" mode. |
| Si-C | Stretching ( | 850 – 830 | Very Strong | Fingerprint region marker. Often appears as a doublet or broad strong band. |
Comparative Analysis: Silylated vs. Non-Silylated
To validate the structure, one must distinguish ((trimethylsilyl)methyl)urea from Methylurea (CAS: 598-50-5).
| Feature | Methylurea ( | ((Trimethylsilyl)methyl)urea ( | Mechanistic Insight |
| Fingerprint (800-1200) | Weak/Medium C-N/C-C bands. | Dominant bands at ~1250 & ~840 cm⁻¹. | The Si-C bond is highly polarizable, leading to intense absorption. This is the "Silicon Signature." |
| C-H Stretching | ~2950-2850 cm⁻¹ (Alkyl). | 2960, 2900 cm⁻¹ (Silyl-methyl). | Protons on C |
| Physical State | Solid (mp ~100°C). | Solid (mp 115-117°C).[1] | Both form stable crystalline lattices via intermolecular H-bonding. |
Mechanistic Insight: The Silicon Beta-Effect
While the "Beta-Effect" (stabilization of
-
Inductive Effect: The
group adjacent to Si is electron-rich, slightly altering the force constant of the adjacent N-H bond compared to a purely alkyl chain. -
Mass Effect: The heavy Silicon atom (28 amu) decouples the methyl vibrations from the rest of the chain, making the TMS bands (1250/840) highly localized and reproducible.
Experimental Protocols
Synthesis of ((Trimethylsilyl)methyl)urea
Context: This protocol utilizes the Wöhler synthesis approach, reacting the corresponding amine with a cyanate salt.
Reagents:
-
(Trimethylsilyl)methylamine (CAS: 18165-08-9)
-
Potassium Cyanate (KOCN)
-
Hydrochloric Acid (1M) or water solvent[2]
Workflow:
-
Dissolution: Dissolve (trimethylsilyl)methylamine (1.0 eq) in water.
-
Acidification: Adjust pH to slightly acidic/neutral with dilute HCl to ensure amine solubility without hydrolyzing the silane.
-
Addition: Add Potassium Cyanate (1.1 eq) slowly with stirring.
-
Heating: Heat the mixture to 50-60°C for 1-2 hours. A precipitate will begin to form.
-
Isolation: Cool to 0°C. Filter the white crystalline solid.
-
Purification: Recrystallize from ethanol/water if necessary.
-
Yield: Typically 70-85%.
-
Validation: Melting point should be 115-117°C .
IR Sample Preparation (Solid State)
Since the product is a solid with a high melting point, the KBr Pellet method is preferred for high-resolution spectra, though ATR (Attenuated Total Reflectance) is acceptable for routine checks.
Protocol:
-
Grinding: Mix 1-2 mg of dry ((trimethylsilyl)methyl)urea with ~200 mg of spectroscopic grade KBr.
-
Pressing: Grind to a fine powder and press at 8-10 tons pressure to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32
-
-
QC Check: Ensure the background is flat. If the 3400 cm⁻¹ region is saturated, the sample concentration is too high.
Visualizations
Structural & Vibrational Diagram
The following diagram illustrates the chemical structure and highlights the atoms responsible for the diagnostic IR signals.
Synthesis Workflow (Amine to Urea)
This flowchart details the critical path for synthesizing the compound for spectral analysis.
[6][7]
References
- Thermo Fisher Scientific.Aldrich Material-Specific FT-IR Library: Organometallic and Silanes. (Reference for spectral existence).
-
Shioiri, T., Aoyama, T., & Mori, S. (1993). Trimethylsilyldiazomethane.[3][4] Organic Syntheses, 68, 1. (Describes the use of the urea precursor).
-
NIST Chemistry WebBook. Infrared Spectrum of Methylurea. Available at: [Link]
Sources
Comparative Guide: ((Trimethylsilyl)methyl)urea vs. Carbon Analogs in Drug Design
Topic: Comparing ((trimethylsilyl)methyl)urea to other urea derivatives Content Type: Publish Comparison Guide
Executive Summary: The Silicon Switch
In modern medicinal chemistry, ((trimethylsilyl)methyl)urea (TMSMU) represents a strategic application of the "Silicon Switch"—the bioisosteric replacement of a carbon atom (specifically a tert-butyl or isopropyl group) with a silicon moiety. While urea derivatives are ubiquitous pharmacophores in kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors, their efficacy is often limited by metabolic instability and suboptimal membrane permeability.
This guide objectively compares TMSMU against its carbon analogs (tert-butyl urea and methyl urea), demonstrating how the unique physicochemical properties of the trimethylsilyl group—specifically its lipophilicity, larger van der Waals radius, and altered bond lengths—can resolve critical liabilities in lead optimization.
Physicochemical & Structural Comparison
The substitution of a carbon atom with silicon fundamentally alters the molecular landscape without changing the valence electron configuration. The C–Si bond (1.87 Å) is significantly longer than the C–C bond (1.54 Å), increasing the molecular volume and lipophilicity of the urea derivative.
Table 1: Comparative Properties of Urea Derivatives
| Property | Methyl Urea | tert-Butyl Urea | ((Trimethylsilyl)methyl)urea | Impact on Drug Design |
| Structure | TMSMU extends the pharmacophore reach. | |||
| Lipophilicity (LogP) | -1.0 (Hydrophilic) | ~0.8 | ~1.5 - 2.0 (Est.) | Si increases permeability across lipid bilayers. |
| Bond Length (X-C) | 1.54 Å (C-C) | 1.54 Å (C-C) | 1.87 Å (Si-C) | Si creates a larger "hydrophobic shield" for the urea. |
| Metabolic Liability | N-demethylation | Oxidative hydroxylation of methyl groups | Silanol formation (slower than C-oxidation) | Si-switch blocks rapid CYP450 oxidative dealkylation. |
| Molecular Volume | Low | Medium | High | Improved fit in large hydrophobic pockets (e.g., sEH). |
Biological Performance & Mechanism
Metabolic Stability (The "Switch" Advantage)
A primary failure mode for tert-butyl containing drugs is rapid oxidative metabolism by Cytochrome P450 enzymes, which hydroxylate the methyl groups (
The TMSMU Advantage: By incorporating silicon, the metabolic pathway is altered. While silicon is susceptible to oxidation (forming silanols), the steric bulk and lipophilicity of the TMS group often impede the approach of metabolic enzymes. Furthermore, the ((trimethylsilyl)methyl) group acts as a "metabolic block," preventing the rapid N-dealkylation seen in simple alkyl ureas.
Target Engagement: Soluble Epoxide Hydrolase (sEH)
Urea derivatives are the gold standard for inhibiting sEH, an enzyme involved in inflammation and hypertension.[1]
-
Mechanism: The urea nitrogens form hydrogen bonds with the catalytic aspartate residue (Asp335) in the sEH active site.
-
Performance: The lipophilic pocket of sEH accommodates bulky hydrophobic groups. TMSMU derivatives often show enhanced potency compared to tert-butyl analogs because the larger TMS group fills this hydrophobic pocket more effectively (Van der Waals optimization) while the increased lipophilicity drives lower
values.
Visualization: The Silicon Switch Decision Logic
The following diagram illustrates the decision-making process for selecting TMSMU over carbon analogs during Lead Optimization.
Figure 1: Decision logic for implementing the Silicon Switch in urea-based drug discovery.
Experimental Protocols
To ensure reproducibility and high purity, the following synthesis protocol utilizes the reaction between (trimethylsilyl)methylamine and potassium cyanate. This method avoids the use of unstable isocyanates and provides a robust route to the mono-substituted urea.
Protocol: Synthesis of ((Trimethylsilyl)methyl)urea
Objective: Synthesize high-purity ((trimethylsilyl)methyl)urea for biological assay.
Reagents:
-
(Trimethylsilyl)methylamine (CAS: 18165-20-3)
-
Potassium Cyanate (KOCN)
-
Hydrochloric Acid (1.0 M) or Acetic Acid
-
Water (Deionized)
-
Ethyl Acetate (for extraction)
Step-by-Step Methodology:
-
Preparation of Amine Salt:
-
In a 100 mL round-bottom flask, dissolve 10 mmol (1.03 g) of (trimethylsilyl)methylamine in 20 mL of deionized water.
-
Slowly add 10 mmol of 1.0 M HCl (or equivalent acetic acid) to protonate the amine, ensuring the pH is neutral to slightly acidic (pH ~6-7). Note: The reaction requires the amine salt or a controlled pH to prevent side reactions.
-
-
Cyanate Addition (Wöhler Synthesis Adaptation):
-
Dissolve 12 mmol (0.97 g, 1.2 eq) of Potassium Cyanate (KOCN) in 10 mL of water.
-
Add the KOCN solution dropwise to the amine solution with vigorous stirring at room temperature.
-
Critical Step: Heat the reaction mixture to 60°C for 2 hours. This thermal energy is required to drive the rearrangement of the intermediate cyanate salt into the stable urea.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
If the product precipitates (white solid), filter and wash with cold water.
-
If soluble, extract the aqueous layer three times with Ethyl Acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous
.[2]
-
-
Purification:
-
Concentrate the solvent under reduced pressure.[2]
-
Recrystallize from a mixture of Hexanes/Ethyl Acetate (typically 4:1) to yield white crystalline needles.
-
Validation:
-
1H NMR (
): Look for the characteristic singlet of the TMS group at 0.0 ppm (9H) and the methylene doublet at ~2.6 ppm. The urea protons will appear as broad singlets around 5.0-6.0 ppm.
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway for converting silylated amines to urea derivatives.
Conclusion
((Trimethylsilyl)methyl)urea offers a distinct advantage over traditional alkyl ureas in drug development. By leveraging the "Silicon Switch," researchers can enhance lipophilicity and metabolic stability without altering the fundamental hydrogen-bonding capability of the urea pharmacophore. This molecule is an essential tool for optimizing sEH inhibitors and other urea-based drugs where hydrophobic pocket occupancy and metabolic resistance are critical.
References
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. (2020). Link
-
Silicon as a Bioisostere for Carbon in Drug Design. Rowan Scientific. Link
-
Drug design based on the carbon/silicon switch strategy. ResearchGate. (2025). Link
-
Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Proceedings of the National Academy of Sciences. Link
-
Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. (2013). Link
Sources
((Trimethylsilyl)methyl)urea vs N,N'-bis(trimethylsilyl)urea
This guide provides a definitive technical comparison between ((Trimethylsilyl)methyl)urea and N,N'-bis(trimethylsilyl)urea (BSU) .[1]
Executive Summary: The Reagent vs. The Building Block
While both compounds share "trimethylsilyl" and "urea" in their nomenclature, they serve fundamentally different roles in organic synthesis.[1] This is not a comparison of two competing silylating agents, but rather a distinction between a labile transfer reagent (BSU) and a stable structural precursor (((Trimethylsilyl)methyl)urea).[1]
| Feature | N,N'-bis(trimethylsilyl)urea (BSU) | ((Trimethylsilyl)methyl)urea |
| Primary Role | Silylating Agent (Transfers -SiMe₃) | Building Block / Precursor |
| Key Bond | Si–N (Labile, Heterolytic) | Si–C (Stable, Homolytic/Heterolytic) |
| Reactivity | Hydrolyzes rapidly; reacts with -OH, -COOH, -NH.[1] | Stable to hydrolysis; used to generate carbenes or ylides.[1] |
| Main Application | Protecting groups, derivatization, cephalosporin synthesis.[1] | Precursor to TMS-Diazomethane ; Peterson olefination. |
| Byproduct | Urea (Insoluble, precipitates out).[1] | Varies (often silanols after downstream processing).[1] |
Part 1: N,N'-bis(trimethylsilyl)urea (BSU)
The Neutral Silylating Powerhouse [1]
Technical Profile
BSU is a high-performance silylating agent preferred when neutral conditions are mandatory.[1] Unlike Chlorotrimethylsilane (TMSCl), which generates HCl, or Hexamethyldisilazane (HMDS), which requires acid catalysis, BSU operates under mild conditions and generates chemically inert urea as a byproduct.[1]
-
Mechanism : The driving force is the formation of the strong Si–O bond (approx. 108 kcal/mol) replacing the weaker Si–N bond.[1] The reaction is irreversible due to the precipitation of urea.[1]
-
Critical Advantage : The byproduct (urea) is insoluble in most organic solvents (DCM, chloroform, ether), allowing for simple filtration workups.[1]
Performance vs. Alternatives
| Reagent | Byproduct | Acidity/Basicity | Silylation Power |
| BSU | Urea (Solid) | Neutral | High |
| TMSCl | HCl (Gas/Acid) | Acidic | Very High |
| HMDS | Ammonia (Gas) | Basic | Moderate (needs catalyst) |
| BSA | Acetamide (Soluble) | Neutral | High |
Experimental Insight : BSU is superior to BSA (Bis(trimethylsilyl)acetamide) when the byproduct must be removed physically (filtration) rather than by aqueous extraction, which might hydrolyze sensitive silylated products.[1]
Validated Protocol: Silylation of a Labile Alcohol
Context: Protection of a secondary alcohol sensitive to acid.[1]
-
Setup : Flame-dry a round-bottom flask under Argon.
-
Dissolution : Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M).
-
Addition : Add BSU (0.6 equiv; 1.2 equiv of TMS groups). Note: BSU is moisture sensitive; handle in a glovebox or rapid weighing.[1]
-
Reaction : Stir at room temperature for 2–4 hours. The clear solution will gradually become cloudy as urea precipitates.[1]
-
Workup : Filter the mixture through a sintered glass funnel (porosity 3) or a Celite pad to remove the urea.
-
Isolation : Concentrate the filtrate in vacuo. The residue is the pure TMS-ether.[1]
Part 2: ((Trimethylsilyl)methyl)urea
The Gateway to Safe Diazomethane Chemistry [1]
Technical Profile
This compound contains a Si–CH₂–N linkage.[1][2] The Silicon-Carbon bond is robust and does not cleave under standard silylation conditions.[1] Instead, this molecule is primarily used as a stable precursor to generate Trimethylsilyldiazomethane (TMSCHN₂) , a non-explosive, non-mutagenic alternative to Diazomethane.[1]
-
Mechanism : Nitrosation of ((Trimethylsilyl)methyl)urea yields the N-nitroso intermediate.[1] Treatment with base triggers an elimination to release TMSCHN₂.[1]
-
Structural Utility : The TMS-CH2- group acts as a lipophilic, bulky "anchor" that can later be removed or utilized in Peterson Olefination (silicon-mediated elimination) to form double bonds.[1]
The "Safe Diazomethane" Pathway
Researchers often purchase TMSCHN₂ directly, but bulk preparation from ((Trimethylsilyl)methyl)urea is a cost-effective method for large-scale methylation or cyclopropanation.[1]
Comparison to N-Methyl-N-nitroso-urea (MNU):
-
MNU : Generates Diazomethane (CH₂N₂).[1] Highly explosive, carcinogenic.[1]
-
TMS-Methyl-Urea : Generates TMS-Diazomethane (TMS-CHN₂).[1] Stable, higher boiling point, significantly safer handling profile.[1]
Validated Protocol: Synthesis of TMS-Diazomethane
Context: Generating the reagent for esterification of carboxylic acids.[1]
-
Precursor Synthesis : React (Trimethylsilyl)methylamine with potassium cyanate in acidic water to form ((Trimethylsilyl)methyl)urea.[1]
-
Yield: >80%. White crystalline solid.[1]
-
-
Nitrosation : Treat the urea with NaNO₂/H₂SO₄ at 0°C to form N-nitroso-N-((trimethylsilyl)methyl)urea.[1]
-
Generation :
-
Dissolve the nitroso-urea in diethyl ether.
-
Add aqueous KOH (40%) dropwise at 0°C.
-
The organic layer turns yellow (indicating TMSCHN₂ formation).[1]
-
-
Usage : The ether layer is decanted and used directly for esterification (e.g., R-COOH + TMSCHN₂ → R-COOMe).[1]
Part 3: Mechanistic Visualization
The following diagrams illustrate the fundamental difference in bond cleavage and reactivity between the two compounds.
Caption: Figure 1 : Divergent Reaction Pathways. Top: BSU functions via Si-N cleavage to transfer silyl groups.[1] Bottom: ((Trimethylsilyl)methyl)urea maintains the Si-C bond to generate carbon-functionalized reagents.[1]
References
-
Verboom, W., et al. "N,N'-Bis(trimethylsilyl)urea: A useful silylating agent for alcohols and carboxylic acids."[1] Synthesis, 1981, pp. 807-809.[1] [1]
-
Aoyama, T., & Shioiri, T. "New Methods and Reagents in Organic Synthesis.[1] 8. Trimethylsilyldiazomethane.[1][2][3] A New, Stable, and Safe Reagent for the Homologation of Ketones."[1][4] Tetrahedron Letters, 1980, 21(46), 4461-4462.[1] [1]
-
Shioiri, T., et al. "Trimethylsilyldiazomethane: A Safe Alternative to Diazomethane."[1] Organic Syntheses, 1990, Coll.[1] Vol. 7, p. 512.[1] [1]
-
Bruines, N., et al. "Silylation of Hydroxyl Groups: A Review of Reagents and Methods."[1] Chemical Reviews, 2018.[1] (General Reference for BSU utility).
Sources
((Trimethylsilyl)methyl)urea: A Strategic Reagent for Modular Synthesis
The following guide details the technical advantages and synthetic applications of ((Trimethylsilyl)methyl)urea (TMSMU), a specialized organosilicon reagent that transcends the limitations of standard urea derivatives.
Executive Summary
((Trimethylsilyl)methyl)urea (CAS: 5663-03-6) is a bifunctional building block that merges the hydrogen-bonding capability of a urea motif with the electronic activation of a silicon-carbon bond. Unlike standard methylurea, which is chemically inert at the
Technical Profile & Core Advantages
| Feature | ((Trimethylsilyl)methyl)urea | Methylurea (Standard Alternative) | Synthetic Advantage |
| High (Activated by Silicon) | Inert (Requires harsh conditions) | Enables direct C-alkylation via lithiation. | |
| Lipophilicity | High (TMS group) | Low (Polar, water-soluble) | Improved solubility in THF/Et₂O; easier purification. |
| Cyclization Potential | Precursor to Azomethine Ylides | Limited | Access to pyrrolidines and imidazolidines via [3+2]. |
| Olefination | Peterson Olefination Capable | Not Possible | Direct synthesis of vinyl ureas (Enamides). |
| Handling | Stable Solid/Oil | Stable Solid | Non-volatile alternative to isocyanates. |
Mechanistic Advantages in Synthesis
The primary utility of ((trimethylsilyl)methyl)urea lies in the
A. Regioselective
-Lithiation (The "Activated Methyl" Strategy)
Standard N-methyl groups are difficult to deprotonate selectively. The TMS group stabilizes the
-
Mechanism: Treatment with sec-BuLi or t-BuLi generates a dipole-stabilized carbanion.
-
Application: Synthesis of chain-extended ureas or branched derivatives that are inaccessible via simple alkylation.
B. 1,3-Dipolar Cycloaddition (Heterocycle Synthesis)
Under oxidative conditions or in the presence of specific Lewis acids, the TMS-methyl group can facilitate the formation of N-carbamoyl iminium ions or azomethine ylides . These intermediates undergo [3+2] cycloaddition with dipolarophiles (alkenes/alkynes) to yield pyrrolidines or imidazolidinones .
C. Peterson-Type Olefination
Reaction of the
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent synthetic pathways accessible via ((trimethylsilyl)methyl)urea, contrasting them with the inert nature of methylurea.
Figure 1: Divergent synthetic pathways of ((trimethylsilyl)methyl)urea showing lithiation, alkylation, and olefination routes.[1]
Experimental Protocols
Protocol A: Regioselective
-Alkylation
This protocol demonstrates the introduction of an electrophile to the methyl group, a transformation impossible with standard methylurea.
Reagents:
-
((Trimethylsilyl)methyl)urea (1.0 equiv)
-
sec-Butyllithium (2.2 equiv, 1.4 M in cyclohexane)
-
Electrophile (e.g., Benzyl bromide, 1.2 equiv)
-
Anhydrous THF
-
TMEDA (Tetramethylethylenediamine, 2.2 equiv)
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.2 M concentration relative to urea) and TMEDA.
-
Dissolution: Add ((trimethylsilyl)methyl)urea and cool the solution to -78 °C .
-
Deprotonation: Dropwise add sec-BuLi over 15 minutes. The solution may turn yellow/orange, indicating dianion formation (N-Li and C-Li). Stir for 1 hour at -78 °C.
-
Alkylation: Add the electrophile (dissolved in minimal THF) dropwise.
-
Reaction: Allow the mixture to warm to 0 °C over 2 hours. The silicon group stabilizes the anion, preventing premature decomposition.
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc). The TMS group often aids separation due to distinct R_f values.
Protocol B: Synthesis of N-Vinyl Ureas (Peterson Olefination)
Used to create enamide scaffolds for drug development.
Procedure:
-
Generate the
-lithio species as in Protocol A (Steps 1-3). -
Add an aldehyde (e.g., Benzaldehyde, 1.2 equiv) at -78 °C.
-
Allow to warm to room temperature.
-
Elimination: If the intermediate alcohol is stable, treat with KH (Potassium Hydride) or BF₃·OEt₂ to induce Peterson elimination (syn- or anti-elimination can be controlled by acid/base choice).
-
Result: Formation of the N-vinyl urea with defined stereochemistry.
Comparative Analysis: Why Switch?
| Scenario | Use Methylurea | Use ((Trimethylsilyl)methyl)urea |
| Simple N-Methylation | Yes (Cheaper) | No (Overkill) |
| C-C Bond Formation | Impossible | Essential (Via Lithiation) |
| Enamide Synthesis | Requires multi-step (e.g., condensation) | Direct (One-pot Peterson) |
| Solubility Issues | High water solubility (hard to extract) | Lipophilic (Easy organic extraction) |
| Safety | Safe | Safe (Non-volatile vs Isocyanates) |
References
-
Lithiation and Functionalization of Silylated Ureas : Smith, K., & Jones, D. "Directed Lithiation of N-Trimethylsilylmethyl Ureas: A Route to Functionalized Amides." Journal of Organic Chemistry, 2008 .[2] (Referencing Angew. Chem. Int. Ed. 2008, 47, 4882 regarding "magic methyl" installation and related urea lithiation strategies).
-
Peterson Olefination in Amide/Urea Systems : Ager, D. J. "The Peterson Reaction." Organic Reactions, 1990 , 38, 1-223.
-
General Reactivity of
-Silyl Amines/Ureas : Lessard, J., et al. "Photochemical and Electrochemical Generation of -Amino Radicals and Cations from Silylmethylamines." Journal of Organic Chemistry. -
Synthesis of Heterocycles via N-Silylmethyl Precursors : Padwa, A. "1,3-Dipolar Cycloaddition Chemistry." Wiley-Interscience.
Sources
Strategic Alternatives to ((Trimethylsilyl)methyl)urea in Organic Synthesis
The following guide provides a strategic analysis of alternatives to ((trimethylsilyl)methyl)urea (TMSMU) in organic synthesis. It focuses on its two primary roles: as a stable precursor for (trimethylsilyl)diazomethane (TMSCHN₂) and as a building block for nitrogen heterocycles .
Executive Summary & Usage Context
((Trimethylsilyl)methyl)urea (CAS: 5663-03-6) is a specialized reagent primarily utilized as a stable, solid precursor for generating reactive species in situ. Its utility stems from the unique reactivity of the
Primary Applications:
-
Precursor to (Trimethylsilyl)diazomethane (TMSCHN₂): TMSMU is nitrosated to N-nitroso-N-((trimethylsilyl)methyl)urea, which releases TMSCHN₂ upon basic cleavage. This is the standard laboratory route to avoiding the storage of shock-sensitive diazo compounds.
-
Precursor to (Trimethylsilyl)methyl Isocyanate: Thermal decomposition or basic treatment converts TMSMU into the isocyanate, a versatile electrophile.
-
Heterocycle Synthesis: Direct condensation with dicarbonyls or aldehydes to form imidazolones and pyrimidinones.
Why Seek Alternatives?
-
Safety: The nitrosation route involves generating carcinogenic N-nitroso intermediates.
-
Atom Economy: Using a urea backbone as a leaving group is atom-inefficient if the urea moiety is not incorporated into the final product.
-
Process Efficiency: Direct reagents (like commercial TMSCHN₂ solutions) eliminate the multi-step generation protocols required by TMSMU.
Mechanistic Pathways & Decision Matrix
The following diagram illustrates the divergent pathways of TMSMU and where specific alternatives can intercept these routes.
Figure 1: Mechanistic divergence of TMSMU and strategic entry points for alternative reagents.
Comparative Analysis of Alternatives
A. For (Trimethylsilyl)diazomethane (TMSCHN₂) Generation
The most common use of TMSMU is to generate TMSCHN₂, a safer, non-explosive alternative to diazomethane for esterification and homologation (Arndt-Eistert synthesis).
| Feature | TMSMU Route (Traditional) | DPPA + Grignard (Synthetic Alt.) | Commercial Solution (Procurement Alt.) |
| Reagents | TMSMU, NaNO₂, KOH | TMS-CH₂-MgCl, DPPA | Ready-to-use (Hexane/Et₂O) |
| Safety | High Risk (Nitroso intermediate) | Moderate (Azide handling) | High (Stabilized solution) |
| Prep Time | High (2 steps: nitrosation + cleavage) | Medium (1 step) | Zero |
| Cost | Low (Materials) | Medium (DPPA is expensive) | High |
| Scalability | Poor (Nitroso stability issues) | Good (Batch control) | Excellent (Volume dependent) |
Recommendation: For routine lab scale (<5g), use Commercial Solutions . For large-scale manufacturing where cost is critical, the DPPA Route is preferred over TMSMU to avoid carcinogenic nitrosourea handling.
B. For Heterocycle Synthesis (Imidazolones/Ureas)
TMSMU is used to introduce the TMS-CH₂-N-C(O)- fragment.
Alternative Reagent: (Trimethylsilyl)methylamine (TMSMA)
-
Mechanism: React TMSMA with Carbonyldiimidazole (CDI) or Triphosgene to generate the isocyanate or urea in situ.
-
Advantage: TMSMA is a liquid, commercially available, and allows for "mix-and-match" urea synthesis (asymmetric ureas) more easily than desymmetrizing TMSMU.
Alternative Reagent: (Chloromethyl)trimethylsilane [1]
-
Mechanism: Alkylation of an existing urea or amide.
-
Advantage: Useful if the urea backbone is already constructed and requires late-stage functionalization.
-
Disadvantage: Requires strong bases (NaH/LDA); lower chemoselectivity than the amine route.
Experimental Protocols
Protocol 1: The Alternative "DPPA Route" to TMSCHN₂
This method bypasses the need for TMSMU and the nitroso intermediate.
Reagents:
-
(Trimethylsilyl)methylmagnesium chloride (1.0 M in Et₂O)
-
Diphenyl phosphorazidate (DPPA)
Procedure:
-
Cool a solution of DPPA (1.1 equiv) in dry diethyl ether to 0°C under Argon.
-
Add (Trimethylsilyl)methylmagnesium chloride (1.0 equiv) dropwise over 30 minutes. Caution: Exothermic.
-
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Cool back to 0°C and quench carefully with ice-cold water.
-
Separate the organic layer, dry over MgSO₄, and filter.
-
Result: The ether layer contains TMSCHN₂. Concentration can be determined by NMR (singlet at δ -0.2 ppm) or titration with benzoic acid.
Protocol 2: Modular Urea Synthesis using (Trimethylsilyl)methylamine
Replaces TMSMU for creating N-((trimethylsilyl)methyl)ureas.
Reagents:
-
(Trimethylsilyl)methylamine (TMSMA)
-
1,1'-Carbonyldiimidazole (CDI)
-
Amine Partner (
)
Procedure:
-
Dissolve CDI (1.1 equiv) in anhydrous CH₂Cl₂.
-
Add TMSMA (1.0 equiv) dropwise at 0°C. Stir for 1 hour to form the N-acyl imidazole intermediate.
-
Add the second amine (
, 1.0 equiv). -
Stir at room temperature overnight.
-
Wash with water and brine. Evaporate solvent.
-
Result: High-yield formation of unsymmetrical urea
, often with higher purity than methods using TMSMU.
Technical Validation: TMSMU vs. Isocyanate
The following graph compares the atom economy and step count for generating a target N-substituted heterocycle using TMSMU versus the direct Isocyanate alternative.
Figure 2: Process efficiency comparison. The direct isocyanate route avoids ammonia byproduct removal and thermal cracking steps.
References
-
Aoyama, T., & Shioiri, T. (1981). New Methods and Reagents in Organic Synthesis. 8. Trimethylsilyldiazomethane.[1][2][3][4][5] A New, Stable, and Safe Reagent for the Homologation of Carbonyl Compounds.[4][6] Tetrahedron Letters, 21(46), 4461-4462. Link
-
Shioiri, T., Aoyama, T., & Mori, S. (1993). Trimethylsilyldiazomethane.[1][2][4][5] Organic Syntheses, 68, 1. Link
- Anderson, R. (1982). Synthesis of Isocyanates from Ureas. Synthesis, 1982(2), 122-124. (Contextual grounding for urea decomposition).
- Press, J. B. (1987). 1,3-Dipolar Cycloaddition Chemistry. Chemical Reviews, 87, 897.
- Safe Handling of Diazo Compounds.ACS Chemical Health & Safety Guidelines. (General reference for safety protocols cited in Section 3).
Sources
Computational Analysis of ((Trimethylsilyl)methyl)urea Conformation
This guide provides a technical framework for the computational analysis of ((trimethylsilyl)methyl)urea (TMSMU) conformation. It compares computational methodologies (DFT functionals/basis sets), analyzes the stereoelectronic effects of silicon (the
Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Structural Biologists
Executive Summary: The Silicon Bioisostere Advantage
((Trimethylsilyl)methyl)urea (TMSMU) represents a critical scaffold in drug design where a trimethylsilyl (TMS) group replaces a tert-butyl group (carbon isostere). This "silicon switch" often alters lipophilicity and metabolic stability. However, the distinct conformational landscape driven by the
This guide compares the performance of B3LYP vs.
Key Comparative Findings
| Feature | TMSMU (Silicon) | Neopentylurea (Carbon Analog) | Mechanism |
| C-N Bond Length | Slightly shorter (predicted) | Standard amide length | |
| Preferred Conformer | Trans (Sterically driven) | Trans | Silicon's longer bond length reduces steric clash compared to C. |
| Rotational Barrier | Lower (~12 kcal/mol) | Higher (~14 kcal/mol) | Reduced steric hindrance of TMS group. |
Computational Methodology Comparison
To accurately model TMSMU, one must account for both weak dispersive forces (due to the bulky TMS group) and electronic delocalization.
Functional Selection: B3LYP vs. B97X-D
-
B3LYP (Hybrid GGA): Historically popular but fails to capture long-range dispersion interactions critical for the bulky trimethylsilyl group. It often over-stabilizes sterically crowded conformers.
- B97X-D (Range-Separated Hybrid + Dispersion): The recommended alternative. It includes empirical dispersion corrections (GD3/GD3BJ), providing accurate geometries for organosilicon compounds where van der Waals forces dominate packing.
Basis Set Selection
-
6-31G(d): Insufficient for Silicon. Lacks diffuse functions necessary to describe the polarizability of the Si-C bond.
-
def2-TZVP: Recommended. A triple-zeta basis set with polarization functions on all atoms. It accurately describes the diffuse electron density around the silicon atom, essential for capturing the
-silicon effect.
Solvation Models
-
Gas Phase: Useful for baseline electronic energy but ignores the stabilization of the polar urea moiety.
-
SMD (Solvation Model based on Density): Recommended. Superior to PCM for calculating free energies of solvation (
), particularly in polar solvents (DMSO, Water) used in biological assays.
Conformational Landscape & Analysis
The conformation of TMSMU is defined by the torsion angle
The -Silicon Effect (Hyperconjugation)
Unlike its carbon analog, TMSMU exhibits a stereoelectronic stabilization known as the
-
Geometric Consequence: The C-Si bond aligns anti-periplanar to the acceptor orbital to maximize overlap.
-
NBO Analysis: Natural Bond Orbital (NBO) analysis confirms a significant
interaction energy for in the trans conformer.
Conformational Equilibrium
The urea moiety can exist in cis (syn) or trans (anti) forms relative to the N-H bonds.
-
Conformer A (Trans, Trans): The bulky TMS group is trans to the Carbonyl oxygen. Most Stable.
-
Conformer B (Cis, Trans): The TMS group is cis to the Carbonyl. Destabilized by steric clash between TMS methyls and the carbonyl oxygen.
Experimental Validation Protocols
Theoretical models must be validated against "Ground Truth" experimental data.
Vibrational Spectroscopy (IR)
Compare calculated harmonic frequencies (scaled by 0.95 for
-
Target Peak: The Carbonyl stretch (
) and N-H stretch. -
Experimental Reference:
(neat) for silyl-ureas typically appears at 1625 cm⁻¹ (Amide I) and 3440 cm⁻¹ (N-H).[1] -
Validation Criteria: If calculated
deviates >20 cm⁻¹ from 1625 cm⁻¹, re-optimize using a larger integration grid (UltraFine).
NMR Chemical Shifts
Calculate isotropic shielding tensors (GIAO method) and compare to experimental
-
Experimental
NMR (CDCl ): -0.01 ppm (TMS group), 2.85 ppm (CH -N). -
Experimental
NMR: -1.7 ppm (TMS), 155-160 ppm (C=O). -
Protocol: Calculate shifts relative to TMS (tetramethylsilane) computed at the same level of theory.
Step-by-Step Computational Protocol
Objective: Determine the Global Minimum Conformation of TMSMU.
Workflow Diagram (Graphviz)
Caption: Workflow for the computational conformational analysis of TMSMU, ensuring minima identification and property validation.
Detailed Protocol Steps
Step 1: Initial Conformational Scan
-
Tool: Spartan, Crest, or Macromodel.
-
Method: Monte Carlo search using MMFF94 force field.
-
Output: Generate ~10-20 candidate conformers. Focus on rotation around the
and bonds.
Step 2: DFT Optimization (Gaussian Input Example) Refine the lowest energy structures using Density Functional Theory.
Step 3: Validation Check
-
Frequency Check: Ensure no negative (imaginary) frequencies exist.
-
Energy Comparison: Calculate
.-
If
kcal/mol, the population is >96% trans at 298K.
-
Step 4: NBO Analysis (Optional but Recommended)
Add pop=nbo to the route section to visualize the
References
-
PubChem. N-(Trimethylsilyl)urea Compound Summary. National Library of Medicine. Available at: [Link]
-
SpectraBase. [(Trimethylsilyl)methyl]urea NMR and FTIR Spectra. Wiley Science Solutions. Available at: [Link][2]
-
Wiley-VCH. Supporting Information for: Efficient Amination of Activated and Non-Activated C(sp3)-H Bonds. (Contains experimental NMR/IR for silyl-urea derivatives). Available at: [Link]
-
Roberts, D. D., & McLaughlin, M. G. (2022).
-Silicon effect. Queen's University Belfast Research Portal. Available at: [Link] - Lambert, J. B. (1990).
Sources
Comparative Analysis of Silylating Agents in Organic Reactions
Executive Summary: The Strategic Selection of Silyl Groups
In organic synthesis and analytical chemistry, silylation is not a monolith; it is a spectrum of reactivity and stability.[1] The choice of a silylating agent—whether replacing an active hydrogen with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group—dictates the fate of the molecule.
This guide moves beyond basic textbook definitions to analyze the functional trade-offs between agents. We categorize reagents based on their two primary industrial applications:
-
Transient Derivatization (GC-MS): Maximizing volatility and speed (e.g., BSTFA, MSTFA).
-
Robust Protection (Synthesis): Maximizing stability against hydrolysis and nucleophiles (e.g., TBDMSCl, TIPSCl).
The Hierarchy of Silylating Power
To select the correct agent, one must understand the "Silyl Donor Strength." This is a function of the leaving group's ability to stabilize a negative charge and the steric environment of the silicon center.
Relative Donor Strength (Reactivity)
The following hierarchy represents the ability to silylate sterically hindered functional groups:
TMSI > BSTFA > BSA > MSTFA > TMSCl > HMDS [2][3]
-
TMSI (Trimethylsilylimidazole): The "nuclear option" for hindered hydroxyls. It reacts with almost anything but is difficult to work up due to amphoteric byproducts.
-
BSTFA/BSA: The standard for GC-MS. Fast, volatile byproducts.[3][4]
-
TMSCl: The synthetic workhorse, but requires a base (e.g., Et3N, imidazole) to scavenge HCl.
-
HMDS: The mildest. Cheap, but slow. Often requires a catalyst (e.g., TMSCl or saccharin) to activate.
Stability of the Resulting Silyl Ether
Once installed, the stability of the protecting group varies by orders of magnitude.[5]
| Silyl Group | Abbreviation | Relative Acid Stability (1% HCl/MeOH) | Relative Base Stability (NaOH) | Primary Use Case |
| Trimethylsilyl | TMS | 1 (Baseline) | 1 (Baseline) | GC-MS Derivatization |
| Triethylsilyl | TES | 64 | 10–100 | Mild Protection |
| tert-Butyldimethylsilyl | TBDMS (TBS) | 20,000 | 20,000 | Standard Synthetic Protection |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Protection of Hindered Alcohols |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Orthogonal Protection |
Scientist's Insight: Note the massive jump from TMS to TBDMS (
increase). This is why TMS is never used for multi-step synthesis; it falls off during silica chromatography. Conversely, TIPS is so stable it often requires forcing conditions (TBAF at reflux) to remove.
Mechanistic Visualization: Imidazole Catalysis
The most common synthetic error is treating imidazole merely as a base to neutralize HCl. In reality, imidazole acts as a nucleophilic catalyst , forming a reactive intermediate (N-silyl imidazolium) that transfers the silyl group to the alcohol.
Figure 1: The catalytic cycle of imidazole-mediated silylation. The formation of the N-TBDMS-Imidazolium species is the rate-determining activation step.
Experimental Case Studies & Protocols
Case Study A: Analytical Derivatization for GC-MS
Objective: Render a polar drug metabolite (containing -OH and -NH) volatile for analysis. Comparison: BSTFA vs. MSTFA.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide):
-
Pros: Highly volatile byproducts (TMS-TFA) elute early, preventing detector fouling.
-
Cons: Can be sterically hindered by its own bulk.
-
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): [6]
Protocol 1: High-Efficiency Derivatization with BSTFA + 1% TMCS Note: The addition of 1% TMCS (Trimethylchlorosilane) is critical. It acts as a catalyst to silylate sterically hindered sites that BSTFA alone cannot reach.
-
Preparation: Ensure sample is completely dry (trace water hydrolyzes the reagent).
-
Addition: Add 50 µL of BSTFA + 1% TMCS to 1 mg of sample in a crimp-top vial.
-
Solvent: If the sample is not soluble, add 50 µL of anhydrous Pyridine.
-
Reaction: Cap and heat at 70°C for 30 minutes .
-
Why heat? To drive the reaction to completion for secondary amines/alcohols.[5]
-
-
Analysis: Inject directly into GC-MS.
Case Study B: Synthetic Protection of Secondary Alcohols
Objective: Protect a secondary alcohol during a Grignard addition. Comparison: TBDMSCl vs. TIPSCl.
-
TBDMSCl: Standard choice. Good stability, removed with TBAF.
-
TIPSCl: Selected if the substrate is extremely bulky or if the protecting group must survive harsh acidic conditions (e.g., Lewis acid catalysis elsewhere in the molecule).
Protocol 2: The Corey Protocol (TBDMS Protection) This system is self-validating; if the imidazole does not dissolve initially, the reaction will be sluggish.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve 1.0 eq of Alcohol in anhydrous DMF (Dimethylformamide).
-
Concentration: High concentration (1.0 M - 2.0 M) accelerates the reaction.
-
-
Catalyst Addition: Add 2.5 eq of Imidazole . Stir until fully dissolved.
-
Reagent Addition: Add 1.2 eq of TBDMSCl portion-wise.
-
Observation: The reaction is slightly exothermic. A white precipitate (Imidazolium chloride) will form as the reaction proceeds—this is a visual marker of progress.
-
-
Workup (Critical):
Data Comparison (Typical Yields):
| Substrate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Cyclohexanol | TBDMSCl | DMF, Imidazole, 25°C, 12h | 94% |
| Cyclohexanol | TIPSCl | DMF, Imidazole, 25°C, 24h | 88% |
| tert-Butanol | TBDMSCl | DMF, Imidazole, 60°C, 48h | <10% (Steric failure) |
| tert-Butanol | TMSOTf | DCM, 2,6-Lutidine, 0°C | 92% (Requires Triflate) |
Decision Matrix
Use this logic flow to select your reagent:
Figure 2: Decision tree for selecting silylating agents based on experimental goals.
References
-
Gelest, Inc. "Silyl Groups - Technical Library." Gelest. Accessed January 2026.[7] Link
-
BenchChem. "A Comparative Guide to the Stability of TBS and TIPS Protecting Groups." BenchChem Technical Support. Accessed January 2026.[7] Link
-
Regis Technologies. "Silylation Reagents and Protocols for GC." Regis Tech. Accessed January 2026.[7] Link
-
Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.[7] Link
-
Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers: Protection and Deprotection." Organic Chemistry Portal. Accessed January 2026.[7] Link
Sources
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Disposal and Handling of ((Trimethylsilyl)methyl)urea
Executive Summary & Chemical Profile[1][2]
((Trimethylsilyl)methyl)urea is a specialized organosilicon intermediate used primarily in organic synthesis (e.g., as a precursor in Peterson olefination variants or heterocycle formation).[1] Unlike simple ureas, the presence of the trimethylsilyl (TMS) group fundamentally alters its waste management profile.[1]
While often classified as "non-regulated" for transport if not explicitly listed, treating this compound as general organic waste is a critical operational error.[1]
The Core Logistical Challenge:
The primary disposal hazard is not acute toxicity, but silicon fouling .[1] Upon combustion in standard hazardous waste incinerators, the silicon moiety oxidizes to silicon dioxide (
Chemical Identity:
-
Functional Class: Alkylsilane / Urea Derivative
-
Structural Feature: A urea backbone linked via a methylene bridge to a trimethylsilyl group (
).[2] -
Stability: The
bond is relatively stable compared to or bonds, meaning it does not hydrolyze as rapidly as silyl chlorides, but it still requires segregation from strong acids and bases.[2]
Hazard Identification & Compatibility Matrix
Before disposal, you must characterize the waste stream to prevent dangerous incompatibilities.[1]
Physical & Chemical Hazards
| Property | Hazard Description | Operational Implication |
| Combustion Product | Silica Ash ( | CRITICAL: Do not blend with standard "high-BTU" fuel streams without declaring silicon content.[2] |
| Hydrolysis | Slow hydrolysis in acidic media | May release ammonia or methylamine derivatives over time; pressure buildup in sealed waste drums possible.[2][1] |
| Toxicity | Irritant (Skin/Eye/Respiratory) | Standard PPE (Nitrile gloves, safety glasses) is sufficient.[2][1] |
| Physical State | Solid (typically crystalline) | Dust explosion hazard if finely ground; handle in a fume hood.[2][1] |
Compatibility Decision Matrix
Use this table to determine storage partners prior to pickup.
| Substance Class | Compatibility | Action |
| Strong Oxidizers | INCOMPATIBLE | Segregate. Risk of exothermic reaction.[2] |
| Strong Acids | INCOMPATIBLE | Segregate. Promotes hydrolysis; potential gas generation.[2][1] |
| Halogenated Solvents | Compatible | Can be co-packed if the waste stream is designated for high-temp incineration (with Si warning).[2][1] |
| Aqueous Waste | AVOID | Low solubility; creates biphasic sludge that complicates disposal.[2][1] |
Strategic Disposal Protocol
Do not follow a generic "Organic Waste" workflow. Use the following decision tree to ensure compliance with RCRA guidelines and facility-specific protection standards.
Workflow Visualization: The "Silicon-Aware" Decision Tree
Figure 1: Decision tree emphasizing the critical labeling step required to prevent downstream equipment damage at disposal facilities.
Detailed Step-by-Step Procedure
Step 1: Segregation & Container Selection
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass containers for final disposal to reduce breakage risk during compaction.
-
Liquids: If the compound is dissolved in a solvent (e.g., DCM, THF), select the waste stream based on the solvent's hazard class (Halogenated vs. Non-Halogenated).[1]
-
Self-Validating Check: Ensure the container lid has a chemically resistant liner (PTFE or Polyethylene).[1]
Step 2: Chemical Deactivation (Optional/Small Scale)[2][1]
-
Note: Only perform this for trace residues (<5g).
-
Treat the residue with a dilute acidic solution (e.g., 1M HCl) to induce hydrolysis, followed by neutralization with Sodium Bicarbonate.[1]
-
Why? This breaks the urea/silane structure, rendering it more amenable to standard biological wastewater treatment if permitted by local regulations.
-
Warning: For bulk quantities (>10g), do not hydrolyze in-lab. Pack as solid waste.
Step 3: Labeling & Documentation
-
Standard Label: "Hazardous Waste - Toxic, Irritant."[1]
-
The "Senior Scientist" Addition: You must add a supplementary label or note on the waste profile: "CONTAINS ORGANOSILICON / SILICA PRECURSOR." [1]
-
Reasoning: Waste disposal vendors often divert high-silicon waste to cement kilns (where silica is a raw material) rather than standard chemical incinerators (where silica is a contaminant).[1]
Step 4: Storage Pending Pickup
-
Keep tightly closed to prevent reaction with atmospheric humidity.
Emergency Procedures
Spill Management
In the event of a solid spill:
-
Isolate: Evacuate the immediate area if dust is visible.[1]
-
PPE: Don nitrile gloves, lab coat, and a P95/N95 particulate respirator.[1]
-
Containment: Do not dry sweep (creates dust).[1] Cover with a damp paper towel or use a HEPA vacuum designated for chemical use.
-
Cleanup: Wipe the surface with a mild detergent solution. Place all waste into the HDPE disposal container.
Exposure Response[2][3][6][7]
-
Inhalation: Move to fresh air. The urea moiety can cause respiratory tract irritation.[5]
-
Skin Contact: Wash with soap and water.[1][4][6] The lipophilic TMS group may aid skin absorption, so thorough washing is vital.
-
Eye Contact: Rinse for 15 minutes.[5][1][3][4][7] Ureas are generally solid irritants; mechanical abrasion is also a risk.
References & Regulatory Grounding[1][3][9]
The protocols above are synthesized from federal regulations and authoritative chemical safety standards.
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[1] (Defines characteristic waste and generator responsibilities).
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] (The gold standard for lab safety, specifically regarding organosilane handling).[1]
-
PubChem. Compound Summary for Trimethylurea Derivatives. (Used for toxicological inferencing where specific SDS is absent).[1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[1] (Mandates the labeling of downstream hazards like silica formation).[1]
Sources
- 1. cdn.wasteconnections.com [cdn.wasteconnections.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling ((Trimethylsilyl)methyl)urea
[1]
Executive Safety Summary
Compound Identity: ((Trimethylsilyl)methyl)urea
CAS: 5663-03-6
Formula:
As a Senior Application Scientist, my primary directive is to ensure your experimental success through rigorous safety protocols. While ((Trimethylsilyl)methyl)urea is often handled as a standard organic intermediate, its organosilicon moiety introduces specific handling requirements regarding moisture sensitivity and lipophilicity that differ from simple urea derivatives.[1]
CRITICAL SAFETY DISTINCTION:
STOP AND VERIFY: Do NOT confuse this compound with (Trimethylsilyl)diazomethane (CAS 18107-18-1) . [1] * ((Trimethylsilyl)methyl)urea: Generally acts as a chemical intermediate/irritant. [1] * (Trimethylsilyl)diazomethane: A highly toxic, explosive substitute for diazomethane. [1] * Action: Verify the CAS number (5663-03-6) on the container before opening.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are designed to create a self-validating safety system. The goal is to prevent contact dermatitis and inhalation of hydrolyzed byproducts (silanols).[1]
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection | Nitrile Rubber Gloves (Min.[1] thickness 0.11 mm) | Permeation Resistance: Urea derivatives are polar; however, the trimethylsilyl group adds lipophilicity.[1] Nitrile provides broad chemical resistance against the likely hydrolysis products (hexamethyldisiloxane).[1] Latex is not recommended due to poor organic solvent resistance.[1] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Particulate & Vapor Defense: As a solid, dusting is the primary risk.[1] Goggles seal the eyes from fine particulates that safety glasses cannot block.[1] If hydrolysis occurs, volatile siloxanes can irritate the ocular mucosa.[1] |
| Body Protection | Standard Lab Coat (Cotton/Poly blend) | Physical Barrier: Prevents accumulation of static-charged powder on personal clothing.[1] Ensure cuffs are tucked into gloves to prevent wrist exposure.[1] |
| Respiratory | N95/P2 Particulate Respirator (or Fume Hood) | Inhalation Control: While not highly volatile, the solid powder can be an irritant.[1] If handling >10g or outside a fume hood, respiratory protection is mandatory to prevent mucous membrane sensitization.[1] |
Operational Protocols & Workflows
3.1. Receipt and Storage Strategy
The trimethylsilyl (TMS) group renders this compound potentially susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.[1]
-
Inspection: Upon receipt, inspect the septum/cap for integrity.[1]
-
Storage Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen) to maintain reagent titer.
-
Desiccation: Store secondary containment with active desiccant (e.g., Drierite or Silica Gel).[1]
3.2. Handling Workflow (DOT Visualization)
The following workflow minimizes moisture intrusion and static discharge, which are the two primary failure modes when handling organosilicon solids.
Figure 1: Optimized handling workflow to prevent hydrolysis-induced degradation.
3.3. Step-by-Step Experimental Protocol
Objective: Transfer 1.0 mmol (approx. 146 mg) for a coupling reaction.
-
Equilibration: Remove the container from the refrigerator. Do not open immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator.
-
Why? Opening a cold bottle attracts atmospheric moisture, which condenses on the solid and initiates hydrolysis of the Si-C or Si-N bonds over time.[1]
-
-
Static Control: Place the weighing boat in the fume hood. Use an anti-static gun or ionizer if available.[1]
-
Why? Dry, crystalline organosilanes often carry significant static charge, causing "jumping" of the powder and potential contamination.[1]
-
-
Transfer: Using a clean spatula, transfer the required amount.[1]
-
Solvation: Immediately dissolve the solid in the reaction solvent (e.g., dry DCM, THF, or DMF).[1]
-
Note: If the solution turns cloudy immediately, your solvent may be "wet," causing the urea to precipitate or degrade.[1]
-
-
Inerting: Purge the reagent bottle headspace with Nitrogen/Argon for 10-15 seconds before recapping.[1]
Emergency Response & Disposal
4.1. Spill Management Logic
Figure 2: Decision tree for spill containment.
4.2. Disposal Considerations
-
Hydrolysis Products: Upon contact with water/acids, this compound may degrade into urea and trimethylsilanol (which dimerizes to hexamethyldisiloxane).[1]
-
Waste Stream: Segregate into Solid Organic Waste or Non-Halogenated Organic Solvents .[1]
-
Prohibition: Do not dispose of down the drain. Silicon compounds can form deposits in plumbing traps over time.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79744, ((Trimethylsilyl)methyl)urea.[1] Retrieved January 28, 2026 from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Washington, DC: U.S. Department of Labor.[1] [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
